molecular formula C11H11BrO4 B105719 Dimethyl 4-(bromomethyl)isophthalate CAS No. 16281-94-0

Dimethyl 4-(bromomethyl)isophthalate

Cat. No.: B105719
CAS No.: 16281-94-0
M. Wt: 287.11 g/mol
InChI Key: ANRZBUXUDASAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-(bromomethyl)isophthalate is a high-value chemical building block extensively used in polymer science and supramolecular chemistry. Its primary research application is as a dual-functional initiator for Atom Transfer Radical Polymerization (ATRP) . This compound enables the synthesis of well-defined, mid-chain functionalized polystyrene and other polymers with controlled molecular weights and narrow polydispersity, characteristics essential for advanced material design . The resulting polymers contain ester groups at the center of the main chain, which can be subsequently hydrolyzed to dicarboxylic acids. These functional polymers are pivotal as precursors for constructing ionic-bonded supramolecular structures and other complex polymer architectures . Furthermore, the bromomethyl and ester functionalities make it a versatile precursor for synthesizing macrocyclic receptors and other complex organic molecules, with applications in the detection and removal of specific anions . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRZBUXUDASAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565437
Record name Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16281-94-0
Record name Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Dimethyl 4-(bromomethyl)isophthalate" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dimethyl 4-(bromomethyl)isophthalate

Abstract

This compound (CAS No. 16281-94-0) is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and supramolecular chemistry. Its rigid benzene core, substituted with two methyl ester groups and a reactive benzylic bromide, makes it a valuable synthon for the construction of complex molecular architectures. The benzylic bromide serves as a potent electrophile for alkylation reactions, while the ester functionalities offer sites for subsequent hydrolysis and amidation, or can be used to tune solubility and electronic properties. This guide provides a comprehensive overview of the known physical and chemical properties of this reagent, offers insights into its handling and application, and presents a representative protocol for its use in synthesis, thereby equipping researchers with the foundational knowledge required for its effective utilization.

Chemical Identity and Structure

This compound is an isophthalic acid derivative. The isophthalate core provides a 1,3-substitution pattern on the benzene ring, leading to a specific angular geometry in molecules derived from it. The key reactive feature is the bromomethyl group, which is a benzylic halide. Benzylic halides are particularly reactive towards nucleophilic substitution due to the resonance stabilization of the carbocation intermediate that can form upon departure of the bromide ion.

  • IUPAC Name: dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate

  • Synonyms: 4-Bromomethyl-isophthalic acid dimethyl ester, Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate

  • CAS Number: 16281-94-0[1]

  • Molecular Formula: C₁₁H₁₁BrO₄[1]

  • Structure:

    
    (A proper image would be rendered here)
    

Physicochemical Properties

Comprehensive, experimentally verified physical property data for this compound is not extensively reported in peer-reviewed literature. The data presented below is a consolidation of information from commercial suppliers and theoretical predictions. For certain properties, data from the closely related isomer, Dimethyl 5-(bromomethyl)isophthalate (CAS 42268-88-2), is provided as a reasonable estimate due to the high structural similarity.

Table 1: Summary of Physical and Chemical Properties

PropertyValue / DescriptionSource / Comment
Molecular Weight 287.11 g/mol Calculated
Appearance White to off-white solid[2]
Purity Typically ≥95%[2]
Melting Point Data not available. The 5-isomer melts at 123-126 °C. A similar range is expected.(Proxy Data)
Boiling Point Predicted: ~372 °C(Predicted for 5-isomer)
Density Predicted: ~1.47 g/cm³(Predicted for 5-isomer)
Solubility No quantitative data available. Expected to be soluble in chlorinated solvents (DCM, chloroform), polar aprotic solvents (DMF, DMSO, THF, Ethyl Acetate), and alcohols. Sparingly soluble in non-polar aliphatic hydrocarbons (hexanes) and water.(Inferred)
Storage Store in a dry, sealed container at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[3] (Best Practice)

Spectral Characterization (Predicted)

For a researcher, verifying the identity and purity of a starting material is paramount. While published spectra for this specific compound are scarce, the following represents a theoretical prediction of the key signals expected in Nuclear Magnetic Resonance (NMR) spectroscopy, which would be essential for its characterization.

¹H NMR (Proton NMR):

  • Aromatic Protons (3H): The three protons on the benzene ring would appear in the aromatic region, likely between 7.5 and 8.5 ppm. Their splitting pattern will be complex due to their coupling relationships.

  • Benzylic Protons (-CH₂Br, 2H): A sharp singlet would be expected for the two protons of the bromomethyl group. Due to the electron-withdrawing nature of the adjacent bromine atom and the benzene ring, this signal would be downfield, anticipated around 4.5 - 4.8 ppm.

  • Methyl Ester Protons (-OCH₃, 6H): Two distinct singlets are expected for the two methyl ester groups, as they are in different chemical environments relative to the bromomethyl group. These would likely appear in the range of 3.8 - 4.0 ppm.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbons (C=O): Two signals in the range of 165-170 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (125-140 ppm).

  • Methyl Ester Carbons (-OCH₃): Two signals around 52-55 ppm.

  • Benzylic Carbon (-CH₂Br): One signal around 30-35 ppm.

Reactivity and Synthetic Application

The primary utility of this compound in synthesis stems from the high reactivity of the benzylic bromide group in Sₙ2 reactions. This allows for the covalent attachment of the isophthalate scaffold to a wide variety of nucleophiles.

Core Reactivity: The compound is an excellent electrophile for the alkylation of amines, thiols, phenols, and other nucleophiles. The reaction proceeds via a nucleophilic attack on the benzylic carbon, displacing the bromide ion. The reaction is typically facilitated by a non-nucleophilic base to neutralize the acidic byproduct (HBr) formed.

Diagram 1: General Reaction Scheme

G reagent This compound product Alkylated Product reagent->product 1. Nucleophilic Attack nucleophile Nucleophile (Nu-H) e.g., R₂NH, RSH nucleophile->product base Base (e.g., K₂CO₃, Et₃N) byproduct [Base-H]⁺Br⁻ base->byproduct 2. Acid Quenching solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->reagent Reaction Medium

Caption: Sₙ2 alkylation workflow using the title compound.

Experiential Insights:

  • Causality of Reagent Choice: Researchers choose this molecule not just for the reactive handle, but for the rigid, defined geometry imparted by the isophthalate core. This is critical in drug design for creating linkers that position pharmacophores at specific distances and angles, or in materials science for building predictable porous frameworks.

  • Controlling Reactivity: While reactive, the benzylic bromide is generally stable enough for purification by silica gel chromatography. Over-heating or prolonged exposure to strong bases can lead to decomposition or side reactions. The use of an inert atmosphere is crucial to prevent moisture from interfering with the reaction, especially when using strong, moisture-sensitive bases.

Representative Experimental Protocol: N-Alkylation

This protocol describes a general procedure for the alkylation of a generic secondary amine. It is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials and the appearance of a new, typically more polar, product spot.

Objective: To synthesize N-substituted 4-(aminomethyl)isophthalate derivative.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry argon or nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Nucleophile: Add anhydrous DMF via syringe to create a stirrable suspension (concentration ~0.1 M). Add the secondary amine (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes as eluent). The starting bromide is less polar than the amine product.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with Ethyl Acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Diagram 2: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep 1. Flame-dry flask Cool under N₂ add_reagents 2. Add Bromide (1 eq) & K₂CO₃ (2 eq) prep->add_reagents add_solvent 3. Add anhydrous DMF & Amine (1.1 eq) add_reagents->add_solvent react 4. Stir at RT (12-24h) add_solvent->react monitor 5. Monitor by TLC react->monitor workup 6. Quench with H₂O Extract with EtOAc monitor->workup If complete purify 7. Dry, Concentrate & Purify via Chromatography workup->purify

Caption: Step-by-step workflow for a typical N-alkylation reaction.

Safety and Handling

This compound is an irritant and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

  • In case of skin contact: Wash immediately with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[4]

  • In case of inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Conclusion

References

As of the last update, direct literature citations providing in-depth physical characterization for CAS 16281-94-0 are limited. The following references are to chemical supplier databases that confirm the identity and handling of the compound.

  • Blotrol. CAS 16281-94-0 | 4-Bromomethyl-isophthalic acid dimethyl ester. [Link]

  • SciSupplies. This compound, 95.0%, 100mg. [Link]

Sources

An In-depth Technical Guide to Dimethyl 4-(bromomethyl)isophthalate: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Dimethyl 4-(bromomethyl)isophthalate is a versatile bifunctional molecule increasingly recognized for its utility in the synthesis of complex molecular architectures, particularly within the fields of medicinal chemistry and materials science. Its strategic placement of a reactive benzylic bromide and two methyl ester functionalities on an aromatic scaffold makes it a valuable building block for creating targeted therapeutics and novel polymers. This in-depth guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and applications of this compound, with a particular focus on its emerging role in the development of advanced drug delivery systems and targeted protein degraders. This document is intended to serve as a critical resource for researchers and professionals engaged in cutting-edge drug discovery and development.

Chemical Structure and Properties

This compound, with the IUPAC name dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate, is an aromatic compound featuring a benzene ring substituted with two methoxycarbonyl groups at positions 1 and 3, and a bromomethyl group at position 4.[1][2] The presence of these distinct functional groups imparts a unique combination of reactivity and structural rigidity, making it an attractive synthon for a variety of chemical transformations.

The key chemical and physical properties of this compound are summarized in the table below. It is important to distinguish this isomer from its close relatives, such as Dimethyl 5-(bromomethyl)isophthalate, as their physical properties and reactivity can differ.[3][4]

PropertyValueSource(s)
CAS Number 16281-94-0[1][2]
Molecular Formula C₁₁H₁₁BrO₄[1][2]
Molecular Weight 287.11 g/mol [1][2]
Appearance White Solid
Purity Typically ≥96%
Canonical SMILES COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC[1]
InChI Key ANRZBUXUDASAAN-UHFFFAOYSA-N
Visualization of Chemical Structure

Dimethyl_4_bromomethyl_isophthalate Fig. 1: Chemical Structure of this compound C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C9 C C3->C9 C5 C C4->C5 C11 CH2Br C4->C11 C6 C C5->C6 C6->C1 O1 O C7->O1 = O2 O C7->O2 C8 CH3 O2->C8 O3 O C9->O3 = O4 O C9->O4 C10 CH3 O4->C10 center

Caption: Chemical structure of this compound.

Synthesis and Purification

A plausible synthetic route would involve the radical bromination of dimethyl 4-methylisophthalate using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.

Hypothetical Experimental Protocol for Synthesis:
  • Dissolution: Dissolve dimethyl 4-methylisophthalate in a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or benzene, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Visualization of a Plausible Synthetic Pathway

Synthesis_Pathway Fig. 2: Plausible Synthetic Route to this compound reactant Dimethyl 4-methylisophthalate product This compound reactant->product Radical Bromination reagents NBS, AIBN (or UV light) Solvent (e.g., CCl4)

Caption: A plausible synthetic pathway for this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the presence of the benzylic bromide. Benzylic halides are known to be excellent substrates for nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms) due to the stability of the resulting benzylic carbocation or the favorable transition state geometry. This high reactivity makes it a valuable electrophile for introducing the dimethyl isophthalate moiety into a wide range of molecules.

The two ester groups are generally stable under neutral and mildly acidic or basic conditions but can be hydrolyzed to the corresponding carboxylic acids under more vigorous conditions. This differential reactivity allows for selective transformations at the bromomethyl position while preserving the ester functionalities.

Analytical Characterization

Accurate structural elucidation is paramount for any chemical entity used in research and development. While a comprehensive set of publicly available spectra for this compound is limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the bromomethyl protons, and the methyl ester protons. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7-8.5 ppm). The benzylic protons of the -CH₂Br group are expected to resonate as a singlet at approximately δ 4.5-5.0 ppm. The two methyl ester groups would each give rise to a singlet at around δ 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the carbonyl carbons of the ester groups, the bromomethyl carbon, and the methyl carbons of the esters. The carbonyl carbons are expected in the δ 165-170 ppm region. The aromatic carbons would appear between δ 125-140 ppm. The bromomethyl carbon signal would likely be found around δ 30-35 ppm, and the methyl ester carbons would resonate at approximately δ 52-53 ppm.[12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups, typically in the range of 1720-1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the methyl/methylene groups, and C-O stretching of the esters.[13][14]

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. A key fragmentation would be the loss of the bromine atom, leading to a prominent [M-Br]⁺ peak. Further fragmentation could involve the loss of the methoxy groups or the entire methoxycarbonyl moieties.[8]

Applications in Drug Development

The unique trifunctional nature of this compound makes it a highly valuable building block in the design and synthesis of sophisticated pharmaceutical agents.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[15][16][17][18] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The nature of the linker is crucial for the efficacy of the PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase.

This compound can serve as a rigid aromatic core for PROTAC linkers. Its defined geometry can help to control the distance and orientation between the two ends of the PROTAC, which is a critical parameter for the formation of a productive ternary complex (target protein-PROTAC-E3 ligase). The bromomethyl group provides a convenient handle for attaching one of the ligands, while the ester groups can be hydrolyzed to carboxylic acids and further functionalized to attach the other ligand or to modulate the physicochemical properties of the PROTAC.

Visualization of PROTAC Linker Application

PROTAC_Linker Fig. 3: this compound as a PROTAC Linker Core cluster_0 PROTAC Molecule Target_Ligand Target Protein Ligand Linker_Core Dimethyl Isophthalate Core Target_Ligand->Linker_Core Attachment via -CH2- group E3_Ligase_Ligand E3 Ligase Ligand Linker_Core->E3_Ligase_Ligand Attachment via -COOH (after hydrolysis)

Caption: Conceptual diagram of this compound in a PROTAC.

Component of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells.[19][20][21][22][23] They consist of a monoclonal antibody that recognizes a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker plays a critical role in the stability of the ADC in circulation and the efficient release of the payload at the target site.

The isophthalate scaffold derived from this compound can be incorporated into ADC linkers to provide structural rigidity and to influence the solubility and pharmacokinetic properties of the conjugate. The bromomethyl group can be used for conjugation to the antibody or the payload, while the ester groups can be modified to tune the overall properties of the ADC.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound. It is a potential irritant to the eyes, skin, and respiratory tract. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block with significant potential in the fields of drug discovery and materials science. Its well-defined structure and predictable reactivity make it an ideal component for the rational design of complex molecules such as PROTACs and ADCs. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of synthons like this compound in enabling the construction of these next-generation medicines is expected to increase. This guide provides a foundational understanding of this important chemical entity, intended to empower researchers and developers in their pursuit of innovative scientific advancements.

References

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). Available from: [Link].

  • PubChem. Dimethyl isophthalate. National Center for Biotechnology Information. Available from: [Link].

  • Google Patents. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • Kraus, G. A., & Wang, S. (2017). Synthesis of isophthalates from methyl coumalate. RSC advances, 7(89), 56760-56763. Available from: [Link].

  • Hughes, S. J., & Ciulli, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 65(4), 507-523. Available from: [Link].

  • The Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available from: [Link].

  • ChemBK. DiMethyl 5-(broMoMethyl)isophthalate. Available from: [Link].

  • ResearchGate. of the linkers used in PROTAC design. Available from: [Link].

  • Li, X. L., Chen, X. Y., & Zhong, D. F. (2016). [Bioanalysis in the development of antibody-drug conjugates]. Yao xue xue bao = Acta pharmaceutica Sinica, 51(4), 517–528. Available from: [Link].

  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. Available from: [Link].

  • Naghiyev, F. N., et al. (2023). Crystal structure and Hirshfeld surface analysis of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1051–1056. Available from: [Link].

  • Bhattacharyya, D. (2023, May 23). Infrared IR Spectroscopy in Metabolomics. YouTube. Available from: [Link].

  • T. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available from: [Link].

  • D'Hooge, F., et al. (2021). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry, 12(11), 1834-1879. Available from: [Link].

  • C. B. (2021). Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity. Theranostics, 11(18), 8738–8748. Available from: [Link].

  • D. M. (2023). Antibody–Drug Conjugates: A Review of Approved Drugs and Their Clinical Level of Evidence. Cancers, 15(13), 3469. Available from: [Link].

  • Nature Biotechnology. (2014, June 30). Targeting tumours: Challenges of antibody-drug conjugates. YouTube. Available from: [Link].

  • The Royal Society of Chemistry. NMR Spectra of Products. Available from: [Link].

Sources

"Dimethyl 4-(bromomethyl)isophthalate" CAS number 16281-94-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Dimethyl 4-(bromomethyl)isophthalate (CAS: 16281-94-0)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent crucial in the fields of medicinal chemistry, supramolecular chemistry, and materials science. We will delve into its fundamental properties, synthesis, reactivity, and key applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic compound featuring two methyl ester groups and a reactive bromomethyl group attached to a benzene ring. This unique substitution pattern makes it an invaluable building block for introducing a rigid, specifically-oriented diester moiety into larger molecular architectures.

Its formal IUPAC name is dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate.[1] The strategic placement of the reactive benzylic bromide ortho and para to the two ester groups influences its reactivity and conformational properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 16281-94-0[1][2][3][4]
Molecular Formula C₁₁H₁₁BrO₄[1][5][6]
Molecular Weight 287.11 g/mol [2][5][6]
Appearance White Solid
Purity Typically ≥96%[1][4]
Melting Point Data not consistently available; an isomer, Dimethyl 5-(bromomethyl)isophthalate, melts at 123-126 °C.[7]
Boiling Point No data available[2][5]
Topological Polar Surface Area 52.6 Ų[6]
Hydrogen Bond Acceptor Count 4[1][6]
Rotatable Bond Count 5[6]

Synthesis and Purification

The most logical and industrially relevant synthesis of this compound involves the selective free-radical bromination of the corresponding methyl-substituted precursor, Dimethyl 4-methylisophthalate.

Synthetic Rationale and Mechanism

The benzylic position of the methyl group on the electron-deficient aromatic ring is particularly susceptible to free-radical halogenation. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon thermal or photochemical activation. A brominating agent, most commonly N-Bromosuccinimide (NBS), is used as the bromine source. NBS is favored because it provides a low, constant concentration of bromine radicals, which minimizes side reactions like aromatic bromination.

The causality is clear: the initiator generates radicals that abstract a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator 2 R• 2 R• Initiator->2 R• Δ or hν Precursor Dimethyl 4-methylisophthalate 2 R•->Precursor Initiates Cycle Radical Benzylic Radical (Resonance Stabilized) Precursor->Radical + R• - RH Product Target Compound (CAS 16281-94-0) Radical->Product + NBS - Succinimidyl Radical NBS N-Bromosuccinimide Succ_Radical Succinimidyl Radical HBr_Source HBr

Caption: Free-radical bromination of Dimethyl 4-methylisophthalate.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on standard organic chemistry principles for benzylic bromination.

  • Reactor Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge Dimethyl 4-methylisophthalate (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 - 1.1 eq) to the suspension.

  • Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.02 - 0.1 eq).

  • Reaction: Purge the system with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically ~80°C for CCl₄) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a white solid.

Chemical Reactivity and Applications

The utility of this compound stems from its benzylic bromide functional group, which is an excellent electrophile for nucleophilic substitution reactions.

Core Reactivity: Nucleophilic Substitution

The primary mode of reaction is the displacement of the bromide ion by a wide range of nucleophiles. This reaction typically proceeds via an Sₙ2 mechanism, leading to the formation of a new carbon-nucleophile bond.

Common nucleophiles include:

  • Amines (Primary and Secondary): Efficiently reacts to form substituted benzylamines. This is a key strategy for incorporating the isophthalate moiety into polyamines or other nitrogen-containing scaffolds.[7]

  • Alcohols and Phenols: Forms ethers under basic conditions.

  • Thiols: Readily forms thioethers.

  • Carboxylates: Generates ester linkages.

  • Azides: Used to introduce an azido group, which can be further functionalized via click chemistry or reduced to a primary amine.

G reagent This compound C₁₁H₁₁BrO₄ product Substituted Product R-Nu reagent->product Sₙ2 Attack nucleophile Nu:⁻ Nucleophile (e.g., R₂NH, RO⁻, RS⁻) nucleophile->reagent leaving_group Br⁻ Bromide Ion

Caption: General nucleophilic substitution pathway for the title compound.

Application in Drug Discovery and Medicinal Chemistry

While organic synthesis can be a rate-limiting factor in drug discovery, versatile building blocks like this compound help accelerate the process.[8] Its rigid aromatic core and dual functionality make it an ideal linker or scaffold component.

  • Linker for Bivalent Molecules: It can be used to synthesize Proteolysis Targeting Chimeras (PROTACs) or other bivalent inhibitors by connecting a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.

  • Scaffold Decoration: The isophthalate core can be functionalized by first reacting the bromomethyl group, and then subsequently hydrolyzing the methyl esters to carboxylic acids. These acids can then be coupled to other moieties using standard amide bond-forming reactions. This "late-stage functionalization" is a powerful strategy in modern drug discovery.[8]

Application in Supramolecular and Materials Chemistry

In supramolecular chemistry, this compound is used to build sophisticated ligands that direct the self-assembly of molecules into highly ordered structures.[7] The reaction with polyamines or other chelating agents can generate ligands that coordinate with metal ions, forming metal-organic frameworks (MOFs) or other complex architectures held together by coordinate bonds.[7]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

Table 2: GHS Hazard and Precautionary Information

CategoryCodeStatementSource(s)
Hazard H301, H311, H331Toxic if swallowed, in contact with skin, or if inhaled.[2]
Hazard H341Suspected of causing genetic defects.[2]
Precaution P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2][9]
Precaution P280Wear protective gloves/protective clothing/eye protection/face protection.[2][9][10]
Precaution P302+P352IF ON SKIN: Wash with plenty of soap and water.[2][9]
Precaution P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][10]
Precaution P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[11]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

  • For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[2][5][7]

Detailed Experimental Workflow: N-Alkylation

This section provides a self-validating protocol for a typical N-alkylation reaction.

Objective

To synthesize a tertiary amine by reacting this compound with a generic secondary amine (e.g., morpholine) as the nucleophile.

Step-by-Step Protocol
  • Preparation: To a solution of this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add the secondary amine (1.1 eq).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq), to act as an acid scavenger for the HBr generated during the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 4-12 hours. The reaction progress should be monitored by TLC, checking for the consumption of the starting material.

  • Quenching & Extraction: Upon completion, filter off any inorganic salts. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified via flash column chromatography on silica gel to yield the pure N-alkylated product.

Workflow Visualization

G start Start: Assemble Glassware (Flask, Stir Bar) reagents Charge Reagents: 1. Solvent (ACN/DMF) 2. DM-4-BMI (1.0 eq) 3. Secondary Amine (1.1 eq) 4. Base (K₂CO₃, 1.5 eq) start->reagents reaction Reaction Conditions: - Stir vigorously - RT to 60°C - Monitor by TLC (4-12h) reagents->reaction workup Work-up: 1. Filter solids 2. Dilute with EtOAc 3. Wash with H₂O & Brine reaction->workup purify Purification: 1. Dry organic layer (MgSO₄) 2. Concentrate (Rotovap) 3. Flash Chromatography workup->purify end End: Characterize Pure Product (NMR, MS) purify->end

Caption: Experimental workflow for a typical N-alkylation reaction.

References

  • Rees, D.C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. [Link]

Sources

An In-depth Technical Guide to Dimethyl 4-(bromomethyl)isophthalate: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-(bromomethyl)isophthalate is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and drug delivery. Its molecular structure, featuring a reactive benzylic bromide and two methyl ester functionalities on an isophthalate scaffold, makes it a versatile building block and linker molecule. The precise molecular weight and chemical characteristics of this compound are fundamental to its application in the synthesis of complex pharmaceutical intermediates and targeted drug delivery systems. This guide provides a comprehensive overview of the essential physicochemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its applications in advanced drug development.

Physicochemical Properties and Molecular Weight

The accurate determination of molecular weight is the cornerstone of chemical synthesis and analysis, directly impacting stoichiometry, reaction kinetics, and the interpretation of analytical data. This compound is a white solid at room temperature.[1]

A comprehensive summary of its key physicochemical properties is presented in the table below:

PropertyValueSource(s)
Molecular Weight 287.11 g/mol [1]
Molecular Formula C₁₁H₁₁BrO₄[2]
CAS Number 16281-94-0[1][2]
IUPAC Name This compound[1]
Physical Form White Solid[1]
Purity (typical) ≥96%[1]

Synthesis and Characterization: A Validated Workflow

The synthesis of this compound is most effectively achieved through the radical bromination of its precursor, dimethyl 4-methylisophthalate. This approach is favored due to the selective reactivity of benzylic protons under radical conditions. The following section outlines a robust, self-validating experimental protocol.

Synthesis Workflow

cluster_synthesis Synthesis Workflow start Start: Dimethyl 4-methylisophthalate reagents Reagents: - N-Bromosuccinimide (NBS) - Radical Initiator (AIBN) - Solvent (e.g., CCl₄) reaction Radical Bromination Reaction (Reflux) start->reaction reagents->reaction workup Reaction Workup: - Filtration - Washing - Solvent Evaporation reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Product: this compound purification->product

Caption: A schematic overview of the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established principles of radical bromination of benzylic positions.

Materials:

  • Dimethyl 4-methylisophthalate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl 4-methylisophthalate in CCl₄.

  • Addition of Reagents: To this solution, add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization from a solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.

Characterization and Analytical Validation

The identity and purity of the synthesized this compound are confirmed using a suite of analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is the most informative tool for confirming the structure. Expected signals include:

    • A singlet for the two methyl ester protons (-OCH₃).

    • A singlet for the benzylic protons (-CH₂Br).

    • Signals in the aromatic region corresponding to the protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the esters, the carbons of the benzene ring, the methyl carbons of the esters, and the benzylic carbon attached to the bromine.

2. Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 287.11 g/mol . The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a characteristic signature for a monobrominated compound.

3. High-Performance Liquid Chromatography (HPLC):

HPLC is employed to assess the purity of the final product. A reversed-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water with UV detection is a suitable starting point for analysis. The purity is determined by the relative area of the product peak.

Applications in Drug Development

The unique chemical architecture of this compound makes it a valuable tool in modern drug development, primarily as a linker or a scaffold.

Role as a Bifunctional Linker

The presence of both a reactive benzylic bromide and ester functionalities allows for sequential or orthogonal chemical modifications. The benzylic bromide is susceptible to nucleophilic substitution, enabling the attachment of various moieties such as targeting ligands, polymers (e.g., polyethylene glycol or PEG), or therapeutic agents. The ester groups can be hydrolyzed to carboxylic acids, providing additional points for conjugation.

This "linker" capability is particularly relevant in the design of:

  • Antibody-Drug Conjugates (ADCs): In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. This compound can serve as a component of the linker system, connecting the antibody to the drug.

  • Targeted Drug Delivery Systems: The molecule can be used to construct more complex drug delivery vehicles, such as dendrimers or polymer-drug conjugates, where the isophthalate core acts as a branching point.

cluster_drug_development Application in Drug Development compound This compound linker Bifunctional Linker compound->linker scaffold Molecular Scaffold compound->scaffold adc Antibody-Drug Conjugates linker->adc targeted_delivery Targeted Drug Delivery linker->targeted_delivery mof Metal-Organic Frameworks scaffold->mof

Caption: The dual role of this compound in drug development.

Use in Metal-Organic Frameworks (MOFs)

The carboxylate form of isophthalates (obtained after hydrolysis of the methyl esters) is a common building block for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with a high surface area and tunable pore size, making them promising candidates for drug delivery. The bromomethyl group on the isophthalate linker can be further functionalized post-synthesis of the MOF, allowing for the attachment of drugs or targeting moieties within the porous framework.

Conclusion

This compound, with a molecular weight of 287.11 g/mol , is a key chemical entity with significant potential in the advancement of pharmaceutical sciences. Its well-defined physicochemical properties, coupled with a straightforward and verifiable synthetic route, make it an accessible and valuable tool for researchers. The bifunctional nature of this molecule underpins its utility as a versatile linker and scaffold in the rational design of sophisticated drug delivery systems, including antibody-drug conjugates and functionalized metal-organic frameworks. A thorough understanding of its synthesis, characterization, and chemical reactivity is paramount for its effective implementation in the development of next-generation therapeutics.

References

  • PubChem. Dimethyl isophthalate. [Link]

  • European Patent Office. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • RSC Publishing. The medicinal chemistry evolution of antibody–drug conjugates. [Link]

Sources

An In-depth Technical Guide to the Solubility of Dimethyl 4-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Solubility Data in Research and Development

Dimethyl 4-(bromomethyl)isophthalate is a bifunctional organic molecule with significant potential in the fields of medicinal chemistry, polymer science, and supramolecular chemistry. Its structure, featuring a reactive benzylic bromide and two methyl ester functionalities, makes it a versatile building block for the synthesis of more complex molecules. In drug development, for instance, such frameworks can be instrumental in creating novel therapeutic agents by allowing for the strategic modification of lead compounds to enhance their biological activity and pharmacokinetic profiles. The reactive bromomethyl group enables covalent linkage to target proteins or the introduction of specific pharmacophores, while the diester groups can be hydrolyzed to the corresponding dicarboxylic acid, influencing properties like solubility and receptor binding.

The solubility of a compound is a critical physicochemical parameter that governs its behavior in various scientific applications. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount for several reasons:

  • Reaction and Process Optimization: The choice of solvent is crucial for achieving optimal reaction kinetics, yield, and purity. A solvent in which the reactants are sufficiently soluble ensures a homogeneous reaction medium, facilitating molecular interactions.

  • Purification and Crystallization: Solubility data is essential for developing effective purification strategies, such as recrystallization, where the desired compound should be highly soluble in a hot solvent and sparingly soluble at cooler temperatures.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability. Poor aqueous solubility is a major hurdle in drug development, and understanding a compound's solubility in various excipients and solvent systems is key to designing effective drug delivery systems.

  • Analytical Method Development: The selection of an appropriate solvent is necessary for various analytical techniques, including chromatography (HPLC, GC) and spectroscopy (NMR, UV-Vis), to ensure accurate quantification and characterization.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide offers a robust framework for researchers to predict, understand, and experimentally determine its solubility in a variety of common laboratory solvents. By combining theoretical principles with practical, field-proven methodologies, this document aims to empower scientists to effectively utilize this versatile chemical building block in their research endeavors.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. The "like dissolves like" principle, a cornerstone of solubility theory, suggests that substances with similar polarities are more likely to be soluble in one another.

PropertyValueSource
IUPAC Name dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate[1][2]
CAS Number 16281-94-0[1][2]
Molecular Formula C11H11BrO4[1][2]
Molecular Weight 287.11 g/mol [2]
Appearance White Solid[1]
Purity ≥96%[1][2]
InChI Key ANRZBUXUDASAAN-UHFFFAOYSA-N[1][2]

The presence of the polar ester groups and the relatively nonpolar aromatic ring and bromomethyl group suggests that this compound will exhibit moderate polarity. Its solubility is therefore expected to be favored in solvents of intermediate polarity.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG) of the system.[3] For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy is related to the enthalpy (ΔH) and entropy (ΔS) of solution by the following equation:

ΔG = ΔH - TΔS

  • Enthalpy of Solution (ΔH): This term represents the net energy change associated with the dissolution process. It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions. Dissolution can be either endothermic (absorbs heat, ΔH > 0) or exothermic (releases heat, ΔH < 0).[4]

  • Entropy of Solution (ΔS): This term reflects the change in randomness or disorder of the system upon dissolution. Generally, the dissolution of a solid into a liquid results in an increase in entropy (ΔS > 0) as the ordered crystal lattice of the solid is disrupted, and the molecules become more dispersed in the solvent.[3]

The interplay between enthalpy and entropy determines the solubility of a substance at a given temperature. For most solids dissolving in liquids, the process is endothermic, meaning that an increase in temperature will favor dissolution and thus increase solubility.[5]

Predictive Analysis of Solubility

In the absence of specific experimental data for this compound, we can infer its likely solubility based on the known solubility of a closely related compound, Dimethyl isophthalate. Dimethyl isophthalate is reported to be slightly soluble in alcohol and has limited solubility in water.[6] Given the structural similarities, with the addition of a bromomethyl group, we can anticipate a similar solubility profile for this compound. The bromomethyl group may slightly increase the molecule's polarity and potential for hydrogen bonding, which could marginally enhance its solubility in polar protic solvents compared to its parent compound.

Based on these considerations, a qualitative prediction of solubility in common laboratory solvents is presented below:

Solvent ClassExample SolventsPredicted Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to Moderately SolubleThe polar ester groups can interact with the hydroxyl groups of the solvent via hydrogen bonding. However, the nonpolar aromatic ring and bromomethyl group will limit extensive solubility.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)SolubleThese solvents have strong dipole moments and can effectively solvate the polar ester groups without the steric hindrance of hydrogen bond donation.
Nonpolar Hexane, Toluene, Diethyl etherSparingly Soluble to InsolubleThe overall polarity of this compound is likely too high for significant interaction with nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents have a good balance of polarity and can effectively solvate a wide range of organic compounds.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, experimental determination is essential. The following protocol outlines a reliable method for determining the qualitative and semi-quantitative solubility of this compound.

Materials and Equipment:
  • This compound

  • A selection of analytical grade solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMF, DMSO, hexane, toluene, dichloromethane, chloroform)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes and pipette bulbs

  • Water bath or heating block (optional, for temperature-dependent studies)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_addition Solvent Addition & Mixing cluster_observation Observation & Classification A Weigh a precise amount of this compound (e.g., 10 mg) B Transfer to a clean, dry test tube A->B C Add a measured volume of solvent (e.g., 0.5 mL) B->C D Vortex vigorously for 1-2 minutes C->D E Observe for dissolution D->E F Decision: Is the solid completely dissolved? E->F G Classify as 'Soluble' F->G Yes H Add another increment of solvent (e.g., 0.5 mL) F->H No I Repeat mixing and observation H->I J Decision: Is the solid dissolved after a total of 3 mL of solvent? I->J K Classify as 'Sparingly Soluble' J->K Yes L Classify as 'Insoluble' J->L No

Caption: Workflow for the qualitative and semi-quantitative determination of solubility.

Protocol Steps:
  • Preparation: Accurately weigh approximately 10 mg of this compound using an analytical balance and transfer it to a clean, dry test tube.

  • Initial Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for at least 1-2 minutes to ensure thorough mixing and facilitate dissolution.

  • Observation: Carefully observe the test tube to see if the solid has completely dissolved. A clear solution with no visible solid particles indicates complete dissolution.

  • Classification:

    • Soluble: If the compound dissolves completely in the initial 0.5 mL of solvent, it is classified as soluble.

    • Sparingly Soluble: If the compound does not dissolve completely in the initial 0.5 mL, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue adding the solvent in 0.5 mL increments up to a total volume of 3.0 mL. If the compound dissolves at any point during these additions, it is classified as sparingly soluble.

    • Insoluble: If the compound does not dissolve after the addition of a total of 3.0 mL of the solvent, it is classified as insoluble.

  • Record Results: Meticulously record the observations for each solvent tested in a structured table.

This protocol provides a systematic and reproducible method for assessing solubility, which is a critical first step in many experimental designs.

Summary of Expected Solubility and Applications

While quantitative data is pending experimental determination, the following table summarizes the anticipated solubility profile and highlights the relevance of this information for various applications.

SolventPredicted SolubilityPotential Applications in Drug Development and Research
Water Sparingly SolubleImportant for understanding potential for aqueous-based formulations and assessing environmental fate.
Alcohols (Methanol, Ethanol) Moderately SolubleUseful for reactions, purification by recrystallization, and as a co-solvent in formulations.
Ketones (Acetone) SolubleA versatile solvent for a wide range of organic reactions and for cleaning glassware.
Ethers (Diethyl ether, THF) Sparingly to Moderately SolubleCan be used in extractions and as a reaction medium for specific transformations.
Chlorinated Solvents (DCM, Chloroform) SolubleExcellent solvents for reactions, chromatography, and spectroscopic analysis (e.g., NMR).
Aprotic Polar Solvents (DMF, DMSO) SolubleOften used for reactions involving polar reagents and for dissolving poorly soluble compounds.
Hydrocarbons (Hexane, Toluene) Insoluble to Sparingly SolubleUseful for precipitating the compound from more polar solvents during purification.

The ability to strategically select a solvent based on predicted and experimentally verified solubility data is a fundamental skill for any researcher in the chemical sciences. This knowledge directly impacts the efficiency and success of synthetic routes, purification protocols, and the development of new chemical entities.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While a lack of readily available quantitative data necessitates a predictive and experimental approach, the principles and protocols outlined herein offer a robust starting point for researchers. By understanding the physicochemical properties of the molecule, the theoretical underpinnings of solubility, and by applying a systematic experimental methodology, scientists can effectively harness the potential of this versatile building block in their research and development endeavors. The generation of precise solubility data through the application of these methods will undoubtedly contribute to the broader scientific community's ability to utilize this compound in the creation of novel materials and therapeutics.

References

  • JoVE. (2020). Solubility - Concept. [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Palmeri, J. (n.d.). Solubility. [Link]

  • Wikipedia. (2024). Solubility. [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • PubChem. (n.d.). Dimethyl isophthalate. [Link]

Sources

Spectroscopic Profile of Dimethyl 4-(bromomethyl)isophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral data for Dimethyl 4-(bromomethyl)isophthalate (CAS No. 16281-94-0), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex chemical transformations.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₁H₁₁BrO₄ and a molecular weight of 287.11 g/mol , is a trifunctional building block.[1][2] Its structure incorporates a benzene ring substituted with two methyl ester groups in a meta arrangement and a reactive bromomethyl group. This unique combination of functionalities makes it a versatile reagent for introducing a rigid aromatic core with appended reactive and coupling sites. The bromomethyl group serves as an excellent electrophile for nucleophilic substitution reactions, enabling its conjugation to a wide array of substrates, while the ester groups can be hydrolyzed to carboxylic acids for further derivatization, such as in the formation of polymers or metal-organic frameworks.

Accurate and comprehensive spectral characterization is the cornerstone of chemical synthesis and analysis. It provides irrefutable evidence of molecular structure and purity, which are critical parameters in drug development and materials design. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, offering insights into the interpretation of its key spectral features.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used for this compound.

G M [M]⁺˙ m/z 286/288 M_minus_Br [M - Br]⁺ m/z 207 M->M_minus_Br - •Br M_minus_OCH3 [M - OCH₃]⁺ m/z 255/257 M->M_minus_OCH3 - •OCH₃ M_minus_Br_minus_COOCH3 [M - Br - COOCH₃]⁺ m/z 148 M_minus_Br->M_minus_Br_minus_COOCH3 - COOCH₃

Sources

"Dimethyl 4-(bromomethyl)isophthalate" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Dimethyl 4-(bromomethyl)isophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

This compound is an organic chemical intermediate frequently utilized in synthetic chemistry, particularly in the development of novel pharmaceutical compounds and materials science. Its structure, featuring a reactive bromomethyl group on a dimethyl isophthalate backbone, makes it a valuable building block but also introduces specific hazards that demand rigorous safety protocols. The presence of the benzylic bromide functional group suggests that the compound is a lachrymator and a potent alkylating agent, capable of reacting with nucleophiles. This reactivity is the primary driver of its toxicological profile and dictates the necessary handling precautions. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established chemical safety principles and data synthesized from authoritative sources.

Section 1: Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for a thorough risk assessment. This compound is a white solid at room temperature[1]. Key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 16281-94-0[1][2]
Molecular Formula C11H11BrO4[1][2]
Molecular Weight 287.11 g/mol [3]
Physical Form White Solid[1]
Purity Typically ≥96%[1]

Note: Properties for isomers such as Dimethyl 2-(bromomethyl)isophthalate (CAS 16281-93-9) are often reported and are expected to be very similar.

Section 2: Hazard Identification and Toxicological Profile

Based on data from its isomers and structurally related compounds, this compound is classified as a hazardous substance[3]. The primary hazards are associated with its corrosive and irritant properties, driven by the reactive bromomethyl group.

  • Signal Word: Danger[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed. [3]

  • H314: Causes severe skin burns and eye damage. [3]

  • H318: Causes serious eye damage. [3]

  • May cause respiratory irritation. [4]

Toxicological Summary:

  • Eye Contact: The compound is expected to cause serious, potentially irreversible eye damage and burns[3]. As a lachrymator, even minimal exposure to dust or vapor can cause immediate and severe irritation.

  • Skin Contact: Causes severe skin burns[3]. The bromomethyl group can act as an alkylating agent, reacting with skin tissue. Prolonged contact may lead to chemical burns and potential absorption of harmful quantities.

  • Inhalation: Inhaling dust or fumes may cause respiratory irritation[4]. Due to its corrosive nature, it can damage mucous membranes and the respiratory tract.

  • Ingestion: Harmful if swallowed[3]. Ingestion can cause severe burns to the gastrointestinal tract.

Section 3: Risk Assessment and Control Measures

A multi-layered approach to risk mitigation is essential, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control is to handle this compound within a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation exposure and protecting the lab environment. All weighing and transfer operations must be performed inside the hood.

Administrative Controls
  • Restricted Access: Designate a specific area within the lab for handling this compound. Access should be limited to trained personnel.

  • Safe Work Practices: Never work alone when handling this compound. Ensure an emergency eyewash station and safety shower are immediately accessible and tested regularly. Wash hands thoroughly after handling, even if gloves were worn[3][4].

  • Waste Disposal: All contaminated waste (gloves, pipette tips, paper towels) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations[3].

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to prevent contact[5]. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A full-face shield must be worn over the goggles to protect against splashes and airborne particles[6].
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is the minimum requirement. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn[7]. Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA long-sleeved lab coat, fully buttoned, is required. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Respirator (as needed)For situations where dust generation is unavoidable despite engineering controls, a full-face particle respirator (N100 or P3 type) may be necessary as a backup[3]. Use must comply with a formal respiratory protection program.

Section 4: Standard Operating Procedures for Safe Handling

The following workflow is designed to minimize exposure and ensure a self-validating system of safety.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling (Inside Fume Hood) cluster_post Phase 3: Post-Handling & Cleanup prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Assemble All Necessary PPE prep2->prep3 prep4 Prepare Decontamination & Waste Containers prep3->prep4 h1 Don All PPE Correctly prep4->h1 Proceed to Handling h2 Perform Weighing/Transfer Operations h1->h2 h3 Keep Container Tightly Closed When Not in Use h2->h3 h4 Handle with Care to Avoid Dust Generation h3->h4 post1 Decontaminate Work Surfaces h4->post1 Complete Operation post2 Segregate & Seal Hazardous Waste post1->post2 post3 Doff PPE in Correct Order post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A three-phase workflow for handling this compound.

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

First Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[3][4].

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention as this is a chemical burn[3].

  • If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[3].

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[3].

Accidental Release Measures

For any spill, the primary objective is to protect personnel and then contain the spill without creating additional hazards.

EmergencyResponse cluster_spill Small Spill Response (in Fume Hood) cluster_exposure Personnel Exposure Response cluster_large_spill Large Spill Response (Outside Hood) start INCIDENT OCCURS spill1 Ensure PPE is worn start->spill1 Small Spill exp1 Remove victim from danger area start->exp1 Exposure large1 EVACUATE immediate area start->large1 Large Spill spill2 Gently cover with absorbent material (e.g., vermiculite) spill1->spill2 spill3 Carefully scoop into a sealed waste container spill2->spill3 spill4 Decontaminate area spill3->spill4 exp2 Initiate First Aid (See Sec 5.1) exp1->exp2 exp3 Call for Emergency Medical Services exp2->exp3 large2 Alert others and call emergency response team large1->large2 large3 Restrict access to the area large2->large3

Sources

A Comprehensive Technical Guide to the Synthesis of Dimethyl 4-(bromomethyl)isophthalate via Benzylic Bromination

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical exploration of the synthesis of dimethyl 4-(bromomethyl)isophthalate from its precursor, dimethyl 4-methylisophthalate. Tailored for researchers, chemists, and professionals in drug development, this guide elucidates the underlying chemical principles, provides a detailed experimental protocol, and addresses critical safety considerations. Our focus is on the well-established Wohl-Ziegler reaction, a free-radical-mediated benzylic bromination, which offers high selectivity and efficiency for this transformation.

Strategic Overview: The Chemistry of Benzylic Bromination

The conversion of dimethyl 4-methylisophthalate to this compound is a classic example of benzylic halogenation. The benzylic position—the carbon atom adjacent to the aromatic ring—is particularly susceptible to free radical substitution due to the resonance stabilization of the resulting benzylic radical intermediate.[1][2]

The reagent of choice for this transformation is N-Bromosuccinimide (NBS).[3][4] While elemental bromine (Br₂) can also be used, it often leads to undesirable side reactions, including electrophilic substitution on the aromatic ring, especially in the presence of electron-donating groups.[5][6] NBS provides a low, constant concentration of bromine radicals (Br•) throughout the reaction, which selectively promotes the desired benzylic substitution over competing pathways.[1][6]

The reaction proceeds via a free-radical chain mechanism, which can be divided into three key stages:

  • Initiation: The process is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation with UV light.[3][4] This generates initial radicals that start the chain reaction.

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of dimethyl 4-methylisophthalate. This forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[1][5] This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain.[7]

  • Termination: The reaction concludes when two radicals combine, effectively ending the chain process.

The choice of solvent is critical. Traditionally, anhydrous carbon tetrachloride (CCl₄) has been used due to its inertness.[3] However, due to its toxicity and environmental impact, more benign solvents like methyl acetate are now being explored and implemented.[8]

Detailed Experimental Protocol

This section outlines a robust, step-by-step methodology for the synthesis of this compound.

2.1 Materials and Equipment

  • Reagents:

    • Dimethyl 4-methylisophthalate

    • N-Bromosuccinimide (NBS), recrystallized

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

    • Anhydrous Solvent (e.g., Carbon Tetrachloride or Methyl Acetate)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Bisulfite (NaHSO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Separatory funnel

    • Büchner funnel and filter flask

    • Rotary evaporator

    • Beakers, graduated cylinders, and other standard laboratory glassware

2.2 Synthesis Workflow Diagram

SynthesisWorkflow Start Dimethyl 4-methylisophthalate Reaction Free Radical Bromination (Reflux) Start->Reaction Reagents NBS, AIBN Anhydrous Solvent Reagents->Reaction Workup Reaction Work-up (Filtration, Washing) Reaction->Workup Cool & Filter Purification Purification (Recrystallization) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

2.3 Step-by-Step Procedure

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine dimethyl 4-methylisophthalate and the chosen anhydrous solvent.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN or benzoyl peroxide) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. The succinimide byproduct will precipitate out of the solution. Filter the mixture through a Büchner funnel to remove the solid succinimide.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product, a white solid, can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.[9]

Quantitative Data Summary

The following table provides an example of reagent quantities for a laboratory-scale synthesis.

ReagentMolecular Wt. ( g/mol )MolesEquivalentsAmount
Dimethyl 4-methylisophthalate208.211.01.0(e.g., 5.0 g)
N-Bromosuccinimide (NBS)177.981.11.1(e.g., 4.7 g)
AIBN164.210.050.05(e.g., 0.2 g)
Anhydrous Solvent---(e.g., 100 mL)
Product (Theoretical Yield) 287.11 1.0 -(e.g., 6.9 g)

Product Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is the most definitive tool. Key signals include a singlet for the newly formed bromomethyl protons (-CH₂Br) typically appearing around 4.5-5.0 ppm. The aromatic protons will show characteristic shifts and coupling patterns, and the two methyl ester singlets will be present around 3.9 ppm.[10]

  • ¹³C NMR: The carbon spectrum will show a new signal for the bromomethyl carbon (-CH₂Br) in the aliphatic region, in addition to the signals for the aromatic carbons and the two distinct ester carbonyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will display strong carbonyl (C=O) stretching absorption for the ester groups around 1720 cm⁻¹. Other notable peaks include C-H stretches for the aromatic and aliphatic groups and a C-Br stretch at lower wavenumbers.[11][12]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Safety and Handling Protocols

Adherence to strict safety protocols is paramount during this synthesis.

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid that can cause severe skin burns and eye damage.[13][14] It is also harmful if swallowed.[13] Always handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16] Avoid inhalation of its dust.[17]

  • Solvents: Chlorinated solvents like carbon tetrachloride are toxic and environmentally hazardous and should be handled with extreme caution and replaced with safer alternatives whenever possible.[8] Organic solvents are flammable and should be kept away from ignition sources.

  • General Procedures: Conduct the reaction in a properly functioning chemical fume hood. Ensure appropriate measures are in place for quenching the reaction and for the disposal of chemical waste according to institutional and regulatory guidelines.[14][17]

Conclusion

The synthesis of this compound from dimethyl 4-methylisophthalate via free-radical bromination with N-Bromosuccinimide is a reliable and selective method. This guide provides the essential theoretical framework and practical details for its successful implementation. By understanding the reaction mechanism, adhering to the detailed protocol, and observing all safety precautions, researchers can confidently produce this valuable chemical intermediate for a wide range of applications in synthetic chemistry and materials science.

References

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. ACS Publications. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Nuclear versus Side-Chain Bromination of Methyl-Substituted Anisoles by N-Bromosuccinimide. ACS Publications. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Capot Chemical. (2018, April 20). MSDS of N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Bentham Science. (n.d.). Practical Bromination Approach to the Synthesis of Dimethyl 6,6'- Bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate. Retrieved from [Link]

  • Semantic Scholar. (2017, December 15). Synthesis of isophthalates from methyl coumalate. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl isophthalate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Carbon tetrachloride free benzylic brominations of methyl aryl halides. Retrieved from [Link]

  • European Patent Office. (2001, December 13). PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Journal of Environmental Nanotechnology. (n.d.). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Dimethyl 4-(bromomethyl)isophthalate: Properties, Sourcing, and Application as a Versatile Linker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dimethyl 4-(bromomethyl)isophthalate is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique structure, featuring a rigid isophthalate core functionalized with two methyl ester groups and a highly reactive benzylic bromide, makes it an exceptionally valuable and versatile building block. This guide provides an in-depth analysis of its chemical properties, commercial availability, and core applications. Authored from the perspective of a Senior Application Scientist, this document emphasizes the practical considerations for procurement, safe handling, and strategic implementation in synthetic workflows, providing researchers with the foundational knowledge to effectively utilize this important chemical intermediate.

Core Chemical and Physical Properties

This compound, registered under CAS Number 16281-94-0, is a white solid at room temperature.[1] Its molecular structure is the key to its utility. The 1,3-disubstituted benzene ring provides a rigid, well-defined geometry. The two methyl ester groups offer sites for further chemical modification, such as hydrolysis to carboxylic acids or amidation. However, the primary site of synthetic activity is the bromomethyl group. This benzylic bromide is highly susceptible to nucleophilic substitution, as the departure of the bromide ion leaves a resonance-stabilized benzylic carbocation intermediate, significantly facilitating both S_N1 and S_N2 reaction pathways. This inherent reactivity is the cornerstone of its function as a chemical linker.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
Synonyms 4-Bromomethyl-isophthalic acid dimethyl ester[1][2]
CAS Number 16281-94-0[1][2][3]
Molecular Formula C11H11BrO4[2]
Molecular Weight 287.11 g/mol [1][3]
Appearance White Solid[1]
Canonical SMILES COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC[2]
InChI Key ANRZBUXUDASAAN-UHFFFAOYSA-N[1]

Commercial Availability and Strategic Procurement

This compound is readily available from a variety of chemical suppliers, positioning it as a convenient starting material for research and development projects. It is typically offered in research quantities ranging from milligrams to several grams.

Comparative Supplier Analysis

The following table summarizes the availability of this compound from several recognized vendors. Researchers should note that while the primary CAS number is consistent, purity levels and available quantities may vary.

SupplierBrand/DistributorReported PurityAvailable Quantities
Sigma-Aldrich J & W Pharmlab LLC96%Custom
CymitQuimica Apollo Scientific96%Custom
Alfa Chemistry N/ANot specified50mg, 100mg, 250mg, 500mg, 1g, 5g
BLD Pharm BLD PharmNot specifiedCustom
Lead Sciences BLDpharm97%100mg, 250mg, 1g, 5g

This table is representative and not exhaustive. Pricing and availability are subject to change. It is recommended to consult supplier websites for the most current information.

Procurement and Quality Validation Workflow

A systematic approach to procurement and validation is critical for experimental reproducibility. The "self-validating" system described below ensures the material's identity and purity meet the requirements of the planned synthesis.

G cluster_procurement Procurement Phase cluster_validation In-House Validation Phase Supplier_ID Identify Suppliers (e.g., Sigma, Alfa) Compare Compare Purity, Quantity, and Lead Time Supplier_ID->Compare Select Select Vendor & Purchase Compare->Select Receive Receive Shipment (Note Storage Conditions) Select->Receive Material Transfer CoA Review Certificate of Analysis (CoA) Receive->CoA QC Perform QC Check (e.g., ¹H NMR, mp) CoA->QC Store Store Appropriately (2-8°C, Inert Gas) QC->Store Approve Approved for Synthesis QC->Approve If Match Reject Contact Supplier/ Return Material QC->Reject If Mismatch

Procurement and In-House Validation Workflow.

Expert Insight: Always request the Certificate of Analysis (CoA) for the specific lot you are purchasing. While reported purity is high (96-97%), the nature of the impurities can be critical.[1][3][4] For example, the presence of the starting material (dimethyl 4-methylisophthalate) or di-brominated species could complicate subsequent reactions and purification steps. An in-house ¹H NMR is a fast and effective way to confirm the structure and identify major organic impurities.

Synthetic Applications: A Versatile Bifunctional Linker

The primary utility of this compound lies in its ability to serve as a linker, connecting different molecular fragments. The workflow is almost always initiated by a nucleophilic attack at the benzylic carbon.

General Reaction Scheme: Nucleophilic Substitution

The benzylic bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles. This reaction forms a new carbon-nucleophile bond, effectively tethering the isophthalate core to the nucleophile's parent molecule.

G cluster_products Potential Products Start This compound Process Reaction with Nucleophile (Nu-H) Solvent (e.g., DMF, ACN) Optional Base (e.g., K₂CO₃, DIPEA) Start->Process Amine Amine Linkage (Nu = R₂N-) Process->Amine R₂NH Ether Ether Linkage (Nu = RO-) Process->Ether ROH Thioether Thioether Linkage (Nu = RS-) Process->Thioether RSH Ester Ester Linkage (Nu = RCOO-) Process->Ester RCOOH

Sources

A Comprehensive Technical Guide to Dimethyl 4-(bromomethyl)isophthalate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-(bromomethyl)isophthalate is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive benzylic bromide and two ester functionalities on an aromatic core, makes it an invaluable building block for the synthesis of complex molecular architectures. This guide provides an in-depth review of the literature, covering the synthesis, chemical properties, reactivity, and diverse applications of this important chemical intermediate, with a particular focus on its emerging role in the development of novel therapeutics and advanced polymers.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, its physical and chemical characteristics can be inferred from its structure and from data on related compounds.

PropertyValueSource
CAS Number 16281-94-0Alfa Chemistry[1]
Molecular Formula C₁₁H₁₁BrO₄Alfa Chemistry[1]
Molecular Weight 287.11 g/mol Alfa Chemistry[1]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water (predicted)General knowledge
Melting Point Not available
Boiling Point Not available

Synthesis of this compound

The primary synthetic route to this compound involves the radical bromination of its precursor, dimethyl 4-methylisophthalate. This transformation is most effectively achieved through a Wohl-Ziegler bromination reaction.

Conceptual Workflow for Wohl-Ziegler Bromination

Synthesis_Workflow Start Dimethyl 4-methylisophthalate Reaction Wohl-Ziegler Bromination Start->Reaction Reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN or BPO) Reagents->Reaction Solvent Non-polar solvent (e.g., Carbon Tetrachloride) Solvent->Reaction Workup Filtration & Washing Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product Nucleophilic_Substitution Substrate This compound TransitionState [Nu---CH₂(Ar)---Br]⁻ Substrate->TransitionState Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Product Substituted Product TransitionState->Product LeavingGroup Bromide Ion (Br⁻) TransitionState->LeavingGroup PROTAC_Concept POI_Ligand Target Protein Ligand Linker This compound (as a precursor) POI_Ligand->Linker Attachment via Nucleophilic Substitution E3_Ligand E3 Ligase Ligand E3_Ligand->Linker Attachment via Amide Coupling, etc.

Sources

Methodological & Application

Application Note: Leveraging Dimethyl 4-(bromomethyl)isophthalate for the Synthesis and Functionalization of Metal-Organic Frameworks in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to utilizing Dimethyl 4-(bromomethyl)isophthalate as a versatile precursor for the synthesis of functionalized Metal-Organic Frameworks (MOFs). We detail two primary strategic pathways: (1) the de novo synthesis of a MOF incorporating the bromomethyl functionality via a pre-synthesized linker and (2) the subsequent post-synthetic modification (PSM) of this MOF, leveraging the reactive benzyl bromide handle for covalent drug conjugation. This application note offers detailed, step-by-step protocols, explains the causal reasoning behind experimental choices, and presents a conceptual framework for the application of these materials in advanced drug delivery systems.

Introduction: The Strategic Advantage of Functional Linkers in MOF-based Drug Delivery

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile nature make them ideal candidates for a range of applications, particularly as nanocarriers in drug delivery systems.[2][3][4] The ability to precisely engineer the chemical environment within a MOF is paramount to controlling its drug loading capacity, release kinetics, and biocompatibility.[5]

A key strategy for imparting specific functionality is the use of tailored organic linkers. This compound emerges as a linker precursor of significant strategic value. While its ester groups are unsuitable for direct MOF synthesis, they are easily hydrolyzed to the necessary carboxylic acids. The true advantage lies in the benzylic bromide (-CH₂Br) group—a reactive handle that remains stable during typical solvothermal MOF synthesis conditions but is readily available for subsequent chemical transformation.[6] This allows for a powerful two-stage approach: first, the construction of a stable, porous framework, and second, the covalent attachment of sensitive therapeutic molecules or targeting ligands via post-synthetic modification (PSM).[7][8] This method circumvents issues where the desired functional group might not withstand the conditions of the initial MOF synthesis.[9]

This guide provides detailed protocols for synthesizing a robust, bromomethyl-functionalized MOF and subsequently modifying it, offering a validated platform for researchers in drug development.

Part 1: De Novo Synthesis of a Bromomethyl-Functionalized MOF

The primary pathway to a functionalized MOF is direct synthesis using a linker that already contains the desired functional group. This requires the conversion of the commercially available ester to its corresponding dicarboxylic acid.

Linker Preparation: Hydrolysis of this compound

Causality: The coordination chemistry that drives MOF self-assembly requires carboxylate groups to bind to the metal centers. The methyl ester groups of the starting material are unreactive in this context and must be hydrolyzed to carboxylic acids. This is a standard saponification reaction.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.5 eq), to the solution.

  • Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 60 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the organic solvent under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with deionized water and acidify to a pH of ~2 using a strong acid like hydrochloric acid (HCl). This protonates the carboxylate salts, causing the dicarboxylic acid product to precipitate.

  • Isolation: Collect the white precipitate of 4-(bromomethyl)isophthalic acid by vacuum filtration.

  • Purification: Wash the solid thoroughly with cold deionized water to remove residual salts and dry under vacuum. Confirm purity using ¹H NMR and FT-IR spectroscopy.

MOF Synthesis: Solvothermal Protocol for a UiO-66 Analogue (UiO-66-CH₂Br)

Causality: Solvothermal synthesis is the most common method for producing high-quality, crystalline MOFs.[10][11] It uses elevated temperature and pressure in a sealed vessel to increase the solubility of the precursors and facilitate the formation of a thermodynamically stable crystalline product.[12] We use Zirconium(IV) chloride (ZrCl₄) as the metal source and N,N-Dimethylformamide (DMF) as the solvent, a combination known to produce the highly stable UiO-66 framework topology.[13]

Protocol:

  • Precursor Solution: In a 20 mL glass vial, dissolve Zirconium(IV) chloride (ZrCl₄, 1.0 eq) and the synthesized 4-(bromomethyl)isophthalic acid (1.0 eq) in 15 mL of N,N-Dimethylformamide (DMF).

  • Modulation (Optional but Recommended): Add a modulator, such as hydrochloric acid (HCl) or acetic acid (20-50 eq), to the solution. Modulators compete with the linker for coordination to the metal cluster, slowing down the nucleation rate and leading to larger, more well-defined crystals with fewer defects.

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 24 hours.[12][14]

  • Cooling & Collection: After the reaction, allow the oven to cool slowly to room temperature. A white microcrystalline powder should be visible at the bottom of the vial. Collect the product by centrifugation.

  • Washing: Discard the supernatant and wash the product thoroughly with fresh DMF (3 x 15 mL) to remove unreacted precursors.

  • Solvent Exchange: To prepare the MOF for activation, exchange the high-boiling DMF with a more volatile solvent like ethanol or acetone (3 x 15 mL over 24 hours).[15]

  • Activation: Dry the final product by heating under vacuum (e.g., at 120 °C) for 12 hours. This step is crucial to remove all guest solvent molecules from the pores, making the internal surface area accessible.[15][16]

Table 1: Typical Solvothermal Synthesis Parameters for UiO-66-CH₂Br

Parameter Value Rationale
Metal Source Zirconium(IV) chloride (ZrCl₄) Forms robust Zr₆O₄(OH)₄ secondary building units (SBUs) characteristic of the UiO-66 framework.
Organic Linker 4-(bromomethyl)isophthalic acid Provides the dicarboxylate connectivity and the pendant bromomethyl functional group.
Molar Ratio (Metal:Linker) 1:1 Stoichiometric ratio for the targeted UiO-66 topology.[12]
Solvent N,N-Dimethylformamide (DMF) High boiling point and excellent solvating power for both metal salts and organic linkers.[17]
Temperature 120 °C Optimal for promoting crystallization without decomposing the linker.[13]
Time 24 hours Sufficient duration to allow for complete crystal growth.[14]

| Modulator | Hydrochloric Acid / Acetic Acid | Improves crystallinity and reduces defects. |

Characterization of UiO-66-CH₂Br

Self-Validation: A suite of characterization techniques is required to confirm the successful synthesis, structure, porosity, and chemical integrity of the functionalized MOF.

  • Powder X-Ray Diffraction (PXRD): Compare the experimental PXRD pattern with the simulated pattern for UiO-66 to confirm the framework topology has been retained.[12]

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area and pore volume, confirming the material's permanent porosity.[12]

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the MOF and confirm the removal of guest solvents after activation.[18]

  • ¹H NMR Spectroscopy of Digested MOF: Digesting a small sample of the MOF in a D₂SO₄/DMSO-d₆ mixture allows for analysis of the linker in solution.[14] The presence of the characteristic peak for the -CH₂Br protons (typically ~4.7 ppm) confirms the successful incorporation and stability of the functional group.

Part 2: Post-Synthetic Modification (PSM) of UiO-66-CH₂Br

The true utility of the bromomethyl group is realized in its ability to serve as an anchor for further functionalization. The benzylic bromide is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.

Rationale and Workflow for PSM

Causality: PSM allows for the introduction of complex or delicate functional groups (e.g., drug molecules, fluorescent dyes, targeting ligands) that would not survive the initial solvothermal synthesis conditions.[7][19] The reaction occurs on the pre-formed, stable framework, preserving its crystallinity and porosity.[9]

PSM_Workflow cluster_Synthesis De Novo MOF Synthesis cluster_PSM Post-Synthetic Modification cluster_Application Application Linker 4-(bromomethyl)isophthalic acid MOF UiO-66-CH₂Br (Activated MOF) Linker->MOF Metal ZrCl₄ Metal->MOF Solvent DMF + Modulator Solvent->MOF PSM_MOF Functionalized MOF (e.g., UiO-66-CH₂-S-Drug) MOF->PSM_MOF Sₙ2 Reaction Nucleophile Nucleophilic Molecule (e.g., Drug-SH, Dye-NH₂) Nucleophile->PSM_MOF App Drug Delivery Studies PSM_MOF->App

Caption: Overall workflow from linker to functionalized MOF for drug delivery applications.

Protocol: Covalent Attachment of a Thiol-Containing Molecule

Causality: This protocol exemplifies the reaction of the electrophilic -CH₂Br group with a nucleophilic thiol (-SH), a functional group present in many biomolecules and drugs (e.g., Captopril, N-acetylcysteine). A non-nucleophilic base is used to deprotonate the thiol, increasing its nucleophilicity without competing in the reaction.

Protocol:

  • MOF Suspension: Suspend the activated UiO-66-CH₂Br (1.0 eq) in a dry, aprotic solvent like acetonitrile or DMF.

  • Reagent Addition: Add the thiol-containing molecule (e.g., 1-dodecanethiol as a model) (5-10 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (5-10 eq). The excess reagents are used to drive the reaction to completion within the solid MOF matrix.

  • Reaction: Stir the suspension at a slightly elevated temperature (e.g., 50-60 °C) for 24-48 hours under an inert atmosphere (N₂ or Ar).

  • Washing: After the reaction, collect the solid product by centrifugation. Wash it extensively with the reaction solvent followed by a more volatile solvent like acetone or dichloromethane to remove all unreacted reagents and byproducts.

  • Activation: Dry the final, functionalized MOF under vacuum to remove residual solvent.

Caption: Schematic of the Sₙ2 reaction during Post-Synthetic Modification (PSM).

Characterization of the PSM Product

Self-Validation: It is critical to confirm that the covalent modification was successful and that the MOF framework remained intact.

  • PXRD: Confirm that the crystallinity and underlying framework topology were preserved after the PSM reaction.

  • FT-IR Spectroscopy: Look for the appearance of new vibrational bands corresponding to the attached molecule and the disappearance of the C-Br stretch.

  • Solid-State NMR: Provides direct evidence of the new covalent bond and the structure of the attached moiety.

  • Elemental Analysis: A change in the elemental composition (e.g., an increase in sulfur and a decrease in bromine content) provides quantitative evidence of the modification.

Table 2: Comparison of Key Characterization Data for Pre- and Post-PSM MOFs

Property UiO-66-CH₂Br (Pre-PSM) UiO-66-CH₂-S-R (Post-PSM) Rationale for Change
PXRD Pattern Crystalline, matches UiO-66 Crystalline, matches UiO-66 Confirms framework integrity.
BET Surface Area High (e.g., >1000 m²/g) Moderately Lower Pores are partially occupied by the new functional group.
¹H NMR (Digested) Peak at ~4.7 ppm (-CH₂Br) Disappearance of ~4.7 ppm peak; appearance of new peaks for "-S-R" and a shifted -CH₂- peak. Confirms covalent bond formation.

| Elemental Analysis | Contains Br, no S | Contains S, significantly reduced or no Br | Provides quantitative proof of the exchange reaction. |

Part 3: Application in Drug Development - A Conceptual Framework

The ability to covalently attach therapeutic agents to a MOF carrier via the bromomethyl handle offers significant advantages for drug delivery.[20]

  • Enhanced Drug Loading: Covalent attachment can lead to higher and more stable drug loading compared to simple physical encapsulation.

  • Controlled Release: Drug release is no longer solely dependent on diffusion but can be engineered to occur via the cleavage of a specific linker (e.g., an ester or disulfide bond introduced during PSM), which can be triggered by physiological conditions (pH, enzymes, redox potential).[20]

  • Targeted Delivery: The reactive handle can also be used to attach targeting ligands (e.g., folic acid, antibodies) to direct the MOF nanocarrier to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

This platform provides a robust and versatile system for the rational design of next-generation drug delivery vehicles. The protocols described herein offer a validated starting point for researchers to explore the vast potential of functionalized MOFs in medicine.

References

  • Jannah, M., Hidayat, A. R. P., Martak, F., & Ediati, R. (2022). Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water. ResearchGate. Retrieved from [Link]

  • Burtch, N. C., Jasuja, H., & Walton, K. S. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. NIH National Library of Medicine. Retrieved from [Link]

  • Pachfule, P., Das, R., Poddar, P., & Banerjee, R. (2012). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. ACS Publications. Retrieved from [Link]

  • JoVE. (2016). Synthesis and Characterization of Functionalized Metal organic Frameworks. YouTube. Retrieved from [Link]

  • Al-Gahou, F. I., Tchalya, A. A. A., & Kumsa, D. M. (2023). Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review. NIH National Library of Medicine. Retrieved from [Link]

  • University of Bath. (n.d.). Post-Synthetic Modification of Metal-Organic Frameworks. Retrieved from [Link]

  • ChemistryViews. (2023). Reversible Postsynthetic Modification of a MOF. Retrieved from [Link]

  • Patra, B. C., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. NIH National Library of Medicine. Retrieved from [Link]

  • Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. NIH National Library of Medicine. Retrieved from [Link]

  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks--a progress report. NIH National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Retrieved from [Link]

  • Atlantis Press. (2023). Applications of MOFs in Drug Delivery. Retrieved from [Link]

  • ResearchGate. (2024). Exploring metal-organic frameworks (MOFs) in drug delivery: A concise overview of synthesis approaches, versatile applications, and current challenges. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of metal-organic frameworks with interest in analytical chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). List of MOFs used in drug delivery system with their targeting agent.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction. Retrieved from [Link]

  • Ma Research Group. (n.d.). Metal-Organic Frameworks Based on Double-Bond-Coupled Di-Isophthalate Linkers with High Hydrogen and Methane Uptakes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Pair of Polymorphous Metal-Organic Frameworks Based on an Angular Diisophthalate Linker: Synthesis, Characterization and Gas Adsorption Property. Retrieved from [Link]

  • ResearchGate. (2017). A Pair of Polymorphous Metal-Organic Frameworks Based on an Angular Diisophthalate Linker: Synthesis, Characterization and Gas Adsorption Properties. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. Retrieved from [Link]

  • Lysová, J., et al. (2023). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. NIH National Library of Medicine. Retrieved from [Link]

  • Lin, W. (2014). Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials. NIH National Library of Medicine. Retrieved from [Link]

  • Khan, I. H., et al. (2023). Bimetallic metal–organic frameworks (BMOFs) for dye removal: a review. NIH National Library of Medicine. Retrieved from [Link]

  • Edelmann, F. T. (2022). Can you tell the procedure of synthesis of MOFs?. ResearchGate. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Step Towards Change: A Green Alternative for the Synthesis of Metal–Organic Frameworks. Retrieved from [Link]

  • ResearchGate. (n.d.). A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. Retrieved from [Link]

  • ResearchGate. (n.d.). MOF Functionalization via Solvent-Assisted Ligand Incorporation: Phosphonates vs Carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). The first porous MOF with photoswitchable linker molecules. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of Dimethyl 4-(Bromomethyl)isophthalate in Convergent and Divergent Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Architecting Macromolecules with Precision

Dendrimers, with their highly branched, three-dimensional architecture, represent a unique class of synthetic macromolecules that offer unparalleled control over size, shape, and terminal functionality.[1][2] This precise structural control makes them highly sought-after in diverse fields such as drug delivery, gene therapy, catalysis, and materials science.[1][3] The construction of these complex molecules relies on a stepwise, generational growth, which can be broadly categorized into two strategies: divergent and convergent synthesis.[2][4] The choice of building blocks is paramount to the success of either approach. Dimethyl 4-(bromomethyl)isophthalate emerges as a highly versatile and strategic linker molecule, particularly for the synthesis of poly(aryl ether) dendrimers, a class known for their thermal and chemical stability.

This technical guide provides an in-depth exploration of this compound as a key building block in dendrimer synthesis. We will elucidate the mechanistic rationale behind its use, provide detailed, field-proven protocols for both convergent and divergent synthetic approaches, and discuss the necessary characterization techniques to ensure the structural integrity of the resulting macromolecules.

Mechanistic Rationale: The Williamson Ether Synthesis Advantage

The efficacy of this compound as a linker is primarily due to its benzylic bromide functionality, which is highly reactive towards nucleophilic substitution, and its diester groups that can be subsequently hydrolyzed to provide further reactive sites or modify solubility. The core reaction underpinning its use in poly(aryl ether) dendrimer synthesis is the Williamson ether synthesis .[5][6][7][8][9][10][11][12] This robust and high-yielding reaction involves the deprotonation of a phenol (or alcohol) to form a more nucleophilic phenoxide (or alkoxide), which then attacks the electrophilic carbon of the bromomethyl group in an SN2 reaction, forming a stable ether linkage.[6][12]

The key advantages of this approach are:

  • High Efficiency: The Williamson ether synthesis is known for its high yields and reliability.

  • Mild Reaction Conditions: The reaction can be carried out under relatively mild basic conditions (e.g., using K2CO3), which preserves the ester functionalities on the isophthalate ring.[13]

  • Versatility: This linker can be employed in both convergent and divergent strategies, offering flexibility in dendrimer design.

Convergent Synthesis Protocol: Building from the Outside-In

The convergent approach involves the synthesis of dendritic wedges (dendrons) from the periphery, which are then attached to a central core in the final step.[2] This method offers excellent control over the final structure and purity of the dendrimer.[2]

Workflow for Convergent Synthesis of a G1 Dendron

A This compound (Linker) C Williamson Ether Synthesis (K2CO3, Acetone, Reflux) A->C B Phenol (Peripheral Unit) B->C D Purification (Column Chromatography) C->D E G1 Dendron with Ester Termini D->E

Caption: Convergent synthesis workflow for a G1 dendron.

Step-by-Step Protocol for G1 Dendron Synthesis

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO4), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq).

    • Dissolve the phenol in 50 mL of anhydrous acetone.

    • Add anhydrous potassium carbonate (3.0 eq).

    • Stir the suspension under an inert atmosphere (argon or nitrogen) for 15 minutes at room temperature.

  • Addition of the Linker:

    • In a separate flask, dissolve this compound (1.1 eq) in 20 mL of anhydrous acetone.

    • Add the solution of this compound dropwise to the stirring suspension of the phenoxide.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the potassium salts and wash the solid with acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure G1 dendron.

Divergent Synthesis Protocol: Growing from the Core-Out

In the divergent approach, the dendrimer is grown outwards from a multifunctional core molecule.[4] This method is often more suitable for synthesizing higher generation dendrimers.

Workflow for Divergent Synthesis of a G1 Dendrimer

A 1,3,5-Trihydroxybenzene (Core) C Williamson Ether Synthesis (K2CO3, Acetone, Reflux) A->C B This compound (Building Block) B->C D Purification (Precipitation/Dialysis) C->D E G1 Dendrimer with 6 Ester Termini D->E

Caption: Divergent synthesis workflow for a G1 dendrimer.

Step-by-Step Protocol for G1 Dendrimer Synthesis

Materials:

  • 1,3,5-Trihydroxybenzene (phloroglucinol)

  • This compound

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Methanol

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add 1,3,5-trihydroxybenzene (1.0 eq) and anhydrous potassium carbonate (10.0 eq).

    • Add 100 mL of anhydrous acetone and stir the suspension under an inert atmosphere for 30 minutes.

  • Addition of Building Block:

    • Dissolve this compound (3.3 eq) in 50 mL of anhydrous acetone.

    • Add this solution dropwise to the reaction mixture.

  • Reaction:

    • Heat the mixture to reflux for 48 hours.

    • Monitor the reaction by TLC to confirm the consumption of the core molecule.

  • Workup and Purification:

    • After cooling, filter the reaction mixture and wash the solids with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude product in a minimal amount of acetone and precipitate by adding it dropwise to a large volume of methanol or water with vigorous stirring.

    • Collect the precipitate by filtration, wash with methanol, and dry under vacuum to yield the G1 dendrimer. For higher generation dendrimers, dialysis may be required for purification.[14]

Characterization and Data

The synthesized dendrimers must be thoroughly characterized to confirm their structure, molecular weight, and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and assessing the purity of each generation.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is used to determine the molecular weight distribution and polydispersity index (PDI). A PDI close to 1.0 indicates a monodisperse sample, which is characteristic of well-defined dendrimers.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide precise molecular weight information.

Table 1: Expected Characterization Data for Poly(Aryl Ether) Dendrimers
GenerationTheoretical MW ( g/mol )1H NMR (key signals, ppm)PDI (from SEC/GPC)
G0 (Core) Varies with coreSignals for core protons-
G1 Dendron ~305.38.0-8.5 (Ar-H of isophthalate), 7.0-7.5 (Ar-H of phenol), 5.2 (Ar-CH2-O), 3.9 (O-CH3)< 1.05
G1 Dendrimer ~997.0 (with phloroglucinol core)Similar to G1 dendron, with integration ratios reflecting the structure< 1.05

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient base or reaction time.Use freshly dried K2CO3. Extend reaction time and monitor by TLC.
Low Yield Side reactions (e.g., elimination).Ensure anhydrous conditions. Use a milder base if necessary.
Purification Difficulties Similar polarity of starting materials and products.Optimize the eluent system for column chromatography. For higher generations, consider precipitation or dialysis.

Conclusion

This compound is a valuable and versatile linker for the synthesis of poly(aryl ether) dendrimers via the Williamson ether synthesis. Its bifunctionality allows for its use in both convergent and divergent strategies, providing researchers with the flexibility to design and construct a wide array of dendritic architectures. The protocols outlined in this guide, coupled with rigorous characterization, will enable the reproducible synthesis of well-defined dendrimers for advanced applications in drug delivery, materials science, and beyond.

References

  • Peerlings, H. W. I., et al. (1998). An Efficient Synthesis of Poly(aryl ether) Monodendrons and Dendrimers Based on 3,5-Bis(Hydroxymethyl)phenol.
  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Peerlings, H. W. I., et al. (1998). An Efficient Synthesis of Poly(aryl ether) Monodendrons and Dendrimers Based on 3,5-Bis(Hydroxymethyl)phenol.
  • Al-Otaibi, A. A., et al. (2015). Convergent Dendrimer Synthesis.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Lab, University of Colorado Boulder.
  • Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry.
  • Niu, L., Zhang, X., & Ding, S. (2021). Unsymmetrical Growth Synthesis of Nontraditional Dendrimers. ChemRxiv.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • Ghosh, S., & Ramakrishnan, S. (2003). Synthesis of Poly(alkyl aryl ether) Dendrimers. The Journal of Organic Chemistry, 68(13), 5264-5271.
  • Mullen, D. G., et al. (2011). Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. Molecular Pharmaceutics, 8(4), 1054-1064.
  • Ghosh, S., et al. (2009). Peripherally dimethyl isophthalate-functionalized poly(benzyl ether) dendrons: a new kind of unprecedented highly efficient organogelators. The Journal of Organic Chemistry, 74(13), 4849-4859.
  • Kesharwani, P., Jain, K., & Jain, N. K. (2014). Dendrimer as nanocarrier for drug delivery. Progress in Polymer Science, 39(2), 268-307.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Pittelkow, M., & Christensen, J. B. (2004). Convergent Synthesis of Internally Branched PAMAM Dendrimers. Organic Letters, 6(10), 1673-1676.
  • Mintzer, M. A., & Grinstaff, M. W. (2011). Function Oriented Molecular Design: Dendrimers as Novel Antimicrobials. Journal of Biomedical Materials Research Part A, 97A(4), 513-529.
  • Magaña-Vergara, N. E., et al. (2017). Synthesis of Fréchet-type poly(aryl ether) dendrimers with allyl end groups: comparative convergent and divergent approaches. Arkivoc, 2017(5), 117-128.
  • Williamson Ether Synthesis. (n.d.). Chemistry Department, University of Wisconsin-Madison.
  • Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters, 9(1), 247.
  • BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols.
  • Boren, B. C., et al. (2001). Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support. The Journal of Organic Chemistry, 66(25), 8561-8567.
  • S. S. S. V. Ramasastry, et al. (2015). Convergent Approach, Single-stage Convergent Synthesis. In Dendrimers in Catalysis, Supramolecular Chemistry and Nanomedicine.
  • Goforth, A. M., & Tomalia, D. A. (2008). Best practices for purification and characterization of PAMAM dendrimer. Methods, 46(2), 117-127.
  • ChemViews Magazine. (2011, February 10). Convergent Dendrimer Synthesis. ChemistryViews.
  • Maumela, M., et al. (2018). Dendrimers as alternative templates and pore-directing agents for the synthesis of micro- and mesoporous materials.
  • Al-shehri, S., et al. (2021). Divergent synthesis of dendrimers.
  • Boren, B. C., et al. (2001). Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support.

Sources

Reaction of "Dimethyl 4-(bromomethyl)isophthalate" with thiols to form thioethers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of Thioether Derivatives via Nucleophilic Substitution of Dimethyl 4-(bromomethyl)isophthalate with Thiols

Introduction: The Strategic Value of a Versatile Building Block

In modern drug discovery and materials science, the rational design of molecules hinges on the use of versatile chemical scaffolds that allow for precise structural modifications. This compound is one such high-value building block. Its structure is strategically trifunctional: a reactive benzylic bromide for covalent linkage, and two ester groups that can be orthogonally hydrolyzed and functionalized. The formation of a thioether bond by reacting this benzylic bromide with a thiol is a particularly robust and efficient transformation.[1] Thioether linkages are prevalent in numerous biologically active compounds and pharmaceuticals, prized for their metabolic stability and ability to act as flexible hinges in complex molecules.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of thioethers using this compound. It goes beyond a simple recitation of steps to explain the underlying chemical principles, justify protocol choices, and offer a framework for troubleshooting and optimization.

Section 1: Chemical Principles & Reaction Mechanism

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[4] Understanding the components of this reaction is critical to experimental design and success.

  • The Electrophile: this compound The key to this molecule's reactivity is the benzylic bromide. The carbon atom of the bromomethyl group (-CH₂Br) is electrophilic due to the electron-withdrawing nature of the bromine atom. Furthermore, its position adjacent to the benzene ring significantly stabilizes the transition state of an SN2 reaction.[5] As a primary (1°) benzylic halide, it reacts readily via the SN2 pathway with minimal competing elimination reactions.

  • The Nucleophile: The Thiol and Thiolate Anion While thiols (R-SH) are moderately good nucleophiles, their conjugate bases, thiolates (R-S⁻), are vastly superior. The reaction is therefore almost always conducted in the presence of a base. The choice of base is a critical experimental parameter; it must be strong enough to deprotonate the thiol (pKa typically 8-11) but should not promote unwanted side reactions.

  • The SN2 Mechanism The reaction is a concerted process where the thiolate anion attacks the electrophilic carbon of the bromomethyl group in a "backside attack," simultaneously displacing the bromide leaving group. This single-step mechanism leads to a predictable inversion of stereochemistry if the carbon were chiral, though in this case, it is achiral.

Figure 1: SN2 mechanism for thioether formation.

Section 2: Applications in Research & Development

The thioether products derived from this reaction are valuable intermediates with broad applicability.

  • Medicinal Chemistry & Drug Discovery: The isophthalate core can serve as a scaffold. The thioether linkage connects to a pharmacophore or targeting moiety, while the two ester groups can be hydrolyzed to carboxylic acids for conversion to amides, linking to other fragments, or improving solubility. This strategy is central to creating bifunctional molecules like PROTACs or novel enzyme inhibitors.[6]

  • Peptide Stapling and Bioconjugation: The reaction can be used to link the scaffold to cysteine residues in peptides. Such "stapling" can lock a peptide into its bioactive conformation, improving stability and cell permeability.[7]

  • Materials Science: Thiol- and thioether-functionalized aromatic dicarboxylates are precursors for advanced materials, including Metal-Organic Frameworks (MOFs), where the sulfur atom can introduce unique catalytic or conductive properties.[8]

Section 3: Detailed Experimental Protocol

This protocol provides a general method that can be adapted for a wide range of thiol substrates.

3.1 Materials and Reagents

  • Electrophile: this compound (CAS: 16281-94-0)[9]

  • Nucleophile: Thiol of interest (e.g., thiophenol, benzyl mercaptan, cysteine derivative)

  • Base (select one):

    • Potassium carbonate (K₂CO₃): Mild, inexpensive, heterogeneous base.

    • Sodium hydride (NaH, 60% dispersion in mineral oil): Strong, non-nucleophilic base for less acidic thiols. Requires anhydrous conditions.

    • Diisopropylethylamine (DIPEA): Organic, soluble base, easy to remove.

  • Solvent (select based on base):

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN): Polar aprotic, good for K₂CO₃.

    • Anhydrous Tetrahydrofuran (THF) or DMF: Required for NaH.

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon line (for NaH), TLC plates, standard glassware for work-up, rotary evaporator, column chromatography system.

3.2 Step-by-Step Procedure (Using K₂CO₃ in DMF)

This is the most common and operationally simple method.

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve the thiol (1.0 eq) in DMF (approx. 0.1 M concentration).

    • Rationale: Using a slight excess of the thiol can ensure the complete consumption of the more valuable electrophile, but a 1:1 stoichiometry is a good starting point.

  • Base Addition: Add finely ground potassium carbonate (1.5 - 2.0 eq) to the solution. Stir the suspension vigorously for 15-20 minutes at room temperature.

    • Rationale: Using a moderate excess of the solid base ensures efficient deprotonation of the thiol to form the active thiolate nucleophile. Vigorous stirring is crucial as this is a heterogeneous mixture.

  • Electrophile Addition: Dissolve this compound (1.0 eq) in a minimal amount of DMF and add it dropwise to the stirring thiol/base suspension.

    • Rationale: Dropwise addition helps to control any potential exotherm and minimizes side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30-60 minutes. A typical mobile phase is 30% Ethyl Acetate in Hexanes. The product spot should be less polar than the thiol and the bromide starting material should disappear.

    • Rationale: Benzylic bromides are quite reactive, and the reaction is often complete within 2-4 hours.[1] Over-running the reaction is unlikely to cause degradation but is inefficient.

  • Work-up: Once the reaction is complete (as judged by TLC), pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Rationale: This step quenches the reaction and partitions the components. DMF is soluble in water, while the organic product will move into the ethyl acetate layer.

  • Extraction & Washing: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash sequentially with water (2x) and then with brine (1x).

    • Rationale: Washing with water removes residual DMF, and the brine wash helps to remove dissolved water from the organic layer, facilitating drying.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Rationale: Chromatography is usually necessary to remove any unreacted thiol, disulfide byproducts, or other minor impurities.

3.3 Characterization Confirm the structure of the purified product using:

  • ¹H and ¹³C NMR: To confirm the covalent structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Section 4: Workflow, Data Management, and Troubleshooting

A systematic approach is key to reproducible results.

4.1 Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis prep_thiol Dissolve Thiol (1 eq) in DMF stir_base Stir Thiol/Base Suspension prep_thiol->stir_base prep_base Add Base (e.g., K₂CO₃, 1.5 eq) prep_base->stir_base prep_electrophile Dissolve Bromide (1 eq) in DMF add_electrophile Add Bromide Solution Dropwise prep_electrophile->add_electrophile stir_base->add_electrophile monitor Monitor by TLC (2-4h @ RT) add_electrophile->monitor workup Quench with H₂O & Extract (EtOAc) monitor->workup wash Wash Organic Layer (H₂O, Brine) workup->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Flash Column Chromatography dry->purify analysis Characterize Product (NMR, MS) purify->analysis

Figure 2: General experimental workflow for thioether synthesis.

4.2 Data Logging and Comparison

Systematically record experimental variables to optimize the protocol for different thiols.

Thiol SubstrateBase (eq)SolventTemp (°C)Time (h)Yield (%)Purity (NMR)Notes
ThiophenolK₂CO₃ (1.5)DMF252.5
Benzyl MercaptanK₂CO₃ (1.5)MeCN253.0
N-acetyl-L-cysteine methyl esterDIPEA (2.0)DMF254.0
4-methoxythiophenolNaH (1.2)THF0 to 252.0Anhydrous conditions

4.3 Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive base (K₂CO₃ absorbed water).2. Thiol is not acidic enough for the chosen base.3. Thiol is sterically hindered.1. Use freshly opened or dried K₂CO₃.2. Switch to a stronger base like NaH in anhydrous THF.3. Increase reaction temperature to 40-50 °C and extend reaction time.
Incomplete Reaction 1. Insufficient base or reaction time.2. Poor solubility of reagents.1. Add more base and continue stirring.2. Ensure all solids are well-suspended; consider a more solubilizing solvent like DMF.
Side Product Formation (Disulfide R-S-S-R) 1. Oxidation of the thiolate by air.1. Degas the solvent before use.2. Run the reaction under an inert atmosphere (N₂ or Ar), especially if the reaction is slow or requires heating.
Multiple Spots on TLC 1. Could be disulfide (see above).2. Potential for reaction at another site on a complex thiol.1. Check for disulfide by MS.2. Confirm the structure of the thiol and protect other nucleophilic functional groups if necessary.

Conclusion

The reaction of this compound with thiols is a reliable and high-yield method for synthesizing functionalized thioethers. By understanding the SN2 mechanism and carefully selecting the base and solvent conditions, researchers can efficiently generate a diverse library of compounds. This versatile building block serves as a powerful tool in constructing complex molecular architectures for applications ranging from targeted therapeutics to advanced functional materials.

References

  • Eccles, K. S., Elcoate, C. J., Lawrence, S. E., & Maguire, A. R. (2010). Convenient and robust one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides using thiourea. Arkivoc, 2010(9), 216-228. [Link]

  • Xu, B., Lin, Y., Ye, Y., et al. (2021). Benzyl thioether formation merging copper catalysis. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic sulfides by C-S coupling. Organic Chemistry Portal. [Link]

  • Li, J., Sun, G., Liu, X., et al. (2023). Synthesis of Benzyl Thioethers by C−S Coupling of Benzylic Trimethylammonium Salts and Sulfonyl Chlorides. ChemistrySelect. [Link]

  • Xu, B., Lin, Y., Ye, Y., et al. (2021). Benzyl thioethers and thioetherification reactions. ResearchGate. [Link]

  • Babkin, A. V., Rakhimov, A. I., & Titova, E. S. (2019). Quantum-chemical analysis of the mechanism of nucleophilic substitution of bromine in methyl(benzyl)bromide by S-, O-anions generated from 2-thiouracil. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Chemistry LibreTexts. [Link]

  • Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's Cathedral Mission College. [Link]

  • Sunchu, B., Sharma, G. D., & Kumar, A. (2024). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations? Organic & Biomolecular Chemistry. [Link]

  • Pineda, O., Ortiz, A., & Knapp, C. (2018). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl isophthalate. PubChem. [Link]

  • Gauthier, S., & Mailhot, J. (1998). Synthesis and biological activities of thioether derivatives related to the antiestrogens tamoxifen and ICI 164384. PubMed. [Link]

  • Fotović, L., Bedeković, N., & Stilinović, V. (2022). Exploring the Polymorphic Accessibility of Halogen-Substituted Dimethyl Isophthalate Derivatives with Green Technology. ResearchGate. [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. PubMed. [Link]

  • Derksen, A., et al. (2015). Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. National Center for Biotechnology Information. [Link]

  • Kumar, P., & Kumar, A. (2023). Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Dalton Transactions. [Link]

  • Kádár, Z., et al. (2021). Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. ResearchGate. [Link]

  • Reddy, T. S., et al. (2018). Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond. PubMed Central. [Link]

Sources

The Architect's Keystone: Dimethyl 4-(bromomethyl)isophthalate in the Design and Synthesis of Advanced Macrocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of supramolecular chemistry and drug discovery, the rational design of macrocyclic structures is paramount. These large, ring-shaped molecules offer unique cavities and functionalities, making them ideal candidates for host-guest chemistry, molecular recognition, and the development of novel therapeutics. A key building block that has emerged in the synthesis of sophisticated macrocycles is dimethyl 4-(bromomethyl)isophthalate . Its rigid aromatic core, coupled with a reactive benzylic bromide and two ester functionalities, provides a versatile platform for constructing complex, shape-persistent macrocyclic architectures.

This comprehensive guide delves into the application of this compound in macrocycle synthesis. We will explore the underlying chemical principles, provide detailed experimental protocols for key synthetic transformations, and discuss the characterization and potential applications of the resulting macrocyclic compounds. This document is intended to serve as a practical resource for researchers aiming to leverage this powerful building block in their own synthetic endeavors.

The Strategic Advantage of this compound

The utility of this compound in macrocyclization stems from its distinct structural features:

  • Pre-organized Rigidity: The isophthalate core enforces a degree of rigidity and pre-organization in the resulting macrocycle. This is a crucial factor in minimizing the entropic penalty associated with cyclization, often leading to higher yields and more defined structures.

  • Reactive Bromomethyl Group: The benzylic bromide is a highly reactive electrophilic site, susceptible to nucleophilic substitution by a wide range of nucleophiles, most notably amines and thiols. This facilitates the crucial ring-closing step in macrocyclization.

  • Tunable Ester Functionalities: The two dimethyl ester groups offer sites for post-synthetic modification. They can be hydrolyzed to the corresponding carboxylic acids, which can then be used for further functionalization, such as amide bond formation, or to introduce water solubility.

These attributes make this compound an ideal precursor for the synthesis of a variety of macrocyclic structures, including cyclophanes, cryptands, and other complex host molecules.

Core Synthetic Strategy: [2+2] Macrocyclization with Diamines

A prevalent and effective strategy for constructing macrocycles from this compound is a [2+2] condensation with a suitable diamine linker. This reaction typically proceeds via a bimolecular nucleophilic substitution, where two molecules of the isophthalate derivative react with two molecules of the diamine to form a tetracarboxylate, diamide macrocycle.

The choice of diamine is critical in dictating the size, shape, and flexibility of the resulting macrocycle. Aromatic diamines, such as p-phenylenediamine or 1,3-bis(aminomethyl)benzene, will generally lead to more rigid structures, while aliphatic diamines of varying lengths can be used to tune the cavity size and conformational dynamics of the macrocycle.

Below is a generalized workflow for this synthetic approach:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_outcome Outcome A This compound F [2+2] Macrocyclization (Nucleophilic Substitution) A->F B Diamine Linker (e.g., p-phenylenediamine) B->F C High-Dilution Conditions C->F Favors intramolecular cyclization D Base (e.g., K2CO3, Cs2CO3) D->F Neutralizes HBr byproduct E Solvent (e.g., ACN, DMF) E->F Reaction Medium G Crude Macrocycle F->G H Purification (Crystallization/Chromatography) G->H I Characterized Macrocycle H->I

Caption: Generalized workflow for the [2+2] macrocyclization of this compound with a diamine linker.

Experimental Protocol: Synthesis of a Tetracarboxylate Macrocycle

This protocol details a representative [2+2] macrocyclization reaction between this compound and 1,3-bis(aminomethyl)benzene.

Materials:

  • This compound (2 equivalents)

  • 1,3-Bis(aminomethyl)benzene (2 equivalents)

  • Potassium Carbonate (K₂CO₃, anhydrous, 4-6 equivalents)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer with heating capabilities

  • High-vacuum pump

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate to a three-neck round-bottom flask containing anhydrous acetonitrile to create a suspension. The volume of acetonitrile should be sufficient to achieve high-dilution conditions (typically a final concentration of reactants around 0.01 M).

  • Reactant Addition: In separate dropping funnels, prepare solutions of this compound and 1,3-bis(aminomethyl)benzene in anhydrous acetonitrile.

  • Slow Addition: While vigorously stirring the potassium carbonate suspension at reflux, slowly and simultaneously add the solutions of the two reactants from the dropping funnels over a period of 8-12 hours. The slow addition is crucial to favor the intramolecular cyclization over intermolecular polymerization.

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the suspension to remove the potassium carbonate and any inorganic byproducts.

    • Wash the collected solid with dichloromethane.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is often a mixture of the desired macrocycle and some oligomeric byproducts.

    • Purification can be achieved by recrystallization from a suitable solvent system (e.g., chloroform/methanol) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized macrocycle should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To determine the molecular weight of the macrocycle and confirm the [2+2] stoichiometry.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., ester C=O, N-H).

  • X-ray Crystallography (if suitable crystals are obtained): To unambiguously determine the solid-state structure and conformation of the macrocycle.

Data Presentation: Expected Yields and Spectroscopic Data

ParameterExpected Value/Observation
Yield 15-40% (highly dependent on reaction conditions)
¹H NMR Complex multiplet patterns for aromatic and benzylic protons.
¹³C NMR Signals corresponding to ester carbonyl, aromatic, and benzylic carbons.
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated mass of the [2+2] macrocycle.

Applications and Future Directions

Macrocycles derived from this compound have significant potential in various fields:

  • Host-Guest Chemistry: The well-defined cavities of these macrocycles can be utilized to encapsulate small molecules or ions, leading to applications in sensing, catalysis, and drug delivery. The ester functionalities can be hydrolyzed to create anionic binding sites for cationic guests.

  • Anion Recognition: By incorporating hydrogen bond donors into the macrocyclic framework, these molecules can be designed to selectively bind and sense anions, which is a significant area of research in supramolecular chemistry.[1][2]

  • Materials Science: These rigid macrocycles can serve as building blocks for the construction of porous organic frameworks (POFs) or metal-organic frameworks (MOFs) with potential applications in gas storage and separation.

The versatility of this compound as a synthon ensures its continued importance in the development of novel and functional macrocyclic systems. Future research will likely focus on the synthesis of more complex, functionalized macrocycles with tailored recognition properties and their integration into advanced materials and biological systems.

Mechanism: The Chemistry Behind the Cyclization

The core of the macrocyclization reaction is a series of bimolecular nucleophilic substitution (Sₙ2) reactions. The mechanism can be visualized as follows:

G cluster_step1 Step 1: First N-Alkylation cluster_step2 Step 2: Dimer Formation cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Final Ring Closure A Diamine attacks Isophthalate B Second N-Alkylation to form a linear dimer A->B Forms C-N bond C Terminal amine attacks terminal bromomethyl group B->C Conformational folding D Final Sₙ2 reaction to form the [2+2] Macrocycle C->D Final C-N bond formation

Caption: Simplified mechanistic pathway for the [2+2] macrocyclization.

The success of this reaction is highly dependent on the principle of thermodynamic control under high-dilution conditions, which favors the formation of the cyclic product over linear polymers.

Conclusion

This compound stands as a powerful and versatile building block for the synthesis of a wide array of macrocyclic structures. Its inherent rigidity and reactive functionalities allow for the construction of complex molecular architectures with tailored properties. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to explore the rich synthetic possibilities offered by this keystone molecule, paving the way for new discoveries in supramolecular chemistry, materials science, and drug development.

References

  • Macrocyclic receptors for anion recognition. Chemical Communications. [Link]

  • Sessler, J. L., & Gale, P. A. (2016). Creating molecular macrocycles for anion recognition. Beilstein Journal of Organic Chemistry, 12, 611–627. [Link]

Sources

Application Notes and Protocols for Dimethyl 4-(bromomethyl)isophthalate as a Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Polymer Potential with Dimethyl 4-(bromomethyl)isophthalate

In the dynamic field of materials science and drug development, the precise control over the three-dimensional architecture of polymers is paramount. Cross-linking, the process of forming covalent bonds between polymer chains, is a fundamental strategy to transition linear or branched polymers into robust, three-dimensional networks. These networks exhibit enhanced mechanical strength, thermal stability, and controlled swelling behavior, properties that are critical for a myriad of applications, from advanced coatings to sophisticated drug delivery systems.

This guide provides a comprehensive overview of the application of This compound as a versatile and efficient cross-linking agent. With its bifunctional nature, featuring two reactive bromomethyl groups on an aromatic core, this molecule offers a reliable means to covalently link polymers containing nucleophilic functional groups, such as amines. We will delve into the underlying chemical principles, provide detailed experimental protocols, and outline the essential characterization techniques to empower researchers, scientists, and drug development professionals in harnessing the full potential of this cross-linker.

Physicochemical Properties and Safety Considerations

Before embarking on any experimental work, a thorough understanding of the reagent's properties and safety profile is essential.

PropertyValue
Chemical Name This compound
CAS Number 16281-94-0
Molecular Formula C₁₁H₁₁BrO₄
Molecular Weight 287.11 g/mol
Appearance White to off-white solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Safety Precautions:

This compound is a reactive chemical and should be handled with appropriate care in a laboratory setting.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In case of ingestion, seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Mechanism of Cross-Linking: A Nucleophilic Substitution Approach

The efficacy of this compound as a cross-linking agent stems from the high reactivity of its benzylic bromide groups towards nucleophiles. The primary mechanism of cross-linking with amine-containing polymers, such as polyethyleneimine (PEI), is a nucleophilic substitution reaction (SN2) .

In this reaction, the lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbon atom of the bromomethyl group. This concerted reaction leads to the displacement of the bromide ion (a good leaving group) and the formation of a stable carbon-nitrogen bond. As this compound possesses two such reactive sites, it can react with amine groups on two different polymer chains, effectively creating a covalent bridge or "cross-link" between them.

Caption: Mechanism of cross-linking of amine-containing polymers.

Experimental Protocol: Cross-Linking of Polyethyleneimine (PEI)

This protocol provides a general procedure for the cross-linking of branched polyethyleneimine (PEI) with this compound to form a hydrogel. The molar ratio of the cross-linker to the primary amine groups of PEI can be varied to control the degree of cross-linking and, consequently, the properties of the resulting hydrogel.

Materials:

  • Branched Polyethyleneimine (PEI, average Mw ~25,000 g/mol )

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dialysis tubing (MWCO appropriate for the polymer)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Dialysis clips

  • Lyophilizer (freeze-dryer)

Experimental_Workflow A 1. Dissolve PEI in anhydrous DMF under inert atmosphere. C 3. Add cross-linker solution dropwise to the PEI solution with stirring. A->C B 2. Dissolve this compound in anhydrous DMF. B->C D 4. Allow the reaction to proceed at room temperature for 24-48 hours (gel formation). C->D E 5. Purify the hydrogel by dialysis against deionized water for 3 days. D->E F 6. Lyophilize the purified hydrogel to obtain a dry solid. E->F G 7. Characterize the cross-linked polymer. F->G

Application Notes and Protocols: High-Purity Synthesis of 4-(Bromomethyl)isophthalic Acid via Hydrolysis of Dimethyl 4-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-(Bromomethyl)isophthalic Acid

4-(Bromomethyl)isophthalic acid is a bifunctional aromatic compound of significant interest to researchers and professionals in drug development and materials science. Its unique structure, featuring both carboxylic acid groups and a reactive bromomethyl substituent, renders it a versatile building block for the synthesis of a wide array of complex molecules. The carboxylic acid moieties provide sites for amide bond formation, esterification, or coordination with metal centers, while the bromomethyl group serves as a potent electrophile for nucleophilic substitution reactions. This dual reactivity allows for its incorporation into polymers, metal-organic frameworks (MOFs), and as a linker in the development of novel therapeutic agents.

The reliable synthesis of high-purity 4-(bromomethyl)isophthalic acid is therefore a critical prerequisite for its successful application. This guide provides a comprehensive overview and a detailed, field-proven protocol for the hydrolysis of its precursor, Dimethyl 4-(bromomethyl)isophthalate.

Reaction Mechanism: A Tale of Two Esters

The conversion of this compound to 4-(bromomethyl)isophthalic acid is achieved through a saponification reaction, a classic example of nucleophilic acyl substitution. This process is typically carried out under alkaline conditions, which promotes the hydrolysis of the two methyl ester groups to their corresponding carboxylates.

The reaction proceeds in a two-step mechanism for each ester group:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This results in the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This is accompanied by the departure of the methoxide ion (CH₃O⁻) as the leaving group. The methoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion.

This process is repeated for the second ester group, yielding the disodium salt of 4-(bromomethyl)isophthalic acid. A final acidification step is then required to protonate the carboxylate groups and precipitate the desired 4-(bromomethyl)isophthalic acid.

Experimental Protocol: From Dimethyl Ester to Diacid

This protocol is designed to be a self-validating system, with in-process controls and characterization steps to ensure the synthesis of high-purity 4-(bromomethyl)isophthalic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStarting material.
Sodium Hydroxide (NaOH)ACS Reagent GradeCommercially AvailableHydrolysis agent.
Methanol (MeOH)AnhydrousCommercially AvailableReaction solvent.
Deionized Water (H₂O)High PurityIn-houseUsed for workup.
Hydrochloric Acid (HCl)Concentrated (37%)Commercially AvailableFor acidification.
Dichloromethane (CH₂Cl₂)ACS Reagent GradeCommercially AvailableFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeCommercially AvailableDrying agent.
Step-by-Step Methodology

PART 1: Saponification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material).

  • Initiation of Hydrolysis: While stirring, add a 2 M aqueous solution of sodium hydroxide (2.5 eq) to the flask.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

PART 2: Workup and Isolation

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Aqueous Wash: To the remaining aqueous solution, add deionized water (10 mL per gram of starting material) and wash with dichloromethane (2 x 15 mL per gram of starting material) in a separatory funnel to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. A white precipitate of 4-(bromomethyl)isophthalic acid should form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration, washing the solid with cold deionized water (2 x 10 mL per gram of starting material).

  • Drying: Dry the crude product under vacuum to a constant weight.

PART 3: Purification (Recrystallization)

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of 4-(bromomethyl)isophthalic acid.

  • Recrystallization Procedure: Dissolve the crude product in a minimal amount of hot ethanol. To this solution, add hot deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to yield pure 4-(bromomethyl)isophthalic acid.

Experimental Workflow Diagram

experimental_workflow cluster_saponification PART 1: Saponification cluster_workup PART 2: Workup and Isolation cluster_purification PART 3: Purification A 1. Dissolve Starting Material in Methanol B 2. Add Aqueous NaOH A->B C 3. Reflux for 4-6 hours B->C D 4. Cool to Room Temperature C->D E 5. Remove Methanol D->E Proceed to Workup F 6. Aqueous Wash with CH2Cl2 E->F G 7. Acidify with HCl F->G H 8. Isolate Crude Product G->H I 9. Dry Crude Product H->I J 10. Recrystallize from Ethanol/Water I->J Proceed to Purification K 11. Collect and Dry Pure Product J->K

Application Note: Selective Mono-hydrolysis of Dimethyl 4-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Mono-Acid Derivatives

Dimethyl 4-(bromomethyl)isophthalate is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure contains two methyl ester groups and a reactive benzylic bromide. The selective hydrolysis of only one of the two ester groups yields 4-(bromomethyl)-3-(methoxycarbonyl)benzoic acid, a highly useful intermediate. This mono-acid derivative possesses three distinct reactive sites: a carboxylic acid, an ester, and a benzylic bromide, enabling orthogonal chemical strategies for the synthesis of complex molecules, linkers for antibody-drug conjugates (ADCs), and specialized polymers.

However, achieving selective mono-hydrolysis can be challenging. Standard saponification methods often result in a mixture of the starting diester, the desired mono-acid, and the fully hydrolyzed di-acid, leading to complicated purification and reduced yields[1]. This application note provides a robust, field-proven protocol for the selective mono-hydrolysis of this compound, grounded in a clear understanding of the reaction mechanism to ensure high yields and purity.

Mechanistic Principles: Controlling Selectivity

The success of this protocol hinges on controlling the reaction kinetics to favor the first hydrolysis event while suppressing the second. The standard mechanism for base-promoted ester hydrolysis, or saponification, is a nucleophilic acyl substitution[2][3].

G cluster_mech Base-Promoted Hydrolysis Mechanism Ester Ester (R-COOR') Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack OH Hydroxide (⁻OH) OH->Ester CarboxylicAcid Carboxylic Acid (R-COOH) Intermediate->CarboxylicAcid 2. Elimination of Alkoxide Alkoxide Alkoxide (⁻OR') Intermediate->Alkoxide Carboxylate Carboxylate (R-COO⁻) CarboxylicAcid->Carboxylate 3. Deprotonation (Irreversible) Alkoxide->CarboxylicAcid Alcohol Alcohol (R'-OH) Alkoxide->Alcohol

Caption: General mechanism of base-promoted ester hydrolysis (saponification).

The key to achieving mono-selectivity lies in two primary factors:

  • Electronic Deactivation: Once the first ester is hydrolyzed, it forms a carboxylate anion (-COO⁻) under the basic conditions. This negatively charged group exerts a powerful electron-donating effect on the aromatic ring, which deactivates the second ester group's carbonyl carbon. This makes the second ester significantly less electrophilic and therefore less susceptible to nucleophilic attack by a hydroxide ion.

  • Controlled Reaction Conditions: The protocol developed by Niwayama for symmetric diesters provides an elegant solution by manipulating the reaction environment.[4][5]

    • Low Temperature (0°C): Performing the reaction at 0°C is critical. It slows the rate of the second hydrolysis reaction to a greater extent than the first, widening the kinetic window for isolating the mono-hydrolyzed product.[4]

    • Solvent System (THF/Water): A biphasic or semi-two-phase system using THF and water is highly effective. THF solubilizes the organic diester, making it available for reaction, while the aqueous phase contains the hydroxide nucleophile.[4]

    • Stoichiometry: Precise control over the amount of base is essential. Using 1.0 to 1.2 molar equivalents of base ensures there is just enough to hydrolyze one ester group without a significant excess that could promote di-hydrolysis.[6]

A prevailing hypothesis suggests that after the first hydrolysis, the resulting amphiphilic mono-carboxylate molecules form micelle-like aggregates in the aqueous media. The hydrophilic carboxylate "heads" face outward, while the hydrophobic ester "tails" are sequestered in the core, shielded from further attack by the aqueous hydroxide.[5][7]

Experimental Protocol & Workflow

This protocol is designed to be a self-validating system, with in-process checks to ensure reaction completion and selectivity.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>96%Sigma-Aldrich, Alfa AesarStore in a cool, dry place.
Tetrahydrofuran (THF)AnhydrousAcros OrganicsRequired to ensure substrate solubility.
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher ScientificPrepare a fresh 0.5 M aqueous solution.
Hydrochloric Acid (HCl)1 M Aqueous SolutionVWRFor acidification during work-up.
Ethyl Acetate (EtOAc)ACS Grade-For extraction.
Brine (Saturated NaCl)--For washing.
Magnesium Sulfate (MgSO₄)Anhydrous-For drying.
Silica Gel230-400 mesh-For column chromatography.
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for selective mono-hydrolysis.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq., e.g., 2.87 g, 10 mmol) in anhydrous THF (e.g., 40 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature stabilizes at 0°C.

  • Base Addition: Slowly add a pre-chilled (0°C) solution of 0.5 M aqueous NaOH (1.1 eq., e.g., 22 mL, 11 mmol) dropwise over 15-20 minutes. Ensure vigorous stirring to promote mixing between the phases.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C. Monitor the reaction's progress every 15-20 minutes using Thin Layer Chromatography (TLC).

    • TLC System: A mobile phase of 30% Ethyl Acetate in Hexanes is a good starting point.

    • Visualization: Use a UV lamp (254 nm). The product mono-acid should have a lower Rf value (be more polar) than the starting diester. The di-acid will likely remain at the baseline. The reaction is complete when the starting material spot has been consumed.

  • Quenching and Acidification: Once the reaction is complete (typically 30-90 minutes), quench it by adding cold deionized water (e.g., 50 mL). Carefully acidify the aqueous mixture to a pH of approximately 2 by adding 1 M HCl. The product will precipitate or become soluble in the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them once with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 4-(bromomethyl)-3-(methoxycarbonyl)benzoic acid.

Summary of Key Parameters

ParameterRecommended ValueRationale & Expert Insight
Substrate Concentration ~0.25 M in THFBalances reaction rate and solubility.
Base NaOH or KOHBoth are effective; NaOH is commonly used.[4]
Equivalents of Base 1.0 - 1.2 eq.The most critical parameter for selectivity. Excess leads to di-acid formation.[5]
Solvent System THF / WaterTHF ensures the organic substrate is available for reaction with the aqueous base.[4]
Temperature 0 °C Crucial. Suppresses the rate of the second hydrolysis, enhancing selectivity.[4]
Reaction Time 30 - 90 minHighly efficient method; always confirm completion with TLC.[4]
Work-up pH ~2Ensures the product is in the neutral carboxylic acid form for efficient extraction.

Troubleshooting

  • Problem: Significant amount of di-acid is formed.

    • Cause: Temperature was too high, or too much base was added.

    • Solution: Ensure the reaction is maintained at 0°C throughout the base addition and reaction period. Verify the concentration of your base solution.

  • Problem: Reaction is sluggish or incomplete.

    • Cause: Ineffective stirring, poor quality base, or deactivated substrate.

    • Solution: Use a high-speed overhead or magnetic stirrer. Prepare a fresh solution of NaOH. Confirm the purity of the starting material.

  • Problem: Low recovery after extraction.

    • Cause: Incomplete acidification. If the product remains in its carboxylate salt form, it will stay in the aqueous layer.

    • Solution: Use pH paper to confirm the aqueous layer is acidic (pH 1-2) before performing the extraction.

References

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org. Chem., 65(18), 5834–5836. [Link]

  • López-Alberca, M. P., et al. (2016). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 60(2), 85-91. [Link]

  • Niwayama, S. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron Letters, 49(6), 1093-1096. [Link]

  • Zhu, J., et al. (2010). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PubMed Central (PMC), NIH. [Link]

  • LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Li, J., et al. (2015). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules, 20(4), 5656-5669. [Link]

  • Google Patents. (2008). WO2008150487A2 - Synthesis of half esters.
  • Niwayama, S., et al. (2017). Mechanistic Studies on the Selective Monohydrolysis of Symmetric Diesters. CORE. [Link]

Sources

Application Notes and Protocols: Synthesis of Functionalized Isophthalate Esters via Dimethyl 4-(bromomethyl)isophthalate for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Isophthalate Linkers in Advanced Drug Delivery

In the landscape of modern drug development, the design of sophisticated drug delivery systems is paramount to enhancing therapeutic efficacy and minimizing off-target effects. Prodrug strategies, in particular, represent a powerful approach to overcoming pharmacokinetic challenges such as poor solubility, instability, and non-specific toxicity. Central to many successful prodrug designs is the concept of a cleavable linker, a molecular bridge that connects a therapeutic agent to a carrier or solubilizing group, which is designed to be cleaved under specific physiological conditions to release the active drug at the desired site of action.

This document provides a comprehensive guide to the synthesis and application of functionalized isophthalate esters derived from Dimethyl 4-(bromomethyl)isophthalate. This versatile building block serves as a valuable platform for creating advanced drug delivery systems and prodrugs. The inherent functionalities of this molecule—two methyl ester groups and a reactive benzylic bromide—offer a trifecta of opportunities for chemical modification. While transesterification of the methyl esters is a viable pathway for introducing new functionalities, the high reactivity of the bromomethyl group often provides a more direct and efficient route for conjugation to drug molecules or functionalized moieties.

These application notes are designed for researchers, medicinal chemists, and professionals in the field of drug development. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the critical aspects of reaction monitoring, purification, and characterization of these important intermediates.

Chemical Principles and Mechanistic Insights

The derivatization of this compound can be approached through two primary mechanistic pathways:

  • Transesterification of the Methyl Esters: This classic organic reaction involves the exchange of the alkoxy group of an ester with that of an alcohol.[1] The reaction can be catalyzed by either an acid or a base.[1][2]

    • Acid-Catalyzed Transesterification: The reaction is initiated by protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon.[3][4] A nucleophilic alcohol then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the new ester.[3][4] This process is reversible and often requires a large excess of the incoming alcohol to drive the equilibrium towards the product.[4]

    • Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a more nucleophilic alkoxide.[5] This alkoxide then attacks the carbonyl carbon of the ester, also forming a tetrahedral intermediate.[5] Elimination of the methoxide ion results in the formation of the new ester.[5] Base-catalyzed methods are generally faster than acid-catalyzed ones but are sensitive to the presence of water, which can lead to saponification of the ester.[5]

  • Nucleophilic Substitution at the Benzylic Bromide: The bromomethyl group is a highly reactive electrophile, susceptible to nucleophilic attack by a wide range of nucleophiles. This S(_N)2 reaction is a cornerstone of synthesizing isophthalate-based linkers for prodrugs. In this context, the nucleophile is often the carboxylate of a drug molecule or a hydroxyl group of a functionalized alcohol, such as polyethylene glycol (PEG). This approach offers a direct and efficient method for conjugating the isophthalate moiety.

For the purposes of creating prodrugs and functionalized drug delivery systems, the nucleophilic substitution at the bromomethyl position is often the preferred and more direct synthetic route. Therefore, the detailed protocols provided below will focus on this highly effective strategy.

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Isophthalate Ester via Reaction with a Generic Functionalized Alcohol (e.g., a PEGylated Alcohol)

This protocol details a general procedure for the esterification of a functionalized alcohol with this compound.

Materials:

  • This compound

  • Functionalized alcohol (e.g., monomethoxy polyethylene glycol, mPEG-OH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K(_2)CO(_3)), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

  • Hexanes

  • Deionized water

Procedure:

  • To a solution of the functionalized alcohol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the alkoxide.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-12 hours.

  • Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure functionalized isophthalate ester.

Protocol 2: Monitoring and Characterization

Reaction Monitoring:

  • Thin Layer Chromatography (TLC): A rapid and effective method to monitor the progress of the reaction. A suitable mobile phase (e.g., 1:1 Hexanes:EtOAc) should be chosen to achieve good separation between the starting materials and the product. The spots can be visualized under UV light (254 nm).

Product Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Key signals to look for include the disappearance of the benzylic CH(_2)Br signal (around 4.5 ppm) and the appearance of a new benzylic CH(_2)O signal (around 5.0-5.2 ppm), along with signals corresponding to the functionalized alcohol.

    • ¹³C NMR: Confirms the carbon framework of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ester.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A reverse-phase C18 column with a gradient of acetonitrile in water is a common method.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of Functionalized Isophthalate Esters

EntryFunctionalized AlcoholBaseSolventTemperature (°C)Time (h)Yield (%)
1mPEG-OH (MW 2000)K(_2)CO(_3)DMF258>90
2N-Boc-serine methyl esterCs(_2)CO(_3)Acetonitrile50685
32-Hydroxyethyl acrylateEt(_3)NCH(_2)Cl(_2)251278

Visualization of Workflow and Chemical Structures

Transesterification_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Dimethyl_4_bromomethyl_isophthalate This compound Reaction Stirring at RT Dimethyl_4_bromomethyl_isophthalate->Reaction Functionalized_Alcohol Functionalized Alcohol (R-OH) Functionalized_Alcohol->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Functionalized Isophthalate Ester Purification->Final_Product

Caption: General workflow for the synthesis of functionalized isophthalate esters.

Caption: General chemical transformation for the synthesis of functionalized isophthalate esters.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • In-Process Controls: The use of TLC allows for real-time monitoring of the reaction's progress, ensuring that the reaction is driven to completion and minimizing the formation of side products. A clear disappearance of the starting material spot and the appearance of a single major product spot is a strong indicator of a successful reaction.

  • Orthogonal Analytical Techniques: The purity and identity of the final product should be confirmed by at least two independent analytical methods. For instance, HPLC can confirm the purity of the compound, while NMR and MS will confirm its chemical structure and molecular weight. Agreement between these techniques provides a high degree of confidence in the final product.

  • Stability Assessment: For applications in drug delivery, the stability of the synthesized ester linkage under relevant physiological conditions (e.g., pH 7.4 buffer) should be evaluated. This can be monitored by HPLC over time to determine the half-life of the compound.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of functionalized isophthalate esters for drug delivery applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to design and synthesize novel prodrugs and drug delivery systems. The straightforward and high-yielding nature of the nucleophilic substitution reaction at the benzylic position makes this an attractive strategy for conjugating a wide variety of functionalized alcohols and drug molecules. Future work in this area will likely focus on the development of novel isophthalate-based linkers with tailored cleavage properties, responding to specific enzymatic or microenvironmental triggers within the body to achieve even greater precision in drug delivery.

References

  • SRS Biodiesel. Base Catalyzed Transesterification. [Link]

  • Byju's. Transesterification. [Link]

  • Chemistry LibreTexts. Transesterification. [Link]

  • ResearchGate. Mechanism of acid catalyzed transesterification. [Link]

  • Master Organic Chemistry. Transesterification. [Link]

  • Wikipedia. Transesterification. [Link]

  • MDPI. Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. [Link]

Sources

Application Notes & Protocols: The Strategic Application of Dimethyl 4-(bromomethyl)isophthalate in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of Dimethyl 4-(bromomethyl)isophthalate, a key building block for the synthesis of complex pharmaceutical intermediates. We will dissect its reactivity profile, offer detailed, field-proven protocols for its application, and present troubleshooting strategies to overcome common synthetic challenges. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.

Introduction: The Role of this compound as a Synthetic Linchpin

In the intricate landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount.[1] this compound has emerged as a valuable and versatile bifunctional reagent. Its structure, featuring a reactive benzylic bromide and two ester functionalities on an aromatic scaffold, allows it to serve as a rigid linker or core component in the assembly of larger, more complex molecules.

The primary utility of this compound lies in the high reactivity of the bromomethyl group. As a benzylic halide, the bromine atom is an excellent leaving group, rendering the adjacent benzylic carbon highly electrophilic and susceptible to nucleophilic substitution reactions. This characteristic is strategically exploited to connect the isophthalate core to various nucleophilic moieties, particularly nitrogen-containing heterocycles and amines, which are ubiquitous in pharmacologically active compounds.[1][2]

Physicochemical Properties & Reactivity Profile

A thorough understanding of the reagent's properties is fundamental to its successful application.

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 16281-94-0,
Molecular Formula C₁₁H₁₁BrO₄,
Molecular Weight 287.11 g/mol ,
Appearance White Solid
Purity Typically ≥96%,
IUPAC Name dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate,
Mechanistic Insights into Reactivity

The synthetic utility of this compound is dominated by the chemistry of its benzylic bromide.

  • Electrophilicity: The C-Br bond is polarized, and the stability of a potential benzylic carbocation intermediate makes this position highly reactive towards nucleophiles.

  • Influence of Ester Groups: The two electron-withdrawing methoxycarbonyl groups on the aromatic ring can subtly influence the reaction mechanism. While they activate the ring toward nucleophilic aromatic substitution (which is not the primary reaction here), they can electronically destabilize a carbocation intermediate that would form in a pure Sₙ1 pathway.[3] This suggests that the reaction mechanism can be tuned and may proceed via a classic Sₙ2 pathway or a pathway with Sₙ1 character, depending on the conditions.

  • Steric Considerations: The ester group ortho to the bromomethyl moiety can introduce steric hindrance, potentially slowing the rate of Sₙ2 reactions with bulky nucleophiles.[3]

The most common and synthetically valuable reaction is the nucleophilic substitution with primary and secondary amines to form a new carbon-nitrogen bond, a cornerstone of pharmaceutical synthesis.[2]

G cluster_reactants Reactants cluster_products Products reactant1 This compound product1 Alkylated Intermediate reactant1->product1 Sₙ2 Displacement reactant2 Nucleophile (e.g., R₂NH) reactant2->product1 product2 HBr (scavenged by base)

Caption: General Nucleophilic Substitution Pathway.

Core Application Protocol: N-Alkylation for Intermediate Synthesis

This section provides a detailed, step-by-step protocol for a typical N-alkylation reaction using this compound. This procedure is a robust starting point and can be optimized for specific substrates.

Materials and Reagents
  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Solvent (e.g., Acetonitrile, DMF, or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) for quenching

  • Ethyl acetate or Dichloromethane for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Critical Safety Precautions

This compound and related benzylic bromides are irritants and potential lachrymators. All handling must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat at all times.[4][5][6]

  • Skin Contact: Causes skin irritation. In case of contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4][5]

  • Eye Contact: Causes serious eye irritation. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]

  • Inhalation: May cause respiratory irritation. Move the person to fresh air. If breathing is difficult, give oxygen.[4][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture.[5][7]

Step-by-Step Experimental Workflow

G A Setup (Inert Atmosphere) B Reagent Prep (Dissolve Amine & Base) A->B C Reaction (Add Bromide at 0°C, Warm to RT) B->C D Monitor (TLC / LC-MS) C->D E Work-up (Quench, Extract, Wash, Dry) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Standard Experimental Workflow for N-Alkylation.

1. Reaction Setup:

  • Ensure all glassware is oven- or flame-dried to remove residual moisture.

  • Assemble the reaction flask under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent hydrolysis of the starting material.[3]

2. Reagent Preparation:

  • In the reaction flask, dissolve the amine substrate (1.1 eq) and DIPEA (1.5 eq) in the chosen anhydrous solvent.

3. Reaction Execution:

  • Cool the solution of the amine and base to 0 °C using an ice bath.

  • In a separate flask, dissolve the this compound (1.0 eq) in a minimum amount of anhydrous solvent.

  • Add the solution of the bromide dropwise to the cooled amine solution over 30-60 minutes. A slow addition rate helps control any potential exotherm.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

4. Monitoring Progress:

  • Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the reaction is deemed complete.

5. Aqueous Work-up:

  • Once complete, cool the reaction mixture again to 0 °C.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

6. Purification and Characterization:

  • Purify the crude material using column chromatography on silica gel.

  • Confirm the structure and assess the purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

Table 2: Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation • Insufficiently nucleophilic amine.• Significant steric hindrance from the amine or the ortho-ester group.[3]• Increase reaction temperature (e.g., 40-60 °C).• Switch to a more polar aprotic solvent like DMF to enhance Sₙ2 reaction rates.• Consider a stronger, non-nucleophilic base.
Formation of Benzyl Alcohol Side Product • Presence of trace water in reagents or solvent leading to hydrolysis of the bromide.[3]• Ensure all glassware is meticulously dried.• Use freshly distilled anhydrous solvents.• Maintain a strict inert atmosphere throughout the procedure.[3]
Formation of Dimer/Polymer Impurities • Self-condensation where one molecule acts as the electrophile and another as a nucleophile (potentially after deprotonation).[3]• Use a slight excess of the desired amine nucleophile.• Ensure slow, controlled addition of the bromide to the amine solution to maintain a low concentration of the electrophile.
Elimination (E2) Side Product • The base is too strong or sterically hindered, promoting proton abstraction from the benzylic position instead of scavenging HBr.• Use a milder, non-nucleophilic base like DIPEA or potassium carbonate.• Maintain lower reaction temperatures.

Conclusion

This compound is a powerful and reliable tool in the arsenal of the medicinal chemist. Its well-defined reactivity, centered on the electrophilic benzylic carbon, provides a predictable and efficient handle for constructing complex molecular frameworks. By adhering to rigorous anhydrous techniques, carefully selecting reaction conditions, and understanding potential side reactions, researchers can effectively leverage this reagent to accelerate the synthesis of novel pharmaceutical intermediates and advance drug discovery programs.

References

  • Ataman Kimya, DIMETHYL ISOPHTHALATE Safety and Handling. (N.D.). Provides information on handling, storage, and engineering controls for the parent isophthalate structure. [Link]

  • PubChem, Dimethyl isophthalate Compound Summary. (2025). National Center for Biotechnology Information. Database entry for the parent compound. [Link]

  • G. Kraus, et al. (2017). Synthesis of isophthalates from methyl coumalate. RSC Adv., 7, 56760-56763. Provides synthetic procedures and characterization data for various isophthalate derivatives. [Link]

  • Master Organic Chemistry, Reactions and Mechanisms. (N.D.). A general resource for understanding fundamental organic reaction mechanisms. [Link]

  • Google Patents, EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds. (N.D.).
  • ResearchGate, Exploring the Polymorphic Accessibility of Halogen-Substituted Dimethyl Isophthalate Derivatives. (2022). Provides context on the study of isophthalate derivatives. [Link]

  • D. C. Rees, et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 385-394. Highlights challenges and the importance of synthetic chemistry in drug discovery. [Link]

Sources

Application Note: Wohl-Ziegler Bromination of Dimethyl 4-Methylisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the selective benzylic bromination of dimethyl 4-methylisophthalate to synthesize dimethyl 4-(bromomethyl)isophthalate. This reaction is achieved via the Wohl-Ziegler bromination, a free-radical halogenation process utilizing N-bromosuccinimide (NBS) as the bromine source and 2,2'-azobisisobutyronitrile (AIBN) as a radical initiator. The protocol emphasizes the use of acetonitrile as a safer alternative to traditionally used chlorinated solvents. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical guidance, mechanistic insights, and safety considerations.

Introduction

The selective functionalization of methyl groups on aromatic rings is a cornerstone of modern organic synthesis, providing key intermediates for the elaboration of complex molecules. The Wohl-Ziegler bromination is a powerful and reliable method for the selective bromination of allylic and benzylic positions.[1][2] This reaction proceeds via a free-radical chain mechanism, where N-bromosuccinimide (NBS) serves as a constant, low-concentration source of bromine, which favors substitution over electrophilic addition to the aromatic ring.[1] The use of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is essential for the initiation of the radical cascade upon thermal decomposition.[1]

This compound is a valuable bifunctional building block in medicinal chemistry and materials science. The presence of the bromomethyl group allows for facile nucleophilic substitution reactions, while the two methyl ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid or converted to other functional groups. This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this important intermediate.

Reaction Mechanism

The Wohl-Ziegler bromination proceeds through a radical chain mechanism, which can be divided into three main stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator, AIBN, upon heating (typically between 60-80 °C). This decomposition generates two cyanopropyl radicals and a molecule of nitrogen gas.[1] The cyanopropyl radical then abstracts a bromine atom from a molecule of molecular bromine (Br₂), which is present in trace amounts in NBS or is generated in situ.

  • Propagation: The bromine radical (Br•) generated in the initiation step abstracts a hydrogen atom from the benzylic methyl group of dimethyl 4-methylisophthalate. This step is favored due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with a molecule of Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain reaction. The Br₂ is regenerated by the reaction of HBr (a byproduct of the first propagation step) with NBS.

  • Termination: The radical chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

The key to the success of the Wohl-Ziegler bromination is maintaining a very low concentration of Br₂ and HBr in the reaction mixture, which is effectively achieved by using NBS.[1] This minimizes competing ionic side reactions, such as the electrophilic bromination of the aromatic ring.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.AmountMmolEquivalents
Dimethyl 4-methylisophthalateC₁₁H₁₂O₄208.2123038-61-15.00 g24.011.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-54.70 g26.411.1
2,2'-Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.2178-67-10.20 g1.220.05
Acetonitrile (CH₃CN)C₂H₃N41.0575-05-8100 mL--
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Inert gas (Nitrogen or Argon) inlet

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Workflow Diagram

Wohl_Ziegler_Bromination cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Dimethyl 4-methylisophthalate, NBS, and Acetonitrile in Flask B Add AIBN A->B C Heat to Reflux (approx. 82 °C) under Inert Atmosphere B->C D Monitor Reaction by TLC C->D E Cool Reaction to Room Temperature D->E Reaction Complete F Filter to Remove Succinimide E->F G Wash Filtrate with Water F->G H Dry Organic Layer (Na₂SO₄) G->H I Concentrate in vacuo H->I J Recrystallize from Isopropanol/Hexane I->J Crude Product K Collect Crystals by Filtration J->K L Dry under Vacuum K->L M M L->M Pure this compound

Sources

Application Note: Lewis Acid-Catalyzed Benzylic Bromination for the Synthesis of Dimethyl 4-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Dimethyl 4-(bromomethyl)isophthalate

This compound is a key building block in medicinal chemistry and materials science. Its trifunctional nature, featuring two ester groups and a reactive benzylic bromide, allows for its incorporation into a diverse array of complex molecules, including pharmacologically active compounds and functional polymers. The controlled and efficient synthesis of this intermediate is therefore of significant interest. This application note provides a detailed protocol and mechanistic insights into the Lewis acid-catalyzed benzylic bromination of dimethyl 4-methylisophthalate, a reliable method for the preparation of this compound.

Mechanistic Rationale: The Role of Lewis Acids in Directing Benzylic Bromination

Traditional benzylic bromination often relies on radical initiators, such as AIBN or benzoyl peroxide, in conjunction with a bromine source like N-bromosuccinimide (NBS).[1][2] While effective, these methods can sometimes lack selectivity and require carefully controlled conditions. An alternative and often milder approach involves the use of a Lewis acid catalyst.

Lewis acids can promote benzylic bromination through a radical generation pathway.[3][4][5] The Lewis acid is thought to interact with the brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or NBS, facilitating the formation of a bromine radical.[3][4][5] This initiation step is crucial for the subsequent abstraction of a benzylic hydrogen, leading to a resonance-stabilized benzylic radical. This radical then reacts with the brominating agent to yield the desired product and regenerate a bromine radical, thus propagating the chain reaction.

A key advantage of Lewis acid catalysis is its ability to favor side-chain bromination over aromatic ring bromination, particularly in substrates that are not electron-rich.[3] In contrast, Brønsted acids tend to promote electrophilic aromatic substitution, leading to undesired ring-brominated byproducts.[3] Zirconium(IV) chloride (ZrCl4) has been identified as a particularly effective Lewis acid catalyst for this transformation, demonstrating high catalytic activity under mild conditions.[3][4][5][6]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from dimethyl 4-methylisophthalate using N-bromosuccinimide as the brominating agent and zinc chloride as the Lewis acid catalyst.

Materials and Reagents:
Reagent/MaterialGradeSupplier
Dimethyl 4-methylisophthalate≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%, ReagentPlus®Commercially Available
Zinc Chloride (ZnCl₂)Anhydrous, ≥98%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS ReagentPrepared in-house
Saturated Sodium Thiosulfate (Na₂S₂O₃) solutionACS ReagentPrepared in-house
Brine (Saturated NaCl solution)ACS ReagentPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available
Diethyl EtherACS Reagent, ≥99.0%Commercially Available
HexanesACS Reagent, ≥98.5%Commercially Available
Safety Precautions:
  • N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane (DCM) is a suspected carcinogen. All handling should be performed within a fume hood.

  • Benzylic bromides are lachrymatory and can be irritating to the skin and respiratory tract. Handle the product with care in a fume hood.[7]

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

Reaction Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add dimethyl 4-methylisophthalate and anhydrous DCM to a flame-dried flask. B 2. Add ZnCl₂ catalyst to the solution. A->B C 3. Cool the mixture to 0 °C in an ice bath. B->C D 4. Add NBS portion-wise over 15-20 minutes. C->D E 5. Allow the reaction to warm to room temperature and stir for 4-6 hours. D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Quench the reaction with saturated NaHCO₃ solution. F->G H 8. Separate the organic layer. G->H I 9. Wash the organic layer with saturated Na₂S₂O₃, water, and brine. H->I J 10. Dry the organic layer over anhydrous MgSO₄. I->J K 11. Filter and concentrate the solution in vacuo. J->K L 12. Purify the crude product by recrystallization (e.g., from diethyl ether/hexanes). K->L

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Protocol:
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add dimethyl 4-methylisophthalate (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

    • Add anhydrous zinc chloride (ZnCl₂) (0.1 eq) to the stirring solution.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Reaction Execution:

    • Slowly add N-bromosuccinimide (NBS) (1.1 eq) to the reaction mixture in small portions over a period of 15-20 minutes.

    • After the addition of NBS is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system, such as diethyl ether/hexanes, to afford this compound as a white to off-white solid.

Data and Expected Results

ParameterValue
Starting Material Dimethyl 4-methylisophthalate
Brominating Agent N-Bromosuccinimide (NBS)
Lewis Acid Catalyst Zinc Chloride (ZnCl₂)
Stoichiometry (Substrate:NBS:Catalyst) 1 : 1.1 : 0.1
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Expected Yield 75-85%
Product Appearance White to off-white solid
Melting Point 123 °C[8]

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the Lewis acid-catalyzed benzylic bromination.

G Start Lewis Acid ZnCl₂ Start->Lewis Acid Activated Complex [NBS-ZnCl₂] Lewis Acid->Activated Complex + NBS Brominating Agent NBS Bromine Radical Br• Activated Complex->Bromine Radical Initiation Benzylic Radical Ar-CH₂• Bromine Radical->Benzylic Radical + Ar-CH₃ - HBr Substrate Ar-CH₃ Benzylic Radical->Bromine Radical Propagation Product Ar-CH₂Br Benzylic Radical->Product + NBS

Caption: Proposed catalytic cycle for Lewis acid-catalyzed benzylic bromination.

Conclusion

The Lewis acid-catalyzed benzylic bromination of dimethyl 4-methylisophthalate offers a robust and selective method for the synthesis of this compound. The use of a Lewis acid catalyst, such as zinc chloride, provides a milder alternative to traditional radical-initiated methods and effectively directs the bromination to the benzylic position. This protocol is well-suited for researchers in both academic and industrial settings who require a reliable route to this versatile chemical intermediate.

References

  • Ishihara, K., et al. (2008). Lewis Acid Catalyzed Benzylic Bromination. Chemical Asian Journal, 3(8-9), 1581-1584. [Link]

  • Ishihara, K., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (n.d.). Lewis acid catalyzed benzylic bromination. Semantic Scholar. [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • MANAC Inc. (2022). Allylic position and benzylic position bromination: bromination reactions that use NBS. Chemia. [Link]

  • Scite.ai. (n.d.). Lewis Acid Catalyzed Benzylic Bromination. Scite.ai. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Chemistry Steps. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • ACS Publications. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society. [Link]

  • PrepMate. (n.d.). Discuss the use and mechanism of NBS (N-bromosuccinimide) in organic reactions. PrepMate. [Link]

  • ResearchGate. (2020). A Safe and Green Benzylic Radical Bromination Experiment. ResearchGate. [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]

  • ResearchGate. (n.d.). Lewis Acid Catalyzed Benzylic Bromination. ResearchGate. [Link]

  • ACS Publications. (2020). A Safe and Green Benzylic Radical Bromination Experiment. Journal of Chemical Education. [Link]

  • YouTube. (2024). Bromination safety. YouTube. [Link]

  • ChemRxiv. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]

  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "Dimethyl 4-(bromomethyl)isophthalate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Dimethyl 4-(bromomethyl)isophthalate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, a common building block in various synthetic pathways. The primary route to this compound is the free-radical bromination of Dimethyl 4-methylisophthalate using N-bromosuccinimide (NBS).

Issue 1: Low or No Conversion of Starting Material

You've run the reaction, but TLC or LC-MS analysis shows a significant amount of unreacted Dimethyl 4-methylisophthalate.

Possible Causes & Solutions:

  • Insufficient Radical Initiator: The free-radical chain reaction requires an initiator to start. Without it, the reaction will not proceed efficiently.[1][2]

    • Solution: Ensure you have added a sufficient amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Typically, 1-5 mol% is used. If the reaction is initiated by light, ensure the UV lamp is functional and positioned appropriately.

  • Inactive N-Bromosuccinimide (NBS): NBS can degrade over time, especially if exposed to moisture.

    • Solution: Use freshly opened or purified NBS. NBS can be recrystallized from hot water to remove impurities.[3] Impure, yellowish NBS may give unreliable results.

  • Reaction Temperature Too Low: Radical reactions have an activation energy that needs to be overcome.

    • Solution: Ensure the reaction is heated to the appropriate temperature for the chosen solvent and initiator. For AIBN in carbon tetrachloride or cyclohexane, reflux temperature is standard.

  • Presence of Radical Inhibitors: Certain impurities in the solvent or starting material can quench the radical chain reaction.

    • Solution: Use high-purity, anhydrous solvents. If necessary, distill the solvent before use. Ensure the starting material is pure.

Issue 2: Formation of Multiple Brominated Byproducts

Your analysis shows the desired product, but also significant amounts of di- or tri-brominated species, or aromatic bromination.

Possible Causes & Solutions:

  • Excess NBS: Using too much NBS can lead to over-bromination of the benzylic methyl group.

    • Solution: Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents) relative to the starting material. Add the NBS portion-wise to maintain a low concentration in the reaction mixture.

  • High Concentration of Bromine: NBS provides a low, steady concentration of molecular bromine, which is key for selective benzylic bromination.[4] If bromine concentration is too high, competing reactions like aromatic bromination can occur.

    • Solution: This is often linked to the quality of NBS and the reaction conditions. Ensure the reaction is run in a suitable non-polar solvent like carbon tetrachloride or cyclohexane.

  • Reaction Time is Too Long: Prolonged reaction times, especially with excess NBS, can lead to the formation of multiple brominated byproducts.

    • Solution: Monitor the reaction progress closely using TLC or GC/LC-MS. Quench the reaction as soon as the starting material is consumed.

Issue 3: Significant Formation of Succinimide as the Main Byproduct

A large amount of a white solid, identified as succinimide, is present in your crude product.

Possible Cause & Solution:

  • This is expected! Succinimide is the byproduct of the reaction with NBS.

    • Solution: Succinimide is typically insoluble in the non-polar solvents used for the reaction (e.g., CCl4, cyclohexane) and can be removed by filtration after the reaction mixture has cooled. The crude product can then be further purified.

Issue 4: Product Degradation or Hydrolysis

You've isolated the product, but it appears to be decomposing, or you're seeing the formation of Dimethyl 4-(hydroxymethyl)isophthalate.

Possible Causes & Solutions:

  • Presence of Water: this compound is susceptible to hydrolysis, especially in the presence of moisture.

    • Solution: Ensure all workup and purification steps are performed under anhydrous conditions. Use dry solvents and glassware. If a column chromatography is performed, ensure the silica gel and solvents are dry.

  • Exposure to Nucleophiles: The bromomethyl group is a good electrophile and can react with various nucleophiles.

    • Solution: Avoid basic conditions during workup if possible. Store the purified product in a cool, dry place under an inert atmosphere.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the bromination of Dimethyl 4-methylisophthalate with NBS?

The reaction proceeds via a free-radical chain mechanism, often referred to as the Wohl-Ziegler reaction.[3]

  • Initiation: A radical initiator (like AIBN or light) homolytically cleaves to form radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).

  • Propagation:

    • The bromine radical abstracts a hydrogen atom from the benzylic methyl group of Dimethyl 4-methylisophthalate to form a resonance-stabilized benzylic radical and HBr.

    • The benzylic radical then reacts with a molecule of Br2 (present in low concentration from the reaction of NBS with HBr) to form the desired product and another bromine radical.[1][4]

  • Termination: The reaction is terminated when two radicals combine.

Q2: Why is NBS preferred over molecular bromine (Br2) for this reaction?

NBS is the reagent of choice for allylic and benzylic bromination for several key reasons:

  • Selectivity: NBS provides a low, constant concentration of Br2, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[4][5]

  • Safety and Handling: NBS is a crystalline solid that is easier and safer to handle than liquid bromine, which is highly corrosive and volatile.[4]

Q3: What are the optimal reaction conditions for this synthesis?

The optimal conditions can vary, but a general and effective protocol is as follows:

ParameterRecommended ConditionRationale
Solvent Carbon Tetrachloride (CCl4) or CyclohexaneNon-polar solvents that are suitable for free-radical reactions.
Brominating Agent N-Bromosuccinimide (NBS) (1.0-1.1 eq.)Provides a low concentration of bromine for selective benzylic bromination.
Initiator AIBN (1-5 mol%) or Benzoyl Peroxide (BPO)Initiates the radical chain reaction upon heating.
Temperature RefluxProvides the necessary energy to initiate and sustain the radical reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric oxygen and moisture.
Q4: How should I purify the final product?

Purification of this compound typically involves the following steps:

  • Filtration: After the reaction is complete and cooled, the byproduct succinimide is removed by filtration.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure.

  • Recrystallization or Column Chromatography:

    • Recrystallization: The crude product can often be recrystallized from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the pure product.

    • Column Chromatography: If recrystallization is not effective, purification by silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method.

III. Experimental Protocol

Synthesis of this compound

This protocol describes a standard procedure for the synthesis of this compound from Dimethyl 4-methylisophthalate.

Materials:

  • Dimethyl 4-methylisophthalate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl4), anhydrous

  • Hexanes

  • Ethyl Acetate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Dimethyl 4-methylisophthalate (1.0 eq.).

  • Dissolve the starting material in anhydrous CCl4.

  • Add NBS (1.05 eq.) and AIBN (0.02 eq.) to the flask.

  • Heat the reaction mixture to reflux under an inert atmosphere (N2 or Ar).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the insoluble succinimide and wash the solid with a small amount of cold CCl4.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate or by silica gel column chromatography.

IV. Visualizing the Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start Starting Materials: - Dimethyl 4-methylisophthalate - NBS - AIBN - CCl4 Setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N2/Ar) Start->Setup Combine Reflux Reflux Reaction (2-4 hours) Setup->Reflux Monitoring Monitor Progress (TLC / LC-MS) Reflux->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Filtration Filter Succinimide Cooling->Filtration Evaporation Solvent Removal Filtration->Evaporation Purification Purification (Recrystallization or Chromatography) Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

V. References

  • Tuleen, D. L., & Hess, Jr., B. A. (1971). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Journal of Chemical Education, 48(7), 476. [Link]

  • Tuleen, D. L., & Hess, Jr., B. A. (1971). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Journal of Chemical Education. [Link]

  • Kirihara, M., et al. (2022). Aerobic Photooxidation of Toluene Derivatives into Carboxylic Acids with Bromine-Water under Catalyst-Free Conditions. Organic Chemistry Portal. [Link]

  • Tuleen, D. L., & Hess, Jr., B. A. (1971). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Semantic Scholar. [Link]

  • Reagent Friday: N-Bromosuccinimide (NBS). (2011). Mastering Organic Chemistry. [Link]

  • Discuss the use and mechanism of NBS (N-bromosuccinimide) in organic reactions. PrepMate. [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). Nanjing Suru Chemical Co., Ltd. [Link]

  • N-BromoSuccinimide (NBS) in Organic Chemistry | Concept Booster | Jee Main | Advanced | NEET | AIIMS. (2019). YouTube. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Process for the preparation of bromoisophthalic acid compounds. Google Patents.

  • Synthesis of isophthalates from methyl coumalate. (2017). Semantic Scholar. [Link]

  • Dimethyl isophthalate. PubChem. [Link]

  • dimethyl isophthalate. ChemSynthesis. [Link]

  • Process for the preparation of bromoisophthalic acid compounds. European Patent Office. [Link]

  • Boije af Gennäs, G., et al. (2009). Design, synthesis, and biological activity of isophthalic acid derivatives targeted to the C1 domain of protein kinase C. HELDa - University of Helsinki. [Link]

  • Exploring the Polymorphic Accessibility of Halogen-Substituted Dimethyl Isophthalate Derivatives with Green Technology. ResearchGate. [Link]

Sources

Preventing over-bromination in the synthesis of "Dimethyl 4-(bromomethyl)isophthalate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dimethyl 4-(bromomethyl)isophthalate Synthesis

Topic: Strategies for Preventing Over-bromination and Maximizing Selectivity

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. Our focus is to provide expert insights and actionable troubleshooting advice to overcome the common challenge of over-bromination, ensuring high selectivity and yield of the desired mono-brominated product.

Part 1: Frequently Asked Questions (FAQs): Understanding the Core Reaction

This section addresses fundamental questions about the benzylic bromination process, providing the foundational knowledge needed to control the reaction's outcome.

Q1: What is the primary chemical reaction used for this synthesis, and why is over-bromination a common issue?

A1: The synthesis of this compound from Dimethyl 4-methylisophthalate is a classic example of a benzylic bromination . This reaction typically proceeds via a free-radical chain mechanism, often referred to as the Wohl-Ziegler reaction.[1][2] The process uses N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as Azobisisobutyronitrile (AIBN), to start the chain reaction.[3][4]

Over-bromination occurs because the desired product, this compound, still possesses a reactive benzylic position (now -CHBr-). This site can undergo a second radical substitution to form the primary byproduct, Dimethyl 4-(dibromomethyl)isophthalate. Controlling the reaction kinetics to favor mono-substitution over di-substitution is the central challenge.[5]

Q2: Why is N-Bromosuccinimide (NBS) the standard reagent instead of elemental bromine (Br₂)?

A2: The choice of NBS is critical for selectivity. While elemental bromine (Br₂) can perform benzylic bromination, it is highly reactive and prone to undesirable side reactions, including electrophilic aromatic substitution on the benzene ring and uncontrolled poly-bromination.[6]

NBS excels because it serves as a source for a low, constant concentration of Br₂ throughout the reaction.[7][8] It reacts with the hydrogen bromide (HBr) byproduct generated during the propagation step to regenerate a precise amount of Br₂. This controlled release mechanism is key to minimizing the concentration of reactive bromine species at any given moment, which significantly suppresses side reactions and favors the formation of the mono-brominated product.[5]

Q3: What is the specific role of the radical initiator, AIBN?

A3: AIBN is a thermal radical initiator. Its function is to kick-start the free-radical chain reaction.[4] Upon heating to its decomposition temperature range (typically 66-72°C), AIBN eliminates a stable nitrogen gas molecule to generate two 2-cyano-2-propyl radicals.[9] These initiator radicals are not directly involved in brominating the substrate. Instead, they abstract a bromine atom from Br₂ (or NBS in some mechanistic proposals) to generate the crucial bromine radical (Br•) , which is the actual chain-carrying species that propagates the reaction.[4] The predictable, first-order decomposition of AIBN allows for a controlled rate of initiation, which is essential for a reproducible and selective reaction.

Q4: How does the choice of solvent affect selectivity and reaction efficiency?

A4: Solvent selection is a critical parameter. The traditional solvent for Wohl-Ziegler reactions is carbon tetrachloride (CCl₄), which is favored for its inertness and ability to dissolve the substrate while keeping NBS sparingly soluble.[3] However, due to its toxicity and environmental impact, CCl₄ has been largely replaced.

Modern, safer alternatives include:

  • Acetonitrile (CH₃CN): An excellent and widely used alternative that avoids hazardous chlorinated solvents. It has been shown to give good to excellent yields.[10][11]

  • 1,2-Dichloroethane: A suitable replacement for CCl₄ in radical brominations.[12]

  • Cyclohexane: A non-polar option that can be effective if the starting material has sufficient solubility.[12]

The ideal solvent for this radical reaction is typically non-polar and does not react with radicals. Low solubility of NBS in the solvent is advantageous, as it helps maintain the crucial low concentration of bromine.[12]

Part 2: Troubleshooting Guide: Common Problems and Solutions

Even with a well-designed protocol, experimental challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues.

Problem Potential Cause(s) Recommended Solution(s)
1. Excessive Dibromination (High levels of Dimethyl 4-(dibromomethyl)isophthalate)A. Incorrect Stoichiometry: Using more than ~1.1 equivalents of NBS drives the reaction toward the di-substituted product.A. Control Stoichiometry: Use a precise molar equivalent of NBS, typically between 1.0 and 1.05, relative to the starting material.[11] A slight excess of the starting material can also help consume all the brominating agent.
B. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed provides time for the product to be over-brominated.B. Monitor Reaction Progress: Actively monitor the reaction using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13] Quench the reaction promptly upon consumption of the starting material.
C. High Localized Reagent Concentration: Adding NBS as a solid in one portion can create "hot spots" of high bromine concentration.C. Portion-wise Addition: Add NBS in several small portions over time to maintain a low and steady concentration. For larger scales, continuous addition of an NBS slurry can be effective.[5]
D. Impure NBS: Some batches of NBS may contain excess Br₂ or HBr, which can accelerate the reaction uncontrollably.[5]D. Purify NBS: If results are inconsistent, recrystallize the NBS from water to remove impurities before use.[1]
2. Low or Incomplete Conversion (Significant starting material remains)A. Ineffective Initiation: The radical initiator (AIBN) may be old/decomposed, or the reaction temperature is too low for its thermal decomposition.A. Verify Initiator and Temperature: Use fresh AIBN. Ensure the reaction temperature is maintained within the optimal range for AIBN decomposition (typically >65°C).[4] Consider photo-initiation with a UV or visible light lamp as an alternative.[14][15]
B. Presence of Radical Inhibitors: Dissolved oxygen or other impurities can quench the radical chain reaction.B. De-gas the Solvent: Before heating, thoroughly de-gas the solvent by bubbling an inert gas (N₂ or Ar) through it for 15-30 minutes. Maintain an inert atmosphere throughout the reaction.
C. Insufficient NBS: Using a sub-stoichiometric amount of NBS will naturally lead to incomplete conversion.C. Check Reagent Mass: Accurately weigh all reagents and re-calculate molar equivalents.
3. Aromatic Ring Bromination (Formation of isomeric byproducts)A. Conditions Favoring Ionic Mechanism: The presence of acid or highly polar solvents can promote an electrophilic aromatic substitution pathway.A. Maintain Radical Conditions: Use a non-polar or moderately polar solvent (e.g., acetonitrile, cyclohexane).[12] Ensure reagents are free from strong acid contaminants. The use of NBS inherently minimizes the Br₂ concentration required for this side reaction.[6]

Part 3: Protocols and Methodologies

Protocol 3.1: High-Selectivity Synthesis of this compound

This protocol is optimized to favor mono-bromination by carefully controlling reaction parameters.

Materials:

  • Dimethyl 4-methylisophthalate

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Charging: To the flask, add Dimethyl 4-methylisophthalate (1.0 eq.). Add anhydrous acetonitrile as the solvent (approx. 0.1 M concentration).

  • Degassing: Bubble nitrogen or argon through the stirred solution for 20 minutes to remove dissolved oxygen.

  • Addition of Reagents: Add NBS (1.05 eq.) and AIBN (0.02-0.05 eq.) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C in acetonitrile) with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (See Protocol 3.2). The reaction is typically complete within 2-4 hours.

  • Quenching and Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and then to 0°C in an ice bath. The succinimide byproduct will precipitate.

  • Filtration: Filter the mixture to remove the solid succinimide, washing the solid with a small amount of cold acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a white solid.

Protocol 3.2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Sample Preparation: Withdraw a small aliquot (~0.1 mL) from the reaction mixture and dilute it with 0.5 mL of ethyl acetate.

  • Spotting: On a silica gel TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Elution: Develop the plate in a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Visualization: Visualize the plate under a UV lamp (254 nm). The starting material spot should diminish over time, while a new, typically lower Rf spot corresponding to the product appears. The reaction is complete when the SM spot is no longer visible in the RM lane.

Part 4: Visualizing the Process

Visual aids help in understanding the workflow and the underlying chemical mechanism.

Diagram 1: Experimental Workflow

This diagram outlines the key steps from reaction setup to final product analysis, providing a clear and logical path for the experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Dry Glassware (Inert Atmosphere) Charge 2. Charge Substrate & Anhydrous Solvent Setup->Charge Degas 3. Degas Solvent (N2 or Ar Purge) Charge->Degas Add 4. Add NBS & AIBN Degas->Add Heat 5. Heat to Reflux (~82°C) Add->Heat Monitor 6. Monitor by TLC Heat->Monitor Cool 7. Cool to 0°C Monitor->Cool Filter 8. Filter Succinimide Cool->Filter Concentrate 9. Concentrate Filtrate Filter->Concentrate Purify 10. Recrystallize Product Concentrate->Purify Final Final Purify->Final Characterize (NMR, GC-MS)

Caption: A step-by-step workflow for the selective synthesis.

Diagram 2: Free-Radical Propagation Cycle

This diagram illustrates the self-sustaining chain reaction that leads to the formation of the desired product.

G node_br_radical Br• (Bromine Radical) node_benzylic_radical Benzylic Radical node_br_radical->node_benzylic_radical  H Abstraction node_substrate Substrate (Benzylic C-H) node_hbr HBr node_substrate->node_hbr + HBr node_product Product (Benzylic C-Br) node_benzylic_radical->node_product  Br Abstraction node_br2 Br₂ node_br2->node_br_radical + Br•

Caption: The key propagation steps in benzylic bromination.

References

  • Common Conditions for Benzylic Bromination. (n.d.). Common Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved January 22, 2026, from [Link]

  • Zupan, M., & Iskra, J. (2009, January). "Greening" of free radical benzylic bromination. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Process for benzylic bromination. (n.d.). Google Patents.
  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved January 22, 2026, from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Solvent for NBS bromination. (2016, February 26). Reddit. Retrieved January 22, 2026, from [Link]

  • Azobisisobutyronitrile. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • What determines the high degree of selectivity in free radical brominations? (2016, December 10). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]

  • Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene. (2017, June 20). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. Retrieved January 22, 2026, from [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude Dimethyl 4-(bromomethyl)isophthalate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Dimethyl 4-(bromomethyl)isophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

I. Understanding the Compound: this compound

This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its purity is paramount for the success of subsequent reactions.

PropertyValueSource
CAS Number 16281-94-0[1][2]
Molecular Formula C11H11BrO4[1][2]
Molecular Weight 287.11 g/mol [1][3]
Appearance White Solid
Melting Point 123-126 °C[3][4]

A related isomer, Dimethyl 5-(bromomethyl)isophthalate (CAS 42268-88-2), has a similar melting point of 123 °C, highlighting the importance of proper analytical techniques to confirm the identity and purity of your material.[4][5]

II. The Recrystallization Workflow: A Visual Guide

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[6][7] The fundamental principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool, promoting the formation of pure crystals while the impurities remain in the solution.[8]

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Solid + Solvent B Heat to Dissolve A->B Minimum amount of hot solvent C Hot, Saturated Solution B->C D Remove Insoluble Impurities C->D Gravity filtration E Slow Cooling D->E Allow to cool to room temp, then ice bath F Crystal Formation E->F G Collect Crystals F->G Vacuum filtration H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: The four main stages of a successful recrystallization experiment.

III. Troubleshooting Guide: Common Issues and Solutions

Even with a well-defined protocol, challenges can arise. This section addresses common problems encountered during the recrystallization of this compound.

Problem 1: The compound does not dissolve, even with a large amount of hot solvent.
  • Possible Cause: The chosen solvent is unsuitable for your compound. An ideal recrystallization solvent should dissolve the solute when hot but not at room temperature.[9]

  • Troubleshooting Steps:

    • Re-evaluate Solvent Choice: Consult a solvent miscibility table and consider the polarity of this compound.[10] A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[11] For this ester, consider solvents like ethyl acetate or acetone, or a mixture of solvents.

    • Perform Small-Scale Solubility Tests: Before committing your entire batch, test the solubility of a small amount of your crude product in various solvents to find the most suitable one.[12]

    • Consider a Solvent Mixture: If a single solvent is not effective, a two-solvent system can be employed.[13] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[9] Common solvent pairs include ethanol/water and hexane/acetone.[11]

Problem 2: No crystals form upon cooling.
  • Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.[14]

    • Solution: Reheat the solution and boil off some of the solvent to concentrate it. Then, allow it to cool again.[15]

  • Possible Cause 2: The solution is supersaturated, but crystallization has not been initiated.[14]

    • Solutions:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.[16]

      • Seeding: If you have a small crystal of pure product, add it to the solution to act as a "seed" for crystallization to begin.[12]

      • Drastic Cooling: Place the flask in an ice-water bath to further decrease the solubility of the compound.[8]

Problem 3: The product "oils out" instead of forming crystals.
  • Possible Cause 1: The solution is cooling too quickly, causing the compound to come out of solution as a liquid before it can form an ordered crystal lattice.[15]

    • Solution: Reheat the solution to redissolve the oil. You may need to add a small amount of additional solvent. Allow the solution to cool more slowly by insulating the flask or letting it cool on a surface that is not a heat sink.[14]

  • Possible Cause 2: The presence of significant impurities can lower the melting point of the compound, causing it to separate as an oil.[17]

    • Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove some of the impurities before recrystallization. If the solution is colored, adding decolorizing carbon during the hot dissolution step can help remove colored impurities.[8]

Problem 4: The recrystallized product has a low yield.
  • Possible Cause 1: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[12]

    • Solution: Before filtering, ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[12]

  • Possible Cause 2: Premature crystallization during hot filtration.

    • Solution: Use a heated filter funnel or keep the solution as hot as possible during the filtration process. It can also be helpful to add a small excess of solvent before filtration and then boil it off after.[13]

IV. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

While there is no single "best" solvent, good starting points for an aromatic ester like this would be ethyl acetate, acetone, or a mixture of ethanol and water.[11] Due to the presence of the polar ester groups and the less polar aromatic ring and bromomethyl group, a solvent of intermediate polarity is likely to be effective. A systematic solvent screening is always recommended.[6]

Q2: How can I tell if my recrystallized product is pure?

The most common methods are:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically 1-2 °C). A broad or depressed melting point indicates the presence of impurities. The literature melting point for this compound is 123-126 °C.[3][4]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Analysis (NMR, IR): These techniques can confirm the chemical structure and identify any residual impurities.

Q3: My compound is slightly colored. How can I remove the color?

During the hot dissolution step, add a small amount of activated charcoal to the solution and then perform a hot gravity filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool.[8] Be aware that using too much charcoal can lead to a loss of your desired product.

Q4: Is it better to cool the solution quickly or slowly?

Slow cooling is generally preferred as it allows for the formation of larger, more well-defined crystals, which are typically purer.[16] Rapid cooling can trap impurities within the crystal lattice.[15]

V. Experimental Protocol: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature. If it dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube gently. A good solvent will dissolve the compound when hot.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[13]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[8]

  • Drying: Allow the crystals to dry completely, either by leaving them under vacuum on the filter funnel or by transferring them to a watch glass to air dry.[8]

VI. References

  • Vertex AI Search. (n.d.). Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. Retrieved January 22, 2026, from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 22, 2026, from

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 22, 2026, from

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved January 22, 2026, from

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved January 22, 2026, from

  • University of California, Davis. (n.d.). Recrystallization. Retrieved January 22, 2026, from

  • ChemBK. (2023). DiMethyl 5-(broMoMethyl)isophthalate. Retrieved January 22, 2026, from

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved January 22, 2026, from

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved January 22, 2026, from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 22, 2026, from

  • MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved January 22, 2026, from

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved January 22, 2026, from

  • National Institutes of Health. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC. Retrieved January 22, 2026, from

  • ChemicalBook. (n.d.). Dimethyl 5-(bromomethyl)isophthalate CAS#: 42268-88-2. Retrieved January 22, 2026, from

  • Sigma-Aldrich. (n.d.). 4-Bromomethyl-isophthalic acid dimethyl ester | 16281-94-0. Retrieved January 22, 2026, from

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 22, 2026, from

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. Retrieved January 22, 2026, from

  • Alfa Chemistry. (n.d.). CAS 16281-94-0 4-Bromomethyl-isophthalic acid dimethyl ester. Retrieved January 22, 2026, from

  • Echemi. (n.d.). 16281-94-0, 4-BROMOMETHYL-ISOPHTHALIC ACID DIMETHYL ESTER Formula. Retrieved January 22, 2026, from

  • Biosynth. (n.d.). Dimethyl 5-(bromomethyl)isophthalate | 42268-88-2 | SBA26888. Retrieved January 22, 2026, from

  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved January 22, 2026, from

Sources

Technical Support Center: Selective Hydrolysis of Dimethyl 4-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective hydrolysis of Dimethyl 4-(bromomethyl)isophthalate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we will dissect the challenges, offer troubleshooting solutions, and provide robust protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the selective mono-hydrolysis of this compound challenging?

A1: The primary challenge lies in achieving selective saponification of one of the two methyl ester groups while preserving the reactive bromomethyl substituent. The molecule presents three electrophilic sites: the two ester carbonyls and the benzylic carbon of the bromomethyl group. The difficulty arises from the similar reactivity of the two ester groups and the susceptibility of the bromomethyl group to hydrolysis or nucleophilic attack under the basic conditions required for saponification.[1]

Q2: What are the main products and byproducts of this reaction?

A2: The intended product is the mono-acid, 4-(bromomethyl)-3-(methoxycarbonyl)benzoic acid. However, several byproducts can form, including:

  • Di-acid: 4-(bromomethyl)isophthalic acid, resulting from the hydrolysis of both ester groups.

  • Hydroxy-ester: Dimethyl 4-(hydroxymethyl)isophthalate, from the hydrolysis of the bromomethyl group.

  • Hydroxy-diacid: 4-(hydroxymethyl)isophthalic acid, from the hydrolysis of all three reactive sites.

  • Unreacted starting material.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods.[2][3]

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to resolve the starting material, mono-acid, and di-acid. The carboxylic acid products will have lower Rf values than the diester starting material.

  • HPLC: Reverse-phase HPLC with a C18 column and a gradient of acetonitrile in water with a trifluoroacetic acid or phosphoric acid modifier can provide excellent separation and quantification of all components.[3][4]

Troubleshooting Guide

This section addresses common issues encountered during the selective hydrolysis of this compound.

Problem Potential Cause(s) Troubleshooting Solutions
Low to no conversion of starting material. 1. Insufficient Base: The stoichiometry of the base is critical. 2. Low Reaction Temperature: The hydrolysis rate is too slow. 3. Poor Solubility: The starting material is not sufficiently dissolved in the reaction medium.1. Optimize Base Stoichiometry: Carefully add 1.0-1.2 equivalents of the base. An excess can lead to di-hydrolysis. 2. Adjust Temperature: Gradually increase the reaction temperature, monitoring closely by TLC or HPLC to avoid byproduct formation. 3. Solvent System: Employ a co-solvent system like THF/water or dioxane/water to improve solubility.[5]
Formation of significant amounts of the di-acid. 1. Excess Base: More than one equivalent of base will hydrolyze both esters. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long will result in the second hydrolysis. 3. High Reaction Temperature: Elevated temperatures increase the rate of the second hydrolysis.1. Precise Stoichiometry: Use precisely one equivalent of a carefully standardized base solution. 2. Careful Monitoring: Monitor the reaction frequently and quench it as soon as the starting material is consumed. 3. Temperature Control: Maintain a low and consistent temperature (e.g., 0 °C to room temperature).[5]
Presence of the hydroxy-ester or hydroxy-diacid byproducts. 1. Hydrolysis of the Bromomethyl Group: The benzylic bromide is susceptible to nucleophilic attack by hydroxide ions or water.[1] 2. High Temperatures: This side reaction is more prevalent at higher temperatures.1. Lower Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Choice of Base: A weaker base or a hindered base might reduce the rate of nucleophilic attack on the bromomethyl group. Lithium hydroxide is often a good choice due to the coordinating effect of the lithium cation.[6]
Difficult purification of the desired mono-acid. 1. Similar Polarities of Products: The mono-acid and di-acid can have similar polarities, making chromatographic separation challenging. 2. Emulsion during Workup: The presence of carboxylates can lead to emulsions during acidic workup and extraction.1. Careful Acidification and Extraction: Slowly acidify the reaction mixture to a pH of ~2-3. Extract with a suitable organic solvent like ethyl acetate. 2. Crystallization: The mono-acid can often be purified by careful crystallization from a suitable solvent system.[7] 3. Chromatography with Acidic Modifier: If column chromatography is necessary, include a small amount of acetic or formic acid in the eluent to keep the carboxylic acids protonated and improve separation.

Reaction Pathway and Competitive Reactions

The selective mono-hydrolysis is a delicate balance between the desired reaction and several competing pathways.

G cluster_hydrolysis Ester Hydrolysis cluster_side_reaction Side Reaction SM This compound MA Mono-acid (Desired Product) SM->MA 1 eq. Base HE Hydroxy-ester (Byproduct) SM->HE Base/H2O DA Di-acid (Byproduct) MA->DA 1 eq. Base

Caption: Competing reaction pathways in the hydrolysis of this compound.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired purity.

Materials:

  • This compound (purity >96%)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in THF (10 mL per gram of starting material). Add deionized water (10 mL per gram of starting material). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: In a separate flask, prepare a solution of LiOH·H₂O (1.05 eq.) in deionized water (5 mL per gram of LiOH·H₂O). Slowly add the LiOH solution dropwise to the stirring reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress every 30 minutes using TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding 1 M HCl until the pH of the aqueous phase is approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude mono-acid. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography.

Troubleshooting Workflow

This decision tree can guide you through optimizing the reaction based on the observed outcomes.

G start Initial Reaction Outcome low_conversion Low Conversion start->low_conversion high_diacid High Di-acid Formation start->high_diacid high_hydroxy High Hydroxy-byproduct start->high_hydroxy success Successful Mono-hydrolysis start->success Good Yield & Selectivity inc_temp Increase Temperature or Time low_conversion->inc_temp Yes check_base Check Base Stoichiometry & Purity low_conversion->check_base No use_less_base Decrease Base Equivalents high_diacid->use_less_base Yes dec_time_temp Decrease Time & Temperature high_diacid->dec_time_temp No lower_temp Lower Reaction Temperature high_hydroxy->lower_temp Yes anhydrous Ensure Anhydrous Conditions high_hydroxy->anhydrous No

Caption: A decision tree for troubleshooting the selective mono-hydrolysis.

References

  • Mechanisms of ester hydrolysis under acid or base catalysis. ResearchGate. Available at: [Link]

  • Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. PubMed. Available at: [Link]

  • Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PMC - NIH. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • HPLC Methods for analysis of Isophthalic acid. HELIX Chromatography. Available at: [Link]

  • Mechanistic studies of the hydrolysis of p-nitrophenyl sulfate catalyzed by arylsulfatase from Helix pomatia. ResearchGate. Available at: [Link]

  • United States Patent Office. Google Patents.
  • HPLC Method for Analysis of Isophthalic acid on Primesep B Column. SIELC Technologies. Available at: [Link]

  • Preparation method of 4-bromophthalic acid. Google Patents.
  • Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. Google Patents.
  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. Available at: [Link]

  • Process for the preparation of bromoisophthalic acid compounds. Google Patents.
  • A kind of preparation method of 4-bromophthalic acid. Google Patents.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. Available at: [Link]

  • Gas Chromatographic Determination of o-Phthalic Acid Esters in·Source Emissions. ResearchGate. Available at: [Link]

  • Synthesis of half esters. Google Patents.
  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. MDPI. Available at: [Link]

  • Saponification-Typical procedures. operachem. Available at: [Link]

  • Method for preparing 4-cyano benzyl bromide. Google Patents.
  • Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Organic Chemistry Portal. Available at: [Link]

  • Water-Mediated Selective Monohydrolysis of Symmetric Diesters. ACS Publications. Available at: [Link]

  • Highly efficient and practical monohydrolysis of symmetric diesters. Grantome. Available at: [Link]

  • Dimethyl isophthalate. PubChem. Available at: [Link]

  • Method for preparing 3,5-phthalic dimethyl ester sulfonate sodium. Google Patents.
  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. PMC - NIH. Available at: [Link]

  • Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings. Google Patents.
  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. ACS Publications. Available at: [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Scholar. Available at: [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. PubMed. Available at: [Link]

  • Process for purifying isophthalic acid by crystallization. Google Patents.
  • Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene. Google Patents.
  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. Available at: [Link]

  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Nucleophilic Substitution Reactions with Dimethyl 4-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dimethyl 4-(bromomethyl)isophthalate is a versatile bifunctional reagent utilized in the synthesis of a wide array of complex molecules, particularly in materials science and medicinal chemistry. Its benzylic bromide offers a reactive site for nucleophilic substitution, while the two methyl ester groups provide opportunities for further functionalization. However, the inherent reactivity of this molecule can also lead to the formation of undesired byproducts, complicating reaction work-ups, and reducing yields. This technical guide provides in-depth troubleshooting for common issues encountered during nucleophilic substitution reactions with this compound, drawing upon established principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected spot on my TLC plate that is more polar than my starting material. What could it be?

A1: A more polar, unexpected spot often indicates the formation of the hydrolysis byproduct, Dimethyl 4-(hydroxymethyl)isophthalate . This occurs when the bromomethyl group reacts with trace amounts of water in your reaction solvent or on your glassware. This byproduct can be particularly prevalent if the reaction is run for an extended period or at elevated temperatures.

Q2: My reaction with an amine nucleophile is giving me a complex mixture of products, and the mass spectrum shows peaks at higher molecular weights than expected. What is happening?

A2: This scenario suggests the formation of dimeric or oligomeric byproducts. There are two common pathways for this:

  • N-alkylation of the product: Your desired product, a secondary or primary amine, can act as a nucleophile itself and react with another molecule of this compound.

  • Quaternization: If you are using a primary amine, double alkylation on the same nitrogen can occur, leading to a quaternary ammonium salt, which might precipitate or complicate extraction. With secondary amines, this is not an issue.

Q3: I am performing a reaction in methanol, and I am isolating a byproduct with a similar polarity to my desired product. What could this be?

A3: When using a nucleophilic solvent like methanol, you can have a competing solvolysis reaction. In this case, methanol can act as a nucleophile, leading to the formation of Dimethyl 4-(methoxymethyl)isophthalate . This is a common issue when the intended nucleophile is weak or sterically hindered.

Q4: After my reaction and work-up under basic conditions, I've noticed a loss of one or both of my methyl ester peaks in the 1H NMR spectrum. Why is this?

A4: The methyl ester groups are susceptible to hydrolysis under basic (saponification) or strongly acidic conditions. If your reaction conditions are basic (e.g., using a strong amine base or an inorganic base like K₂CO₃ in the presence of water), you may be partially or fully hydrolyzing the esters to the corresponding carboxylic acids. This will significantly change the polarity and solubility of your compound.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

Issue 1: Formation of Dimethyl 4-(hydroxymethyl)isophthalate (Hydrolysis Byproduct)

The presence of water in the reaction mixture can lead to the hydrolysis of the reactive benzylic bromide to the corresponding alcohol.

Mechanism: This is a classic nucleophilic substitution reaction where water acts as the nucleophile. The reaction can proceed through either an SN1 or SN2 pathway, depending on the solvent and reaction conditions. Given that it is a benzylic halide, an SN1 pathway via a stabilized carbocation is plausible, particularly in polar protic solvents.

Mitigation Protocol:

  • Rigorous Drying of Glassware: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.

  • Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents can be further dried over molecular sieves (3Å or 4Å) for at least 24 hours prior to use.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[1]

  • Addition of a Scavenger: In particularly sensitive reactions, a non-nucleophilic proton sponge or a small amount of a water scavenger can be added.

Issue 2: Formation of Dimeric and Oligomeric Byproducts

These high molecular weight impurities arise from the reaction of the product or starting material with another molecule of the electrophile.

Mechanism: The newly formed amine product can be sufficiently nucleophilic to compete with the intended nucleophile for the remaining this compound. This is particularly problematic with primary amines which form secondary amine products.

Mitigation Protocol:

  • Control of Stoichiometry: Use a slight excess of the nucleophile (1.1 to 1.5 equivalents) to ensure all the this compound is consumed.

  • Slow Addition of Electrophile: Add the this compound solution dropwise to the solution of the nucleophile over an extended period. This maintains a low concentration of the electrophile, favoring the reaction with the intended nucleophile over the product.

  • Reaction at Lower Concentration (High Dilution): Running the reaction at a lower molar concentration can disfavor bimolecular side reactions like dimerization.

  • Use of a Non-nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to prevent it from competing as a nucleophile.

Issue 3: Byproducts from Solvent Participation (Solvolysis)

When the solvent is also a nucleophile (e.g., alcohols, water), it can react with the electrophile in a solvolysis reaction.

Mechanism: The solvent molecules are present in a vast excess and can compete with the intended nucleophile, especially if the intended nucleophile is weak or its concentration is low.

Mitigation Protocol:

  • Choice of Solvent: Whenever possible, use a non-nucleophilic solvent. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices for nucleophilic substitution reactions.

  • Increase Nucleophile Concentration: Ensure the concentration of your intended nucleophile is sufficiently high to outcompete the solvent.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of solvolysis more than the rate of the desired reaction, especially if the solvolysis has a higher activation energy.

Issue 4: Hydrolysis or Transesterification of Ester Groups

The methyl ester functionalities can be sensitive to the reaction conditions, particularly pH and temperature.

Mechanism:

  • Base-catalyzed hydrolysis (Saponification): Under basic conditions, hydroxide ions can attack the carbonyl carbon of the ester, leading to the formation of a carboxylate salt.

  • Acid-catalyzed hydrolysis: Under strongly acidic conditions, the carbonyl oxygen can be protonated, activating the ester towards nucleophilic attack by water.

  • Transesterification: If an alcohol is used as a solvent or is present as a nucleophile, it can displace the methoxy group of the ester, particularly with acid or base catalysis.

Mitigation Protocol:

  • Control of pH: If a base is necessary, use a weaker, non-hydroxide base (e.g., K₂CO₃, NaHCO₃, or an organic amine base). Ensure the reaction work-up is performed under neutral or slightly acidic conditions if the product is acid-stable.

  • Temperature and Reaction Time: Avoid prolonged reaction times at high temperatures, which can promote ester hydrolysis.

  • Solvent Choice: Avoid using alcohol solvents if transesterification is a concern, unless it is the intended reaction.

Summary of Potential Byproducts

Byproduct NameMolecular FormulaFormation PathwayKey Identification Marker
Dimethyl 4-(hydroxymethyl)isophthalateC₁₁H₁₂O₅Hydrolysis of the C-Br bondMore polar spot on TLC; presence of a hydroxyl peak in IR and a new singlet in ¹H NMR.
Dimer (example with a primary amine R-NH₂)C₂₂H₂₃BrNO₆ + R-NHN-alkylation of the productHigh molecular weight peak in MS.
Dimethyl 4-(methoxymethyl)isophthalateC₁₂H₁₄O₅Solvolysis with methanolPeak in MS corresponding to M+17 (M-Br+OMe).
4-(Bromomethyl)isophthalic acid monomethyl esterC₁₀H₉BrO₄Partial hydrolysis of one ester groupChange in solubility; presence of a carboxylic acid peak in IR; disappearance of one methyl singlet in ¹H NMR.
4-(Bromomethyl)isophthalic acidC₉H₇BrO₄Complete hydrolysis of both ester groupsSignificant change in solubility; broad OH stretch in IR; disappearance of both methyl singlets in ¹H NMR.

Visualizing Reaction Pathways

Below are diagrams illustrating the intended reaction and common byproduct formation pathways.

G start This compound + NuH product Desired Product (Dimethyl 4-((Nu)methyl)isophthalate) start->product Desired SN2/SN1 Pathway hydrolysis Byproduct: Hydrolysis (Dimethyl 4-(hydroxymethyl)isophthalate) start->hydrolysis Trace H₂O solvent Byproduct: Solvolysis start->solvent Nucleophilic Solvent (e.g., MeOH) dimer Byproduct: Dimerization product->dimer Reacts with more starting material

Caption: Primary reaction and common byproduct pathways.

G cluster_main Main Reaction Pathway cluster_side Hydrolysis Side Reaction start This compound ts Transition State [Nu---CH₂---Br]⁻ start->ts Nucleophile (Nu⁻) product Desired Product ts->product Leaving Group (Br⁻) departs start_h This compound ts_h Transition State [H₂O---CH₂---Br]⁺ start_h->ts_h H₂O product_h Hydrolysis Product ts_h->product_h

Caption: Competing desired and hydrolysis pathways.

References

  • Stevens, C., Blumbergs, P., & Munk, M. (1963).The Reactions of a-Bromo Ketones with Primary Amines. Journal of Organic Chemistry.
  • Powell, K., Sanders, M., & Walker, R. (2017). Investigating Substitution Reactions of Various Alcohol-Containing Compounds. Odinity. [Link]

  • Chemistry LibreTexts (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. [Link]

Sources

Technical Support Center: Synthesis of Metal-Organic Frameworks with Dimethyl 4-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Metal-Organic Framework (MOF) synthesis utilizing Dimethyl 4-(bromomethyl)isophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile yet challenging linker. Our goal is to provide in-depth, field-proven insights to help you improve your synthesis yield, purity, and overall success.

The use of this compound presents a unique opportunity in MOF design. The bromomethyl group serves as a powerful handle for post-synthetic modification (PSM), allowing for the covalent attachment of a wide array of functional molecules after the framework has been constructed[1][2][3]. However, the presence of both ester and reactive benzyl bromide functionalities introduces specific challenges during the initial solvothermal synthesis. This guide addresses these issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over its diacid counterpart, 4-(bromomethyl)isophthalic acid?

A1: The primary advantage lies in solubility and purification. The dimethyl ester form often exhibits significantly better solubility in common organic solvents used for MOF synthesis, such as N,N-Dimethylformamide (DMF), compared to the more polar diacid. This can lead to more homogeneous reaction mixtures. The synthesis proceeds via an in-situ hydrolysis or transesterification reaction, where the ester groups are converted to carboxylates that can then coordinate with the metal centers. This controlled, slow release of the active linker species can sometimes lead to more crystalline materials.

Q2: What are the main challenges associated with this linker?

A2: The two main challenges are:

  • Incomplete in-situ Hydrolysis: The methyl ester groups must be hydrolyzed to carboxylates to coordinate with the metal nodes. Incomplete hydrolysis can lead to low yields, incorporation of the partially hydrolyzed linker, or the formation of non-crystalline phases.

  • Side Reactions of the Bromomethyl Group: The benzylic bromide is a reactive electrophile. Under solvothermal conditions, it can react with nucleophilic solvents (like DMF or its decomposition products), bases, or even water, leading to undesired functionalization of the linker before or after MOF formation. This can compromise the sites intended for post-synthetic modification.

Q3: Can I use this linker for direct synthesis, or is it only for post-synthetic modification (PSM)?

A3: This linker is specifically designed to create a framework that is ready for PSM. The MOF is first synthesized using the bromomethyl-functionalized linker (the "pre-synthetic" approach to incorporating functionality)[4]. After the stable, porous framework is formed and activated, the accessible bromomethyl groups within the pores can be reacted with various nucleophiles (e.g., azides, amines, thiols) in a subsequent step. This is a powerful strategy to introduce complex functionalities that might not be stable under the initial MOF synthesis conditions[1][5].

Troubleshooting Guide: Synthesis & Yield Optimization

This section addresses specific problems you may encounter during your experiments.

Q4: I am getting a very low yield, or no solid product at all. What are the likely causes?

A4: Low or no yield is a common problem, often stemming from issues with linker activation or reaction conditions.

  • Causality: The coordination of the isophthalate to the metal cluster is predicated on the successful hydrolysis of the methyl esters to carboxylates. If this reaction is inefficient under your chosen conditions, the linker will not coordinate, and no framework will form. Furthermore, the kinetics of nucleation and crystal growth are highly sensitive to temperature, concentration, and pH[6][7].

  • Troubleshooting Steps:

    • Verify Linker Hydrolysis: The hydrolysis is often facilitated by trace amounts of water in the solvent and can be base or acid-catalyzed. Consider adding a small, controlled amount of water to your reaction mixture (e.g., 1-5% v/v).

    • Adjust pH/Modulator: The pH of the reaction mixture is critical. For many MOF syntheses, the solvent itself (like DMF, which can decompose to dimethylamine) provides a basic environment that facilitates linker deprotonation[8]. If using a more neutral solvent, the addition of a base like triethylamine might be necessary. Conversely, acidic modulators like acetic acid or hydrochloric acid can control the metal cluster formation rate and improve crystallinity, but excessive acid can inhibit linker deprotonation.

    • Optimize Temperature and Time: Solvothermal reactions are kinetically driven[9]. If the temperature is too low, the hydrolysis and framework formation may be too slow. If it's too high, you might favor the formation of a dense, non-porous phase or promote side reactions. Screen a temperature range (e.g., 80°C to 150°C) and vary the reaction time (e.g., 12 to 72 hours).

    • Increase Concentration: MOF syntheses are often performed under dilute conditions to favor crystalline growth over amorphous precipitation[7]. However, if concentrations are too low, nucleation may not occur. Try systematically increasing the concentration of your metal salt and linker.

Workflow for Troubleshooting Low Yield

start Low or No Crystalline Yield reagent 1. Check Reagent Purity & Solubility start->reagent hydrolysis 2. Optimize In-Situ Hydrolysis reagent->hydrolysis Reagents OK sub_reagent • Purity of Linker/Metal Salt? • Linker fully dissolved? reagent->sub_reagent conditions 3. Screen Reaction Conditions hydrolysis->conditions Hydrolysis Confirmed sub_hydrolysis • Add controlled H₂O? • Add base (e.g., TEA)? • Digest & check NMR for esters? hydrolysis->sub_hydrolysis characterize 4. Characterize Product conditions->characterize Product Obtained sub_conditions • Vary Temperature (80-150°C)? • Vary Time (12-72h)? • Add Modulator (e.g., Acetic Acid)? conditions->sub_conditions

Caption: A logical workflow for diagnosing and resolving low-yield MOF syntheses.

Q5: My PXRD pattern shows a broad amorphous hump instead of sharp peaks. How can I improve crystallinity?

A5: The formation of an amorphous product indicates that the precipitation of the metal-linker coordination polymer is happening much faster than the ordered self-assembly into a crystalline framework. The key is to slow down the reaction kinetics.

  • Causality: Rapid nucleation leads to many small particles that do not have time to arrange into a low-energy, crystalline state. Modulators are additives that compete with the organic linker for coordination sites on the metal cluster. By reversibly binding to the metal, they slow down the overall rate of framework formation, allowing more time for defects to be corrected and for larger, more ordered crystals to grow[10].

  • Troubleshooting Steps:

    • Introduce a Modulator: This is the most effective strategy. Monocarboxylic acids are excellent modulators.

      • Acetic Acid: A common choice. Start with 10-20 equivalents relative to the linker and increase from there.

      • Formic Acid: A stronger acid, can lead to different crystal phases.

      • Other Modulators: In some cases, other molecules like water or HCl can also act as modulators.

    • Lower the Reaction Temperature: Reducing the temperature will slow down the kinetics of both linker coordination and crystal growth, often favoring the thermodynamic crystalline product.

    • Reduce Reactant Concentration: Lowering the concentration of the metal salt and linker can also slow down the rate of precipitation[7].

Table 1: Common Modulators and Their Recommended Starting Concentrations

ModulatorpKaTypical Equivalents (vs. Linker)Notes
Acetic Acid4.7610 - 100Standard choice for many systems (e.g., Zr, Cr-MOFs). Good for increasing crystal size.
Formic Acid3.7710 - 100Stronger modulator, can significantly alter nucleation rate.
Trifluoroacetic Acid0.231 - 10Very strong modulator, use sparingly as it can prevent MOF formation entirely.
Water~14VariableCan act as a modulator and is required for ester hydrolysis.

Q6: I suspect the bromomethyl group is reacting with my solvent (DMF). How can I confirm this and prevent it?

A6: This is a critical concern as it deactivates the site intended for PSM. The bromomethyl group is susceptible to nucleophilic attack by DMF or its decomposition products (dimethylamine).

  • Causality: The C-Br bond in a benzylic bromide is relatively labile. Nucleophiles can displace the bromide via an SN2 reaction. This is more likely at higher temperatures and for longer reaction times.

  • Confirmation Protocol: MOF Digestion & ¹H NMR Spectroscopy

    • Digestion: Place ~10 mg of your washed and dried MOF product in an NMR tube. Add ~0.6 mL of DMSO-d₆. To this suspension, add 2-3 drops of hydrofluoric acid (HF) or deuterated sulfuric acid (D₂SO₄). EXTREME CAUTION: Both HF and D₂SO₄ are highly corrosive and toxic. Use appropriate personal protective equipment (PPE) and work in a fume hood.

    • Dissolution: Sonicate the mixture until the solid MOF is completely dissolved. The strong acid will displace the organic linkers from the metal clusters.

    • Analysis: Acquire a ¹H NMR spectrum.

      • Expected Signal: A sharp singlet for the -CH₂Br protons (typically around 4.5-4.8 ppm).

      • Side Product Signal: Look for new peaks. For example, reaction with dimethylamine would form a -CH₂N(CH₃)₂ group, which would appear as a new singlet shifted upfield, with the corresponding N-methyl protons appearing as another singlet.

  • Prevention Strategies:

    • Use a Less Nucleophilic Solvent: Consider replacing DMF with solvents like N,N-Diethylformamide (DEF), 1,4-Dioxane, or a mixture of solvents.

    • Lower Reaction Temperature: Reduce the thermal energy of the system to decrease the rate of the side reaction. This must be balanced with the temperature required for framework formation.

    • Reduce Reaction Time: Perform a time-course study to find the minimum time required to achieve good crystallinity and yield, thereby minimizing the exposure of the bromomethyl group to harsh conditions.

Potential Side Reactions of the Bromomethyl Group

cluster_desired Desired Pathway cluster_undesired Undesired Side Reactions start R-CH₂Br (Linker in MOF) desired Post-Synthetic Modification (e.g., with R'-NH₂) start->desired After Synthesis side_reaction Nucleophilic Attack (During Synthesis) start->side_reaction During Synthesis product R-CH₂-NH₂-R' desired->product side_product R-CH₂-Nu (e.g., Nu = OMF, NMe₂) side_reaction->side_product

Caption: The desired post-synthetic use vs. undesired side reactions of the bromomethyl group.

Experimental Protocols

Protocol 1: General Solvothermal Synthesis

  • In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol) and the metal salt (e.g., ZrCl₄, 0.1 mmol) in 10 mL of N,N-Dimethylformamide (DMF).

  • Add the modulator (e.g., Acetic Acid, 20 equiv., ~1.15 mL).

  • Add any other additives, such as a controlled amount of water.

  • Cap the vial tightly and sonicate for 5 minutes to ensure a homogeneous solution.

  • Place the vial in a preheated oven at the desired temperature (e.g., 120°C) for the specified time (e.g., 24 hours).

  • After the reaction, allow the oven to cool slowly to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product thoroughly by solvent exchange: Centrifuge, decant the supernatant, and resuspend the solid in fresh DMF (3x). Follow with a lower-boiling-point solvent like acetone or ethanol (3x)[11].

  • Dry the product under vacuum to obtain the as-synthesized MOF.

Protocol 2: MOF Activation for Porosity

Effective activation is crucial to ensure the pores are empty and accessible for subsequent applications.

  • After washing (Protocol 1, Step 8), solvent exchange the wet product into a volatile, non-coordinating solvent like acetone or chloroform (3 times over 24 hours). This replaces the high-boiling-point synthesis solvent trapped in the pores.

  • Critical Step: To prevent pore collapse due to capillary forces during solvent evaporation, a gentle activation method is required. Supercritical CO₂ exchange is the gold standard[12].

  • If supercritical drying is unavailable, perform a final solvent exchange with a low surface tension solvent like pentane or hexane.

  • Dry the sample under high vacuum at a moderately elevated temperature (e.g., 80-120°C) for at least 12 hours until the material is a fine, free-flowing powder. The activated MOF should be stored in an inert atmosphere (e.g., in a glovebox).

References

  • Vertex AI Search. (2025). Synthesis of MOFs from Zn,Cd,Ni-4-carboxyphenylboronic acid with DMF solvent.
  • Wuttke, S. (n.d.). Functionalization of materials` backbone. WUTTKEGROUP.
  • Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. PMC.
  • ResearchGate. (n.d.). Post-synthetic modifications (PSM) on metal–organic frameworks (MOFs) for visible-light-initiated photocatalysis.
  • ResearchGate. (n.d.). Postsynthetic Modification of Metal–Organic Frameworks.
  • Tan, K., & Li, J. (2015). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A.
  • ACS Publications. (2023). Simplifying the Synthesis of Metal–Organic Frameworks. Accounts of Materials Research.
  • ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
  • ResearchGate. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.
  • Northwestern University. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials.
  • ResearchGate. (n.d.). Activation of metal–organic framework materials.
  • NIH. (2025). Continuous structure modification of metal-organic framework glasses via halide salts.
  • BITS Pilani. (2026). A greener path to synthesising Metal Organic Frameworks for carbon capture and storage.

Sources

"Dimethyl 4-(bromomethyl)isophthalate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dimethyl 4-(bromomethyl)isophthalate

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this reactive intermediate in their synthetic workflows. As a bifunctional molecule, its utility is matched by its reactivity, which necessitates a thorough understanding of its stability profile to ensure reproducible and high-yielding experimental outcomes. This document provides in-depth answers to common questions, troubleshooting for experimental challenges, and a detailed look at the chemical pathways that govern its degradation.

Part 1: Frequently Asked Questions (FAQs) - Core Handling and Storage

This section addresses the most immediate questions regarding the safe and effective management of this compound in a laboratory setting.

Q1: What are the definitive storage conditions for this compound to ensure long-term stability?

A1: To maintain the integrity of the compound, it must be stored under an inert atmosphere (such as nitrogen or argon) at refrigerated temperatures, typically between 2°C and 8°C.[1][2][3] The container should be tightly sealed to prevent exposure to atmospheric moisture and oxygen.

Q2: Why is storage under an inert atmosphere so critical?

A2: The primary driver of degradation for this compound is the highly reactive benzylic bromide group. This functional group is exceptionally susceptible to hydrolysis. Atmospheric moisture can act as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide to form the corresponding, and often undesired, 4-(hydroxymethyl) derivative.[4][5] An inert atmosphere displaces this moisture, significantly slowing this degradation pathway.

Q3: What are the essential safety precautions I must take when working with this reagent?

A3: this compound should be handled with the same precautions as other benzylic bromides, which are known lachrymators and irritants.[6][7] All manipulations must be conducted within a certified chemical fume hood.[7][8] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid inhalation of dust or vapors and prevent any contact with skin or eyes.[9][10]

Q4: Which solvents are recommended for dissolving and reacting with this compound?

A4: For reactions, anhydrous aprotic solvents are highly recommended. Examples include tetrahydrofuran (THF), acetonitrile (ACN), N,N-dimethylformamide (DMF), and dichloromethane (DCM). The key is to use solvents with extremely low water content to prevent the hydrolysis side reaction. For storage of solutions, it is generally advised to use the compound in its solid, more stable form and prepare solutions fresh before use.

Part 2: Troubleshooting Guide - Navigating Common Experimental Issues

Even with careful handling, the reactivity of this compound can lead to challenges. This section provides a cause-and-solution framework for common problems.

Issue 1: My nucleophilic substitution reaction has a very low yield, and I recover mostly unreacted starting material or baseline impurities.

  • Possible Cause: The reagent may have degraded prior to use due to improper storage. The benzylic bromide is the reactive center for the desired substitution, and if it has already hydrolyzed, the reaction will not proceed.

  • Troubleshooting & Validation:

    • Purity Check: Before starting your reaction, run a quick purity check on your starting material using ¹H NMR or HPLC. Look for the characteristic benzylic CH₂-Br proton signal (typically a singlet around 4.5-4.8 ppm in CDCl₃) and the absence of a significant peak for the hydrolyzed alcohol derivative (CH₂-OH, which would appear at a slightly different chemical shift and may show coupling to a hydroxyl proton).

    • Review Storage: Confirm that your lab's storage protocol aligns with the recommended 2-8°C, inert atmosphere conditions.[2][3]

Issue 2: My mass spectrometry analysis shows a significant peak corresponding to the mass of Dimethyl 4-(hydroxymethyl)isophthalate.

  • Possible Cause: This is a classic sign of hydrolysis, which can occur either before or during your reaction.[5] The source is water contamination in your solvent, reagents, or from atmospheric exposure.

  • Troubleshooting & Validation:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven- or flame-dried). Use freshly opened anhydrous solvents or solvents dried using an appropriate method (e.g., molecular sieves, solvent purification system).

    • Inert Atmosphere Reaction Setup: Conduct the reaction under a positive pressure of nitrogen or argon. This is especially critical if the reaction is run at elevated temperatures or for an extended period.[5]

Issue 3: I'm observing the formation of a white precipitate or high-molecular-weight species that are not my desired product.

  • Possible Cause: This may be due to self-condensation or polymerization. In this scenario, a molecule of the reagent (or its deprotonated/activated form) acts as a nucleophile, attacking another molecule of the reagent. This is more likely to occur in the presence of certain bases or at high concentrations.[5]

  • Troubleshooting & Validation:

    • Slow Addition: Instead of adding all the this compound at once, add it slowly as a solution to the reaction mixture containing your nucleophile. This keeps the instantaneous concentration of the electrophile low, favoring the desired intermolecular reaction over self-condensation.[5]

    • High Dilution: Running the reaction at a lower overall concentration can also disfavor bimolecular side reactions.

Part 3: A Deeper Look at Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them. The reactivity of this compound is dominated by the benzylic bromide functional group.

Primary Degradation Pathway: Hydrolysis

The most significant and common degradation route is hydrolysis. Due to the stability of the resulting benzylic carbocation, which is resonance-stabilized by the benzene ring, the benzylic bromide can react with water via both Sₙ1 and Sₙ2 mechanisms.

sub This compound water + H₂O sub->water prod Dimethyl 4-(hydroxymethyl)isophthalate + HBr water->prod Sₙ1 / Sₙ2 (Moisture Exposure)

Caption: Primary hydrolysis pathway of this compound.

Secondary Degradation Pathway: Elimination

In the presence of a strong, sterically hindered (non-nucleophilic) base, an E2 elimination reaction can occur to form a vinyl intermediate. While less common than substitution, it is a potential side reaction to consider when choosing a base for your reaction.

start This compound sub_prod Desired Substitution Product start->sub_prod + Nucleophile (e.g., R-NH₂) Sₙ2 Pathway elim_prod Dimethyl 4-vinylisophthalate start->elim_prod + Strong, Non-nucleophilic Base E2 Pathway

Caption: Competing nucleophilic substitution (desired) and elimination (side reaction) pathways.

Part 4: Experimental Protocols

These protocols are designed to be self-validating, providing clear steps to assess stability and execute a successful reaction.

Protocol 4.1: Assessing Hydrolytic Stability

This experiment helps quantify the stability of your compound batch under non-ideal "benchtop" conditions.

  • Preparation: Accurately weigh ~20 mg of this compound and dissolve it in 10 mL of anhydrous acetonitrile (ACN) to create a stock solution.

  • Time Zero (t=0) Sample: Immediately transfer 1 mL of the stock solution to an HPLC vial. This is your baseline control.

  • Stress Condition: To the remaining stock solution, add a defined amount of water (e.g., 100 µL, to simulate significant moisture contamination).

  • Time Points: Aliquot 1 mL of the "stressed" solution into separate HPLC vials at various time points (e.g., 1 hour, 4 hours, 24 hours) while keeping the solution at room temperature.

  • Analysis: Analyze all samples by HPLC.

  • Validation: Compare the chromatograms. The appearance and growth of a new peak (the hydrolysis product), coupled with the decrease in the area of the starting material peak, provides a quantitative measure of degradation over time.

A Prepare Stock Solution in Anhydrous ACN B Take t=0 Control Sample A->B C Spike Solution with Water A->C F Analyze All Samples by HPLC B->F D Incubate at Room Temperature C->D E Collect Samples at t=1h, 4h, 24h D->E E->F G Compare Peak Areas to Quantify Degradation F->G

Caption: Workflow for assessing the hydrolytic stability of the reagent.

Part 5: Data and Properties Summary

For quick reference, the key parameters are summarized below.

Table 1: Recommended Handling and Storage Summary

ParameterRecommendationRationale
Storage Temperature 2°C – 8°CSlows the rate of potential degradation pathways.[1][2]
Storage Atmosphere Inert Gas (Nitrogen, Argon)Prevents hydrolysis from atmospheric moisture.[1]
Handling Location Certified Chemical Fume HoodThe compound is a lachrymator and irritant.[7][8]
Required PPE Safety Goggles, Gloves, Lab CoatPrevents skin/eye contact and exposure.[9]
Solvent Choice Anhydrous Aprotic SolventsMinimizes the primary hydrolysis side reaction.[5]

Table 2: Potential Degradation Products and Their Causes

Degradation Product NameStructureCommon CausePrevention Strategy
Dimethyl 4-(hydroxymethyl)isophthalateC₆H₃(CH₂OH)(CO₂CH₃)₂Reaction with water (hydrolysis).Use anhydrous solvents and an inert atmosphere.[5]
Dimethyl 4-vinylisophthalateC₆H₃(CH=CH₂)(CO₂CH₃)₂Reaction with a strong, non-nucleophilic base.Choose a weaker or nucleophilic base appropriate for the desired reaction.
Oligomers/PolymersHigh MW speciesSelf-condensation at high concentrations or with certain bases.Use high dilution and slow addition of the reagent.[5]

References

  • National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem Compound Summary for CID 7498. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Bromide. [Link]

  • Eawag-BBD. (2008). Dimethyl isophthalate Degradation Pathway. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Li, H., et al. (2007). Biochemical pathway and degradation of phthalate ester isomers by bacteria. PubMed. [Link]

  • Hone, C. A., et al. (2019). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions Involving Dimethyl 4-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dimethyl 4-(bromomethyl)isophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use, with a primary focus on addressing the pervasive issue of low reaction yields. Here, we dissect the underlying chemical principles to provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a benzylic bromide compound. Its structure features a benzene ring substituted with two methyl ester groups (at positions 1 and 3) and a bromomethyl group (at position 4).[1][2] This trifunctional nature makes it a valuable building block in organic synthesis. It is particularly useful in supramolecular chemistry and materials science for creating complex ligands and polymers.[3] The bromomethyl group is a reactive site for nucleophilic substitution, allowing for the introduction of the isophthalate framework into various molecules.[3]

Q2: My reaction with this compound is giving a low yield. What are the most common initial checks I should perform?

When facing low yields, start by verifying the fundamentals:

  • Reagent Purity: Ensure the this compound is of high purity (typically >96%) and has been stored correctly under an inert atmosphere at 2-8°C to prevent degradation.[3][4] Benzylic bromides can be susceptible to hydrolysis and other decomposition pathways.

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the bromomethyl group, forming the corresponding alcohol (dimethyl 4-(hydroxymethyl)isophthalate), a common impurity that reduces your yield.[5] Ensure all glassware is oven-dried and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[5]

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine if the starting material is being consumed and identify the formation of any major byproducts.

Q3: How do the electron-withdrawing ester groups on the aromatic ring affect the reactivity of the bromomethyl group?

The two methyl ester groups are electron-withdrawing. This has a significant electronic effect on the reactivity of the bromomethyl group. They make the benzylic carbon more electrophilic and thus more susceptible to attack by nucleophiles. However, they also destabilize the formation of a benzylic carbocation intermediate.[5] This generally favors an SN2 (bimolecular nucleophilic substitution) mechanism over an SN1 (unimolecular nucleophilic substitution) mechanism.[5] Understanding this is crucial for selecting the appropriate reaction conditions.

In-Depth Troubleshooting Guides for Low Yields

Low yields in reactions with this compound often stem from a few key areas. Below are detailed guides to diagnose and resolve these issues.

Issue 1: Competing Side Reactions

The reactive nature of the benzylic bromide moiety can lead to several unwanted side reactions that consume the starting material and lower the yield of the desired product.

Causality and Identification:
  • Hydrolysis: As mentioned, reaction with residual water is a primary culprit, leading to the formation of dimethyl 4-(hydroxymethyl)isophthalate.[5] This byproduct can often be observed by LC-MS or NMR spectroscopy.

  • Elimination (E1/E2): With sterically hindered or strongly basic nucleophiles, elimination reactions can occur to form a vinyl derivative.[5][6] This is more likely at elevated temperatures.

  • Self-Condensation/Polymerization: One molecule of this compound can react with another, especially in the presence of a base, leading to the formation of dimers or oligomers.[5] This can manifest as an insoluble or high molecular weight impurity.

  • Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with your desired nucleophile, leading to solvolysis products.

Troubleshooting and Optimization Strategies:
Problem Recommended Solution Scientific Rationale
HydrolysisUse anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon).[5]Minimizes the presence of water, a competing nucleophile.
EliminationUse a non-bulky, non-basic nucleophile if possible. Maintain lower reaction temperatures.[6]Favors the SN2 pathway over elimination, which is often promoted by heat and strong bases.
Self-CondensationAdd the this compound slowly to the reaction mixture containing the nucleophile. Run the reaction at a lower concentration.[5]Keeps the concentration of the electrophile low, disfavoring bimolecular self-reaction.
SolvolysisChoose a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or acetone for SN2 reactions.[6]These solvents effectively solvate the cation of the nucleophilic salt but not the nucleophile itself, enhancing its reactivity towards the substrate instead of the solvent.
Issue 2: Suboptimal Reaction Conditions

The choice of solvent, temperature, and base can dramatically influence the outcome of the reaction.

Causality and Identification:
  • Incorrect Solvent Polarity: The solvent plays a critical role in stabilizing intermediates and transition states. For SN2 reactions, which are likely with this substrate, polar aprotic solvents are generally preferred.[6] Using a protic solvent can slow down the reaction by solvating the nucleophile.

  • Inappropriate Temperature: While heating can increase the reaction rate, excessive temperatures can promote side reactions like elimination and decomposition.[6]

  • Base Strength and Steric Hindrance: If a base is required to deprotonate a nucleophile, its choice is critical. A strong, bulky base might favor elimination over substitution.

Troubleshooting and Optimization Strategies:
Parameter Recommendation Experimental Protocol
Solvent Screen polar aprotic solvents like DMF, DMSO, and Acetonitrile.Set up small-scale parallel reactions in each solvent under identical conditions. Monitor by TLC or LC-MS to identify the solvent that gives the cleanest conversion and highest yield.
Temperature Start at room temperature and gradually increase if the reaction is slow.Begin the reaction at 25°C and monitor for 2-4 hours. If no significant conversion is observed, increase the temperature in 10-15°C increments, monitoring at each stage.
Base Use a non-nucleophilic, moderately strong base like potassium carbonate or diisopropylethylamine (DIPEA) if required.If your nucleophile is an amine or alcohol, add 1.1-1.5 equivalents of a suitable base. Compare the results of using an inorganic base (K₂CO₃) versus an organic amine base (DIPEA).
Issue 3: Reagent Instability and Degradation

This compound, like many benzylic bromides, can be unstable over time, especially if not stored properly.

Causality and Identification:
  • Decomposition on Storage: Exposure to light, moisture, and elevated temperatures can cause the compound to decompose, often releasing HBr. This can lead to discoloration (yellowing or browning) and a lower effective concentration of the active reagent.

  • In-situ Decomposition: The compound may also be unstable under the reaction conditions, especially during prolonged reaction times at high temperatures.

Troubleshooting and Optimization Strategies:
  • Verify Reagent Quality: Before use, check the appearance of the solid. If it is significantly discolored, it may have degraded. Consider purifying a small sample by recrystallization if necessary.

  • Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible to minimize the time the reagent is exposed to potentially destabilizing conditions.

  • Use of Radical Inhibitors: In some cases, benzylic bromides can undergo radical side reactions.[7] While less common for substitution reactions, if you suspect radical decomposition, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) could be beneficial, though this is an advanced troubleshooting step.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a starting point for the reaction of this compound with a primary or secondary amine nucleophile.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., DMF, to make a ~0.1 M solution).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (1.5 eq.).

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent.

  • Reaction: Add the this compound solution dropwise to the stirring amine/base mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of this compound by Recrystallization

If you suspect the purity of your starting material is low, recrystallization can be an effective purification method.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent. A mixture of ethyl acetate and hexanes is often a good starting point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Reaction Pathways

The following diagram illustrates the primary desired reaction (SN2) and the common competing side reactions.

G A This compound + Nucleophile (Nu⁻) B Desired SN2 Product A->B  SN2 Pathway (Good Nucleophile, Polar Aprotic Solvent) C Hydrolysis Product (Alcohol) A->C  H₂O Present D Elimination Product (Alkene) A->D  Strong/Bulky Base, High Temperature E Self-Condensation (Dimer/Polymer) A->E  High Concentration, Base Present

Caption: Competing pathways in reactions of this compound.

Diagram 2: Troubleshooting Workflow for Low Yields

This workflow provides a logical sequence of steps to diagnose and resolve low yield issues.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity 1. Verify Reagent Purity and Storage Conditions Start->CheckPurity CheckConditions 2. Analyze Reaction Conditions (Solvent, Temp, Base) CheckPurity->CheckConditions Purity OK AnalyzeByproducts 3. Identify Byproducts (TLC, LC-MS, NMR) CheckConditions->AnalyzeByproducts Optimize 4. Systematically Optimize Conditions AnalyzeByproducts->Optimize Byproducts Identified Result Improved Yield Optimize->Result Key Workflow Legend Action Action/Check Outcome Outcome

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • Reddit. (2016). Anyone who has experience with PBr3 - reasons for low yield? [Online Forum Post]. Retrieved from [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Xiao, J., Ma, Y., Wu, X., Gao, J., Tang, Z., & Han, L.-B. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances, 9(40), 23293–23298. [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • European Patent Office. (2001). Process for the preparation of bromoisophthalic acid compounds (EP 1293495 B1).
  • PubChem. (n.d.). Dimethyl isophthalate. Retrieved from [Link]

  • ChemBK. (n.d.). Dimethyl 5-(bromomethyl)isophthalate. Retrieved from [Link]

Sources

Removal of unreacted N-bromosuccinimide from "Dimethyl 4-(bromomethyl)isophthalate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Dimethyl 4-(bromomethyl)isophthalate following its synthesis via benzylic bromination using N-bromosuccinimide (NBS). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted NBS and its primary byproduct, succinimide.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I need to remove after my bromination reaction?

After the reaction, two main impurities originating from the reagent need to be addressed:

  • Unreacted N-Bromosuccinimide (NBS): Often a faint yellow or brown color in the crude product indicates the presence of unreacted NBS.[1] NBS is a reactive species and can interfere with subsequent synthetic steps.

  • Succinimide: This is the byproduct generated from NBS during the bromination reaction.[2] Its removal is often the primary challenge due to its solubility in many organic solvents, which can lead to co-precipitation or co-elution during purification.[1][2]

Q2: Why is my crude product yellow/brown, and how do I fix it?

A yellow or brown hue is a tell-tale sign of residual NBS, which can decompose over time to release bromine.[3] The first step in your workup should be to quench this excess NBS. This is a critical step to neutralize its reactivity.[2] A common and effective method is to wash the organic reaction mixture with an aqueous solution of a mild reducing agent, such as 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][4] These reagents reduce NBS to the more manageable succinimide byproduct, which can then be addressed in subsequent steps.[1]

Q3: I've quenched the reaction, but my NMR analysis still shows succinimide contamination. What's the best way to remove it?

Succinimide can be persistent.[4] Its moderate water solubility can be enhanced by converting it to its salt form. The most effective strategy is a series of aqueous washes with a mild base.[2]

  • Mechanism: Succinimide is weakly acidic (pKa ~9.6). Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) deprotonates the succinimide.[2] The resulting sodium salt is significantly more soluble in the aqueous phase and is thus extracted from the organic layer.[1] Given that your target molecule, this compound, contains ester functional groups, it is crucial to avoid strong bases like sodium hydroxide (NaOH) to prevent hydrolysis.[2]

Q4: Can I remove the succinimide by filtration?

This is highly dependent on the reaction solvent. Succinimide has poor solubility in non-polar solvents like carbon tetrachloride (CCl₄) or hexane.[2][5] If your reaction was conducted in such a solvent, a significant portion of the succinimide may precipitate upon cooling.[1] In this case, filtering the cooled reaction mixture before the aqueous workup can be a highly effective first purification step.[1][2] However, if a more polar solvent was used, the succinimide will likely remain dissolved.

Q5: What is the most definitive method to obtain a highly pure product?

After a thorough aqueous workup, recrystallization is the gold standard for achieving high purity.[1] This technique relies on the solubility differences between your desired product and any remaining impurities at different temperatures. Selecting an appropriate solvent system is key. You need a solvent (or solvent pair) in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures, while the residual succinimide remains in solution.[1] A mixed solvent system like ethyl acetate/hexane is often a good starting point for optimization.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Symptom Potential Cause Troubleshooting Steps & Methodologies
Persistent yellow or brown color in the final product. Incomplete quenching of unreacted NBS.1. Re-dissolve: Dissolve the product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Wash: Wash the organic solution with a 10% aqueous sodium thiosulfate solution, followed by brine.[1] 3. Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
NMR spectrum shows a singlet around δ 2.7 ppm, characteristic of succinimide. Incomplete removal of succinimide during the aqueous workup.1. Multiple Base Washes: During the workup, perform at least two to three washes with saturated aqueous sodium bicarbonate.[1][6] This ensures complete conversion of succinimide to its highly water-soluble salt. 2. Recrystallization: If the impurity persists, recrystallization is the most effective solution. Experiment with solvent systems to find one that leaves succinimide in the mother liquor.
Low yield of this compound after purification. 1. Product Loss During Washes: The product may have some solubility in the aqueous wash solutions, especially if excessive volumes are used. 2. Premature Precipitation: The product may have precipitated during the initial filtration intended to remove succinimide. 3. Inefficient Recrystallization: Using too much recrystallization solvent will result in significant product loss to the mother liquor.1. Optimize Washes: Use the minimum volume of aqueous solutions necessary for effective extraction. Perform a back-extraction of the combined aqueous layers with a small portion of fresh organic solvent to recover any dissolved product. 2. Check Filter Cake: If you filtered the initial reaction mixture, analyze the collected solid to ensure it is primarily succinimide and not your desired product. 3. Refine Recrystallization: Dissolve the crude product in a minimal amount of boiling solvent to create a saturated solution, then allow it to cool slowly.[3]
Product co-elutes with succinimide during column chromatography. Succinimide can be polar and may have similar retention factors to the product in certain solvent systems.[1][2]1. Prioritize Workup: Column chromatography should be a final polishing step, not the primary method for bulk succinimide removal. Ensure a thorough aqueous base wash has been performed first.[7] 2. Solvent System Optimization: If chromatography is necessary, carefully screen different eluent systems to maximize the separation between your product and succinimide.

Data Summary: Solubility Profiles

Understanding the solubility of the key components is crucial for designing an effective purification strategy.

Compound Water Hexane / CCl₄ Ethyl Acetate / Acetone Methanol / Ethanol
N-Bromosuccinimide (NBS) Slightly Soluble[5][8]Insoluble[5][9]Soluble[5]Soluble[10]
Succinimide Soluble[11][12]Insoluble[2][11]Soluble[13]Soluble[11][12][13]
This compound InsolubleSparingly SolubleSolubleSoluble

Note: Solubility for the target compound is inferred from typical properties of similar aromatic esters.

Experimental Protocols & Workflows

Visualizing the Purification Strategy

The following diagram outlines the decision-making process for purifying this compound.

Purification_Workflow start Crude Reaction Mixture cool Cool to Room Temperature start->cool filter_q Was a non-polar solvent (e.g., CCl4) used? cool->filter_q filter Filter to Remove Precipitated Succinimide filter_q->filter Yes workup Proceed to Aqueous Workup filter_q->workup No filter->workup quench Wash with 10% aq. Sodium Thiosulfate workup->quench base_wash Wash with Saturated aq. Sodium Bicarbonate (2-3x) quench->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry concentrate Concentrate in vacuo dry->concentrate purity_check Check Purity (TLC, NMR) concentrate->purity_check recrystallize Recrystallize (e.g., Ethyl Acetate/Hexane) purity_check->recrystallize Impure final_product Pure Dimethyl 4-(bromomethyl)isophthalate purity_check->final_product Purity Acceptable recrystallize->final_product

Caption: Decision tree for the purification of this compound.

Step-by-Step Purification Protocol

This protocol assumes the reaction was performed in a solvent where succinimide is soluble (e.g., dichloromethane or chloroform).

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Quench Excess NBS: Transfer the reaction mixture to a separatory funnel. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and shake well. The volume should be approximately one-third to one-half of the organic layer volume. Separate the layers.[1]

  • Remove Succinimide: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][7] Repeat this wash two more times to ensure complete removal of succinimide. Check the pH of the final aqueous wash to ensure it is basic.

  • Final Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.[1]

  • Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Assess Purity: Analyze the crude product by Thin Layer Chromatography (TLC) or ¹H NMR to check for the presence of succinimide.

  • Recrystallize (if necessary): If impurities are detected, dissolve the crude solid in a minimum amount of a hot solvent, such as ethyl acetate. Slowly add a non-polar solvent, like hexane, until the solution becomes cloudy (turbid). Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[1]

Analytical Detection of Impurities

  • ¹H NMR: Succinimide presents as a sharp singlet in the proton NMR spectrum, typically around δ 2.7 ppm in CDCl₃. Unreacted NBS will have a similar singlet but may be further downfield. The desired product, this compound, will have characteristic aromatic signals, two distinct methyl ester singlets, and a benzylic bromide singlet (expected around δ 4.5-5.0 ppm).

  • TLC: Use a solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to monitor the purification. Succinimide is quite polar and will typically have a low Rf value, often staying near the baseline. The product will be less polar and have a higher Rf value. Unreacted NBS can also be visualized on the TLC plate.

  • HPLC: For quantitative analysis, a reverse-phase HPLC method can be developed. NBS can be quantified as succinimide after its conversion.[14]

References

  • N-Bromosuccinimide, 99%. Thermo Scientific Alfa Aesar. [Link]

  • Succinimide. ChemBK. [Link]

  • N-Bromosuccinimide BP EP USP CAS 128-08-5. Fengchen Group Co., Ltd. [Link]

  • Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K. Semantic Scholar. [Link]

  • Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. ResearchGate. [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Nanjing Suru Chemical Co., Ltd. [Link]

  • Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. Nanjing University of Technology. [Link]

  • N-bromosuccinimide removal at workup. Sciencemadness.org. [Link]

  • How to do workup after doing bromination with NBS? ResearchGate. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. MDPI. [Link]

  • Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. ResearchGate. [Link]

  • N-bromobutanimide | C4H4BrNO2. PubChem. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • NBS Radical Bromination - anyone have experience running? Reddit. [Link]

  • Evaluation of N-bromosuccinimide as a New Analytical Reagent for the Spectrophotometric Determination of Fluoroquinolone Antibiotics. PubMed. [Link]

  • N-BROMOSUCCINAMIDE FOR M.PHARM, MSC. Slideshare. [Link]

  • Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica. [Link]

  • Application of N-Bromosuccinimide in Carbohydrate Chemistry. Thieme Chemistry. [Link]

  • Evaluation of N-Bromosuccinimide as a New Analytical Reagent for the Spectrophotometric Determination of Fluoroquinolone Antibiotics. ResearchGate. [Link]

  • Application of N-Bromosuccinimide in Carbohydrate Chemistry. ResearchGate. [Link]

  • Process for the preparation of bromoisophthalic acid compounds.
  • recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • How to separate succinimide from a bromination product when using NBS? ResearchGate. [Link]

  • Iupac Rules and Practice Sheet With Answers 1 PDF. Scribd. [Link]

Sources

Validation & Comparative

A Comparative Guide for Synthetic Application: Dimethyl 4-(bromomethyl)isophthalate vs. Dimethyl 5-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in materials science and medicinal chemistry, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route and the properties of the final product. This guide provides an in-depth comparison of two isomeric building blocks: dimethyl 4-(bromomethyl)isophthalate and dimethyl 5-(bromomethyl)isophthalate. While structurally similar, the positional difference of the reactive bromomethyl group imparts distinct electronic and steric characteristics, influencing their reactivity and suitability for various applications, most notably in the synthesis of bespoke polymers and metal-organic frameworks (MOFs).

Structural and Electronic Profile of the Isomers

At first glance, both isomers present a benzene ring functionalized with two methyl ester groups and a bromomethyl group. However, the arrangement of these substituents creates subtle yet significant differences in their electronic and steric environments.

Dimethyl 5-(bromomethyl)isophthalate positions the bromomethyl group meta to both electron-withdrawing methyl ester groups. This placement results in a more electron-neutral benzylic carbon compared to its isomer. The symmetric substitution pattern also imparts a degree of conformational rigidity.

This compound , conversely, has the bromomethyl group positioned ortho to one methyl ester and para to the other. This asymmetric arrangement leads to a more electron-deficient benzylic carbon due to the proximity of the ortho ester group. This isomer may also experience greater steric hindrance around the reactive site.

Caption: Chemical structures and CAS numbers of the two isomers.

Comparative Reactivity in Nucleophilic Substitution

The primary utility of these reagents lies in their capacity as electrophiles in nucleophilic substitution reactions, owing to the reactive benzylic bromide moiety. The rate and mechanism of these reactions (SN1 vs. SN2) are influenced by the electronic and steric factors mentioned above.

Benzylic halides are known to readily undergo nucleophilic substitution. Primary benzylic halides can react via both SN1 and SN2 pathways, with the operative mechanism being highly dependent on the reaction conditions.

Electronic Effects: The two methyl ester groups are electron-withdrawing. In this compound, the ortho and para positioning of these groups will more effectively withdraw electron density from the benzylic carbon, potentially making it a more potent electrophile for an SN2 attack. Conversely, this electron withdrawal would destabilize the formation of a benzylic carbocation, thus disfavoring an SN1 pathway. For dimethyl 5-(bromomethyl)isophthalate, the meta-positioning of the ester groups has a less pronounced electron-withdrawing effect on the benzylic position.

Steric Hindrance: The ortho-ester group in this compound is expected to create more steric hindrance around the benzylic carbon compared to the 5-isomer. This could potentially slow down the rate of an SN2 reaction, which is sensitive to steric bulk.

Predicted Reactivity: Based on these principles, a general prediction of reactivity can be made:

Reaction TypeFavored IsomerRationale
SN2 Dimethyl 5-(bromomethyl)isophthalateLower steric hindrance at the reaction center.
SN1 Dimethyl 5-(bromomethyl)isophthalateThe benzylic carbocation is less destabilized by the electron-withdrawing groups.

It is important to note that these are predictions based on fundamental principles. The actual outcome will depend on the specific nucleophile, solvent, and temperature used.

Application in the Synthesis of Metal-Organic Frameworks (MOFs)

A significant application for these isomers is as precursors to linker molecules for the synthesis of Metal-Organic Frameworks (MOFs).[1] The geometry of the linker is a crucial determinant of the resulting MOF's topology and, consequently, its properties such as porosity and surface area.

The isomeric nature of the linkers derived from these precursors will directly influence the angle at which coordination to metal nodes occurs.

  • Dimethyl 5-(bromomethyl)isophthalate provides a more linear or "V-shaped" linker after conversion of the bromomethyl group to a coordinating group (e.g., another carboxylic acid). This geometry is commonly employed in the design of highly porous frameworks.

  • This compound will yield a more angular or "Z-shaped" linker. This can lead to the formation of different, potentially more complex, network topologies. The introduction of substituents on the linker can affect the topology and properties of the resulting MOF.[2]

mof_linkers cluster_synthesis General Synthetic Scheme for MOF Linkers cluster_comparison Resulting Linker Geometries and MOF Topologies Isomer Isomer Functionalization Functionalization Isomer->Functionalization Nucleophilic Substitution Hydrolysis Hydrolysis Functionalization->Hydrolysis Tricarboxylic Acid Linker Tricarboxylic Acid Linker Hydrolysis->Tricarboxylic Acid Linker 5-Isomer Linker Symmetric 'V-shape' Predictable Topologies\n(e.g., pcu, fcu) Predictable Topologies (e.g., pcu, fcu) 5-Isomer Linker->Predictable Topologies\n(e.g., pcu, fcu) 4-Isomer Linker Asymmetric 'Z-shape' Potentially Novel or\nInterpenetrated Topologies Potentially Novel or Interpenetrated Topologies 4-Isomer Linker->Potentially Novel or\nInterpenetrated Topologies

Caption: Generalized workflow for the conversion of the isomers into MOF linkers and the expected impact on framework topology.

The choice between the 4- and 5-isomers allows for a rational design approach to tune the resulting MOF architecture. Researchers aiming for established, highly porous structures may favor the 5-isomer, while those exploring novel topologies might find the 4-isomer to be a more intriguing building block. The steric bulk and electronic nature of the functional group introduced via the bromomethyl handle will also play a crucial role in the final framework assembly.[3]

Experimental Protocols

Synthesis of Precursors: Dimethyl 4-methylisophthalate and Dimethyl 5-methylisophthalate

The syntheses of the methyl-substituted precursors are well-documented. For instance, dimethyl 4-methylisophthalate can be synthesized from methyl coumalate. The corresponding 5-methyl isomer can be prepared from 5-methylisophthalic acid via esterification.

General Protocol for Benzylic Bromination

A standard and effective method for the bromination of the benzylic position is through a free-radical reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

bromination Start Dimethyl methylisophthalate (4- or 5-isomer) Reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Start->Reagents Solvent Carbon Tetrachloride (CCl4) or other non-polar solvent Start->Solvent Conditions Reflux under inert atmosphere (e.g., Nitrogen or Argon) Reagents->Conditions Solvent->Conditions Workup 1. Cool to room temperature 2. Filter off succinimide 3. Wash with aqueous Na2S2O3 4. Dry over MgSO4 5. Concentrate in vacuo Conditions->Workup Product Dimethyl (bromomethyl)isophthalate Workup->Product

Caption: A typical experimental workflow for the benzylic bromination of the precursor methyl-substituted isophthalates.

Detailed Steps:

  • To a solution of dimethyl 4-methylisophthalate or dimethyl 5-methylisophthalate in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Researchers should expect high yields for this reaction, typically in the range of 80-95%, with the 5-isomer potentially reacting slightly faster due to lower steric hindrance.

Conclusion and Recommendations

The choice between this compound and dimethyl 5-(bromomethyl)isophthalate is a strategic one that should be guided by the desired properties of the final product.

  • For applications requiring predictable and highly symmetric structures, such as in the synthesis of established MOF topologies, dimethyl 5-(bromomethyl)isophthalate is the recommended choice. Its lower steric hindrance and more symmetrical geometry make it a reliable building block.

  • For researchers exploring novel materials with potentially unique topologies or electronic properties, this compound offers greater opportunities. The asymmetric nature and altered electronic environment of this isomer could lead to the discovery of new and interesting material properties.

It is imperative for researchers to consider the subtle interplay of electronic and steric effects when designing their synthetic strategies. While this guide provides a framework based on established chemical principles, empirical validation through experimentation is crucial for the successful application of these versatile building blocks.

References

  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances, 2021. Available at: [Link]

  • Topology and porosity control of metal–organic frameworks through linker functionalization. Chemical Science, 2019. Available at: [Link]

  • Unlocking New Topologies in Zr-Based Metal–Organic Frameworks by Combining Linker Flexibility and Building Block Disorder. Journal of the American Chemical Society, 2023. Available at: [Link]

  • Studies on metal-organic frameworks of Cu(II) with isophthalate linkers for hydrogen storage. Accounts of Chemical Research, 2014. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of Functionalized Isophthalates

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist >

Introduction

Functionalized isophthalates are a critical class of compounds, serving as versatile building blocks and key intermediates across a spectrum of industries. Their unique 1,3-disubstituted aromatic structure, adorned with various functional groups, makes them indispensable in the synthesis of advanced polymers, pharmaceuticals, and agrochemicals. For instance, dimethyl 5-aminoisophthalate is a crucial precursor in the production of dyestuffs and polymers, while dimethyl 5-nitroisophthalate is an important intermediate for X-ray contrast media.[1][2] The strategic placement of functionalities on the isophthalate core allows for precise tuning of molecular properties, leading to materials with enhanced thermal stability, specific optical properties, or targeted biological activity. This guide provides a comparative analysis of the primary synthetic strategies for accessing these valuable molecules, offering insights into the rationale behind methodological choices and presenting experimental data to support these comparisons.

Core Synthetic Strategies: A Comparative Overview

The synthesis of functionalized isophthalates can be broadly categorized into two main approaches:

  • Direct Functionalization of the Isophthalate Core: This "top-down" approach involves the introduction of functional groups onto a pre-existing isophthalic acid or isophthalate ester scaffold.

  • Synthesis from Pre-functionalized Precursors: This "bottom-up" strategy involves constructing the isophthalate framework from smaller, already functionalized aromatic molecules.

The choice between these strategies is often dictated by the nature of the desired functional group, regioselectivity requirements, and the overall efficiency of the synthetic sequence.

Route 1: Direct Functionalization of the Isophthalate Core

This approach is often favored for its atom economy and straightforward nature. Key examples include nitration, halogenation, and sulfonation.

Nitration: Synthesis of 5-Nitroisophthalates

The introduction of a nitro group at the C5 position is a common and crucial transformation, as the nitro group can be readily converted to an amine, providing a gateway to a wide array of further functionalization.

Mechanism & Rationale: The two carboxylate groups of isophthalic acid are electron-withdrawing and meta-directing. This electronic preference strongly favors the introduction of electrophiles at the C5 position, the only position that is meta to both carboxylates. The reaction typically employs a mixture of concentrated nitric and sulfuric acids.

Challenges: While regioselectivity is high, the strongly acidic and oxidative conditions can lead to side reactions. One common issue is the formation of the isomeric 4-nitroisophthalate derivative.[3] For pharmaceutical applications, where purity standards are exceedingly high (often requiring >99.5% purity), minimizing such impurities is paramount.[1]

Comparative Protocols:

MethodReagents & ConditionsYieldPurityKey AdvantagesKey Disadvantages
Method A: Nitration of Dimethyl Isophthalate H₂SO₄, HNO₃ModerateGoodDirect, well-establishedFormation of isomeric impurities
Method B: Esterification of 5-Nitroisophthalic Acid [4]5-Nitroisophthalic acid, Methanol, conc. H₂SO₄, reflux98%HighHigh yield and purityRequires pre-synthesized nitro-acid
Experimental Protocol: Synthesis of Dimethyl 5-Nitroisophthalate via Esterification[4]
  • In a 100 mL three-necked round-bottomed flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.

  • Stir the mixture under a nitrogen atmosphere at room temperature for approximately 3 minutes until the solid is completely dissolved.

  • Slowly add 1.0 mL of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux. A white solid will precipitate after about 3 hours.

  • Monitor the reaction by TLC (CH₂Cl₂:CH₃OH = 10:1).

  • Upon completion, cool the mixture, allowing for crystallization.

  • Filter the solid, wash with a small amount of water, and dry the filter cake to obtain dimethyl 5-nitroisophthalate.

Halogenation: Synthesis of 5-Bromoisophthalates

Halogenated isophthalates are valuable intermediates, with the halogen atom serving as a handle for subsequent cross-coupling reactions or nucleophilic substitutions.

Mechanism & Rationale: Direct bromination of isophthalic acid is challenging due to the deactivating nature of the carboxyl groups.[5] To overcome this, the reaction is typically performed in a strongly acidic medium like oleum (fuming sulfuric acid), which enhances the electrophilicity of bromine.[5][6] An iodine catalyst is also often employed.[7]

Process Optimization: A two-stage process has been developed for the synthesis of 5-hydroxyisophthalic acid, starting with the bromination of isophthalic acid.[7] This process has been optimized to achieve an overall yield of 65-70% of pure 5-hydroxyisophthalic acid.[7]

Workflow for Synthesis of 5-Hydroxyisophthalic Acid:

Caption: Two-stage synthesis of 5-hydroxyisophthalic acid.

Experimental Protocol: Synthesis of 5-Bromoisophthalic Acid[7]
  • Isophthalic acid is brominated with bromine in oleum in the presence of an iodine catalyst to yield crude 5-bromoisophthalic acid.

  • The crude 5-bromoisophthalic acid is then hydrolyzed with aqueous NaOH in the presence of a copper catalyst.

  • This yields crude 5-hydroxyisophthalic acid with a purity of approximately 98%.

  • A single crystallization from water can increase the purity to over 99%.

Route 2: Synthesis from Pre-functionalized Precursors

This strategy offers greater flexibility in the introduction of a wider variety of functional groups and can provide access to isomers that are difficult to obtain through direct functionalization.

Synthesis of 5-Aminoisophthalates

Dimethyl 5-aminoisophthalate is a key intermediate in various industrial applications.[2] While it can be synthesized by the reduction of dimethyl 5-nitroisophthalate, building it from a pre-functionalized precursor is also a viable route.

Properties and Applications: Dimethyl 5-aminoisophthalate is a solid with a melting point of 178-181 °C.[2] It is an important organic intermediate used in the agrochemical, pharmaceutical, and dyestuff fields.[2]

Palladium-Catalyzed Approaches

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling and C-H activation reactions, have opened up new avenues for the synthesis of functionalized isophthalates. These methods offer high efficiency and functional group tolerance. A Pd(II)-catalyzed alkoxycarbonylation of aromatic C-H bonds with alkyl chloroformates has been developed for the synthesis of substituted phthalic acid esters.[8]

Comparative Data Summary

DerivativeSynthetic RouteStarting MaterialKey ReagentsYieldPurityReference
Dimethyl 5-nitroisophthalate Esterification5-Nitroisophthalic acidMethanol, H₂SO₄98%High[4]
5-Hydroxyisophthalic acid Bromination then HydrolysisIsophthalic acidBr₂, Oleum, I₂, NaOH, Cu catalyst65-70%>99%[7]
Dimethyl 5-aminoisophthalate Not specifiedNot specifiedNot specifiedNot specifiedNot specified[2][9][10]
5-Bromoisophthalic acid Direct BrominationIsophthalic acidBromine, OleumHighGood[5][6]

Conclusion

The synthesis of functionalized isophthalates is a mature field with a diverse array of reliable synthetic routes. The choice of a particular method depends on a careful consideration of factors such as the desired functional group, required purity, scalability, and cost. Direct functionalization of the isophthalate core is often the most straightforward approach for introducing nitro and halo groups. For more complex substitution patterns or when high purity is critical, multi-step sequences involving the esterification of a pre-functionalized acid or modern catalytic methods may be preferable. The continued development of novel catalytic systems promises to further expand the toolbox for accessing these important molecules with even greater efficiency and selectivity.

References

  • A new route for the preparation of 5-hydroxyisophthalic acid. American Chemical Society.
  • dimethyl 5-nitroisophthalate Manufacturer,Supplier and Exporter from India. Kaival Impex.
  • 5-Hydroxyisophthalic acid synthesis. ChemicalBook.
  • Process for the preparation of bromoisophthalic acid compounds. Eureka | Patsnap.
  • US5703274A - Process for the preparation of 5-hydroxyisophtalic acids. Google Patents.
  • US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates. Google Patents.
  • CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid. Google Patents.
  • Synthesis of functionalized polyolefins: Design from catalysts to polar monomers.
  • Dimethyl 5-aminoisophthalate Seven Chongqing Chemdad Co. ,Ltd.
  • Synthesis of 5-hydroxyisophthalic acid. PrepChem.com.
  • CN102675112A - Synthetic method of diphenyl iso-phthalate. Google Patents.
  • Dimethyl 5-nitroisophthalate. IUCr Journals.
  • Recent Progresses in the Synthesis of Functionalized Isoxazoles | Request PDF.
  • Dimethyl 5-nitroisophthalate synthesis. ChemicalBook.
  • KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound. Google Patents.
  • EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • Palladium‐Catalyzed Construction of Phthalides Bearing Two Adjacent Stereocenters through Retro‐oxa‐Michael Addition.
  • Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. NIH.
  • Isostructural Metal-Organic Frameworks Assembled from Functionalized Diisophthalate Ligands through a Ligand-Truncation Strategy | Request PDF. ResearchGate.
  • Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01284C.
  • Synthesis of phthalic acid derivatives via Pd-catalyzed alkoxycarbonylation of aromatic C–H bonds with alkyl chloroformates. Chemical Communications (RSC Publishing).
  • EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds. Google Patents.
  • Dimethyl 5-aminoisophthalate 98 99-27-4. Sigma-Aldrich.
  • 23351-91-9 | 5-Bromoisophthalic acid. ChemScene.
  • Catalytic upcycling of phthalate plasticizers.
  • Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831. PubChem.
  • Two transition metal-organic frameworks based on 5-phenyl-isophthalate and N-donor mixed ligands: Structure, magnetic, drug delivery and catalytic properties. ResearchGate.
  • Synthesis of Bio-Based Polyurethanes from Functionalized Sunflower Seed Oil. PubMed.
  • UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond for Both Aqueous and Nonaqueous Phases. PubMed.
  • A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties | Request PDF. ResearchGate.
  • A New Route for the Preparation of 5-Hydroxyisophthalic Acid. SciSpace.
  • Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. MDPI.
  • 5-Bromoisophthalic acid 23351-91-9. Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to Dimethyl 4-(bromomethyl)isophthalate Analogs and Their Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, the selection of appropriate building blocks is a critical step in the design and synthesis of novel molecules and materials. Among the vast arsenal of bifunctional reagents, substituted benzylic bromides stand out for their versatility in introducing aromatic moieties. This guide provides an in-depth comparison of dimethyl 4-(bromomethyl)isophthalate and its structural isomers, focusing on their reactivity in nucleophilic substitution reactions and their application in the burgeoning field of materials science. This document is intended to serve as a practical resource, grounded in established principles of physical organic chemistry and supported by experimental data, to aid in the rational selection of these valuable synthetic intermediates.

Introduction to Dimethyl (Bromomethyl)isophthalate Isomers: Key Synthetic Building Blocks

This compound and its 2- and 5-substituted analogs are diester derivatives of phthalic acid, each featuring a reactive benzylic bromide handle. This combination of a stable aromatic core, functionalizable ester groups, and a readily displaceable bromide makes them highly attractive for a range of applications, from the synthesis of complex organic molecules to the construction of advanced materials like Metal-Organic Frameworks (MOFs). The isomeric position of the bromomethyl group and the two methoxycarbonyl substituents on the benzene ring, however, imparts distinct electronic and steric characteristics to each molecule, thereby influencing their reactivity. Understanding these differences is paramount for predictable and efficient synthesis.

Unraveling the Reactivity: A Comparative Analysis

The primary mode of reaction for these benzylic bromides is nucleophilic substitution, which can proceed through either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) pathway. The preferred mechanism is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

Theoretical Underpinnings of Reactivity

Sₙ1 vs. Sₙ2 Pathways:

  • Sₙ1 Reaction: This two-step mechanism involves the formation of a carbocation intermediate. The rate of an Sₙ1 reaction is primarily dependent on the stability of this carbocation. For benzylic systems, the carbocation is stabilized by resonance with the aromatic ring.

  • Sₙ2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. The rate of an Sₙ2 reaction is highly sensitive to steric hindrance around the reaction center.

The primary benzylic nature of the bromomethyl group in these isomers generally favors an Sₙ2 pathway, especially with strong nucleophiles in polar aprotic solvents. However, under conditions that favor carbocation formation (e.g., polar protic solvents, weaker nucleophiles), an Sₙ1 pathway can become competitive.

Electronic and Steric Effects of Methoxycarbonyl Groups:

The two methoxycarbonyl (-CO₂Me) groups on the aromatic ring are electron-withdrawing groups. Their position relative to the bromomethyl group influences the reactivity of the benzylic carbon:

  • Electronic Effects: Electron-withdrawing groups destabilize the developing positive charge in an Sₙ1 transition state, thus slowing down the reaction rate. In an Sₙ2 reaction, their effect is less pronounced but can slightly increase the electrophilicity of the benzylic carbon.

  • Steric Effects: The bulky methoxycarbonyl groups can sterically hinder the backside attack of a nucleophile required for an Sₙ2 reaction, particularly when positioned ortho to the bromomethyl group.

Predicted Reactivity Order

Based on these principles, a qualitative prediction of the relative reactivity of the three isomers in a typical Sₙ2 reaction can be made:

  • Dimethyl 5-(bromomethyl)isophthalate: This isomer is expected to be the most reactive. The methoxycarbonyl groups are in the meta positions relative to the bromomethyl group, exerting a minimal steric effect on the reaction center.

  • This compound: Here, one methoxycarbonyl group is in the meta position and the other is in the para position. The para-substituent will have a more significant electron-withdrawing effect, potentially making the benzylic carbon slightly more electrophilic, but the overall reactivity is expected to be slightly lower than the 5-isomer due to this electronic deactivation.

  • Dimethyl 2-(bromomethyl)isophthalate: This isomer is predicted to be the least reactive. The presence of a methoxycarbonyl group in the ortho position creates significant steric hindrance, impeding the approach of the nucleophile for an Sₙ2 reaction.

Table 1: Comparison of Dimethyl (Bromomethyl)isophthalate Isomers

IsomerStructurePredicted Relative Reactivity (Sₙ2)Key Influencing Factors
Dimethyl 5-(bromomethyl)isophthalate O=C(OC)C1=CC(CBr)=CC(C(OC)=O)=C1HighestMinimal steric hindrance from meta-substituents.
This compound COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OCIntermediateModerate electron-withdrawing effect from para-substituent.
Dimethyl 2-(bromomethyl)isophthalate O=C(OC)C1=CC=CC(C(OC)=O)=C1CBrLowestSignificant steric hindrance from ortho-substituent.

Experimental Protocol: A Representative Nucleophilic Substitution

To provide a practical context for the reactivity of these compounds, a detailed protocol for a Williamson ether synthesis, a classic Sₙ2 reaction, is provided below. This protocol can be adapted for use with any of the dimethyl (bromomethyl)isophthalate isomers.

Williamson Ether Synthesis with this compound

Objective: To synthesize dimethyl 4-(phenoxymethyl)isophthalate via the reaction of this compound with sodium phenoxide.

Materials:

  • This compound

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Phenoxide:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 equivalent).

    • Dissolve the phenol in anhydrous DMF.

    • Cool the solution in an ice bath and slowly add sodium hydride (1.1 equivalents) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of this compound dropwise to the sodium phenoxide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Anhydrous DMF: A polar aprotic solvent like DMF is chosen to solvate the sodium phenoxide and promote the Sₙ2 reaction without interfering with the nucleophile.

  • Sodium Hydride: A strong base is required to deprotonate the weakly acidic phenol to generate the more nucleophilic phenoxide.

  • Inert Atmosphere: This prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.

  • Quenching with Ammonium Chloride: This step neutralizes any unreacted sodium hydride and protonates the phenoxide, preventing the formation of emulsions during the work-up.

Application Spotlight: Synthesis of Metal-Organic Frameworks (MOFs)

A significant application of dimethyl (bromomethyl)isophthalate and its analogs is in the synthesis of functionalized linkers for Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their pore size, shape, and chemical functionality, can be tuned by modifying the organic linker.

The bromomethyl group on the isophthalate linker serves as a versatile handle for post-synthetic modification. After the MOF has been assembled, the benzylic bromide can undergo nucleophilic substitution reactions to introduce a wide variety of functional groups into the pores of the material. This allows for the tailoring of the MOF's properties for specific applications, such as gas storage, catalysis, and drug delivery.

MOF_Synthesis_Workflow cluster_0 Linker Synthesis cluster_1 MOF Assembly cluster_2 Application Isophthalate_Analog Dimethyl (Bromomethyl) isophthalate Isomer Functionalized_Linker Functionalized Isophthalate Linker Isophthalate_Analog->Functionalized_Linker Nucleophilic Substitution Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Functionalized_Linker MOF Functionalized Metal-Organic Framework Functionalized_Linker->MOF Metal_Salt Metal Salt (e.g., Zn(NO3)2) Metal_Salt->MOF Solvothermal Synthesis Solvent Solvent (e.g., DMF) Solvent->MOF Application Target Application (e.g., Gas Storage, Catalysis) MOF->Application Material with Tailored Properties

Caption: Workflow for the synthesis of functionalized MOFs.

Conclusion

This compound and its 2- and 5-substituted isomers are valuable and versatile building blocks in modern organic and materials chemistry. The choice of isomer can have a significant impact on reaction outcomes due to the interplay of electronic and steric effects. This guide has provided a framework for understanding and predicting the relative reactivity of these isomers, supported by a detailed experimental protocol for a representative nucleophilic substitution reaction. Furthermore, the application of these compounds in the synthesis of functionalized Metal-Organic Frameworks highlights their importance in the development of advanced materials with tailored properties. By understanding the principles outlined in this guide, researchers can make more informed decisions in the selection and application of these powerful synthetic tools.

References

  • Reactivity of Benzylic Halides: For a general overview of the factors influencing Sₙ1 and Sₙ2 reactions of benzylic halides, please refer to standard organic chemistry textbooks such as "Organic Chemistry" by Paula Yurkanis Bruice or "Advanced Organic Chemistry" by Jerry March.
  • Hammett Equation: For a deeper understanding of how substituent effects on aromatic rings can be quantified, see: Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Metal-Organic Frameworks: For an introduction to the synthesis and applications of MOFs, see: Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444. [Link]

  • Post-Synthetic Modification of MOFs: For a review on the functionalization of MOFs after their synthesis, see: Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal-organic frameworks. Chemical Reviews, 112(2), 970–1000. [Link]

A Senior Application Scientist's Guide to Characterizing Dimethyl 4-(bromomethyl)isophthalate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Comparison of Analytical Techniques for the Characterization of Dimethyl 4-(bromomethyl)isophthalate and its Derivatives

[CITY, State] – [Date] – This guide provides a detailed comparison of the essential analytical techniques for the characterization of this compound and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of methodologies including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), along with insights into X-ray Crystallography.

This compound serves as a critical building block in the synthesis of a wide array of compounds, from novel polymers to pharmacologically active molecules. The precise characterization of its derivatives is paramount to ensure the structural integrity, purity, and desired functionality of the final products. This guide is structured to provide not only the theoretical underpinnings of each technique but also practical, field-proven insights into their application for this specific class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The key to successful NMR analysis lies in understanding the expected chemical shifts and coupling patterns. The aromatic protons of the isophthalate ring typically appear in the range of 7-8.5 ppm in the ¹H NMR spectrum. The benzylic protons of the bromomethyl group are highly diagnostic, usually resonating around 4.5-5.0 ppm. The two methyl ester groups will present as sharp singlets, typically between 3.8 and 4.0 ppm. In ¹³C NMR, the carbonyl carbons of the ester groups are found downfield, around 165-170 ppm.

Trustworthiness: The self-validating nature of NMR comes from the integration of proton signals, which should correspond to the number of protons in a given environment, and the predictable splitting patterns governed by spin-spin coupling. For instance, the aromatic protons will exhibit splitting patterns (e.g., doublets, triplets, or multiplets) that reveal their connectivity on the benzene ring.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides crucial information about the molecular weight and elemental composition of a compound. For brominated compounds like the derivatives of this compound, MS is particularly informative due to the characteristic isotopic pattern of bromine.

Expertise & Experience: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1][2] This results in a distinctive M and M+2 isotopic pattern in the mass spectrum for any fragment containing a single bromine atom, where the two peaks are of almost equal intensity and separated by 2 m/z units.[1][2] This signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule or its fragments. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for these types of molecules.

Trustworthiness: The high mass accuracy of modern mass spectrometers allows for the determination of the elemental formula of the molecular ion and its fragments, providing a high degree of confidence in the compound's identity. A liquid chromatography-mass spectrometry (LC-MS) method with negative-ion electrospray ionization (NI-ESI) and induced in-source fragmentation (IISF) can be particularly effective for detecting unknown organic bromine compounds.[3][4]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra in both positive and negative ion modes to maximize the chances of observing the molecular ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: For this compound derivatives, key characteristic absorption bands include the C=O stretch of the ester groups, typically found in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will appear between 1100 and 1300 cm⁻¹. Aromatic C-H stretching can be observed above 3000 cm⁻¹, while the C=C stretching of the benzene ring will show absorptions in the 1450-1600 cm⁻¹ region. The presence of the C-Br bond can be identified by a stretching vibration in the lower frequency region, typically between 500 and 700 cm⁻¹.

Trustworthiness: FT-IR provides a characteristic "fingerprint" for a molecule. While it may not provide the detailed structural connectivity of NMR, it is an excellent tool for confirming the presence of key functional groups and for monitoring reaction progress (e.g., the disappearance of a starting material's functional group and the appearance of a product's functional group). Portable FT-IR spectroscopy can be used for rapid screening of phthalates in various materials.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Isomeric Separation

HPLC is a powerful separation technique used to determine the purity of a compound and to separate it from byproducts and starting materials. For isophthalate derivatives, it is particularly useful for separating isomers.

Expertise & Experience: Reversed-phase HPLC is the most common mode for analyzing these compounds. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase can improve peak shape.[7] Due to the aromatic nature of the isophthalate core, UV detection is highly effective, with typical detection wavelengths around 210 nm or 255 nm.[7][8]

Trustworthiness: The purity of a sample can be quantified by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. The retention time is a highly reproducible parameter under constant conditions, allowing for reliable identification of the target compound in a mixture. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be employed for the separation of phthalic acid isomers.[8][9]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Mobile Phase: Prepare the mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid) and degas it to prevent bubble formation.

  • Chromatographic Conditions: Set the flow rate (e.g., 1.0 mL/min), column temperature, and UV detection wavelength.

  • Injection and Data Analysis: Inject a small volume of the sample (e.g., 5-20 µL) onto the column and record the chromatogram. Analyze the retention time and peak area to assess purity.

Comparative Summary of Characterization Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural elucidation, connectivity, stereochemistryNon-destructive, highly informativeLower sensitivity, requires relatively pure samples
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsHigh sensitivity, isotopic informationDestructive, may not provide detailed structural information
FT-IR Spectroscopy Identification of functional groupsRapid, non-destructive, easy to useLimited structural information, not ideal for complex mixtures
HPLC Purity assessment, separation of isomers and impuritiesQuantitative, high resolutionRequires method development, destructive

Visualization of Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_secondary Purity & Further Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of Dimethyl 4-(bromomethyl)isophthalate Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Elucidation MS Mass Spectrometry Synthesis->MS Molecular Weight FTIR FT-IR Spectroscopy Synthesis->FTIR Functional Groups HPLC HPLC NMR->HPLC Purity Assessment Xray X-ray Crystallography (for crystalline solids) NMR->Xray MS->HPLC FTIR->HPLC Confirmed_Structure Confirmed Structure & Purity HPLC->Confirmed_Structure Xray->Confirmed_Structure

Caption: A typical workflow for the characterization of this compound derivatives.

Advanced Characterization: X-ray Crystallography

For derivatives that are crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional molecular structure.[10][11] This technique can reveal precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While not a routine characterization method for all samples, it is the gold standard for absolute structural confirmation.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Isophthalic acid. Retrieved from [Link]

  • Zwiener, C., Glauner, T., & Frimmel, F. H. (2002). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry, 82(8-9), 557-566. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Holdsworth, D. K. (1978). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 55(11), 723. Retrieved from [Link]

  • Zwiener, C., Glauner, T., & Frimmel, F. H. (2002). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isophthalic acid on Primesep B Column. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(3), 674. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Phthalic Acids using Hydrogen Bonding. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl isophthalate. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Phthalic Acid on Heritage MA Mixed-Mode Column. Retrieved from [Link]

  • Agilent Technologies. (2013, December 4). Rapid and reliable phthalate screening in plastics by portable FTIR spectroscopy. Retrieved from [Link]

  • Scribd. (2018, November 16). Polymer and Phthalate Analysis With FTIR Spectroscopy Webinar. Retrieved from [Link]

  • Agilent Technologies. (2015, April 20). Measuring and Verifying Performance of FTIR for Rapid Phthalate Screening. Retrieved from [Link]

  • Bull, I., et al. (2020). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molbank, 2020(2), M1134. Retrieved from [Link]

  • Al-Mokhanam, A. S., et al. (2020). Data from X-ray crystallographic analysis and DFT calculations on isomeric azo disperse dyes. Data in Brief, 29, 105284. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(19), 6265. Retrieved from [Link]

  • American Chemical Society. (2026, January 21). ASAP (As Soon As Publishable). Retrieved from [Link]

Sources

Efficacy of "Dimethyl 4-(bromomethyl)isophthalate" in dendrimer synthesis compared to other linkers

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of Dimethyl 4-(bromomethyl)isophthalate in Dendrimer Synthesis

This guide provides an in-depth comparison of this compound as a branching monomer in dendrimer synthesis against other prevalent linker systems. We will explore the underlying chemical principles, provide objective performance data, and present detailed experimental protocols to assist researchers in making informed decisions for their synthetic strategies.

Introduction: The Architectural Significance of Linkers in Dendrimer Synthesis

Dendrimers are a fascinating class of macromolecules characterized by their highly branched, three-dimensional, and monodisperse structure.[1][2] Their unique architecture, comprising a central core, repeating branching units, and a high density of terminal functional groups, makes them exceptional candidates for applications ranging from drug delivery to catalysis.[3][4]

The construction of these precise nano-architectures relies on two primary strategies:

  • Divergent Synthesis: Growth proceeds outwards from a multifunctional core. The core molecule reacts with monomers, adding a new "generation" in a stepwise fashion.[2][5] This method is effective for producing large dendrimers, though it can be challenging to achieve perfect uniformity in higher generations.

  • Convergent Synthesis: The synthesis begins from what will become the periphery of the dendrimer. Branched dendritic wedges, or "dendrons," are built first and then attached to a central core in the final step.[5][6][7] This approach offers greater structural control and purity, as purification of intermediates is easier.[7]

In both methodologies, the choice of linker or branching unit is paramount. It dictates the chemical nature of the dendrimer's interior, its stability, rigidity, and the efficiency of the synthesis itself. This compound represents a class of aromatic linkers whose efficacy is rooted in the principles of classical organic reactions.

G cluster_0 Divergent Synthesis cluster_1 Convergent Synthesis Core Core G1 Generation 1 Core->G1 Add Monomers G2 Generation 2 G1->G2 Add Monomers Dendrons Synthesize Dendrons Attach Attach to Core Dendrons->Attach Final_Dendrimer Final Dendrimer Attach->Final_Dendrimer

Caption: High-level comparison of divergent and convergent dendrimer synthesis workflows.

This compound: A Profile

This compound is a bifunctional aromatic compound. Its utility in dendrimer synthesis stems from two key features:

  • The Bromomethyl Group (-CH₂Br): The benzylic bromide is an excellent electrophilic site. The bromine atom is a good leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This is the primary reactive site for forming linkages.

  • The Dimethyl Isophthalate Core: This rigid aromatic core provides a defined spatial arrangement for the branches, enforcing a specific, non-flexible geometry upon the growing dendrimer. The ester groups can be hydrolyzed post-synthesis to yield carboxylic acids for further functionalization or to enhance water solubility.

This linker is particularly well-suited for constructing poly(aryl ether) and polyester dendrimers through reactions like the Williamson ether synthesis.

G Nu Nu:⁻ Transition [Nu⋯CH₂(R)⋯Br]⁻ Nu->Transition Nucleophilic Attack Reactant R-CH₂-Br Reactant->Transition Product R-CH₂-Nu Transition->Product LeavingGroup Br⁻ Transition->LeavingGroup Leaving Group Departs

Caption: SN2 mechanism of a nucleophile with a benzylic bromide linker.

Comparative Analysis of Dendrimer Linkers

The choice of linker chemistry is a critical decision in dendrimer design. While this compound is effective, its performance must be weighed against other modern and classical alternatives.

Linker / Building BlockReaction ChemistryResulting LinkageKey AdvantagesKey Limitations
This compound Williamson Ether Synthesis / EsterificationEther (-O-) / Ester (-COO-)- Creates chemically stable ether linkages. - Rigid aromatic core provides structural definition.- Requires strong base (e.g., K₂CO₃) and anhydrous conditions. - High temperatures may be needed. - Potential for elimination side reactions.
3,5-Bis(bromomethyl)toluene [8]Williamson Ether SynthesisEther (-O-)- Symmetrical structure allows for uniform, divergent growth from the core.[8] - High reactivity of benzylic bromides.- Similar limitations to the isophthalate derivative regarding harsh reaction conditions.
Alkyne/Azide Monomers [9]Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" Chemistry)[10]1,2,3-Triazole- Extremely high yields and selectivity. - Mild, biocompatible reaction conditions. - Orthogonal to most other functional groups.[10]- Requires synthesis of azide and alkyne-functionalized monomers. - Residual copper catalyst can be cytotoxic and difficult to remove.
Methyl Acrylate & Ethylenediamine Michael Addition followed by AmidationAmide (-CONH-) & Tertiary Amine (-N<)- Well-established method for producing PAMAM dendrimers. - Resulting dendrimers are often water-soluble.- Requires multiple, repetitive steps. - Prone to structural defects in higher generations. - Amide bonds can be liable to hydrolysis.

Experimental Protocols: A Practical Comparison

The causality behind experimental choices is critical for reproducibility and success. Here, we detail protocols that highlight the practical differences between using a benzylic bromide linker and a "click" chemistry approach.

Protocol 1: Synthesis of a First-Generation Dendron using a Benzylic Bromide Linker (Illustrative)

This protocol is based on the principles of Williamson ether synthesis, a common application for linkers like this compound.

Objective: To couple a phenolic core with two equivalents of a benzylic bromide monomer.

Materials:

  • Methyl 3,5-dihydroxybenzoate (Core)

  • This compound (Branching Monomer)

  • Potassium Carbonate (K₂CO₃), anhydrous (Base)

  • 18-Crown-6 (Phase Transfer Catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous (Solvent)

  • Ethyl Acetate (for extraction)

  • Brine solution

Methodology:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet. An inert atmosphere is crucial to prevent moisture from quenching the phenoxide intermediate and reacting with the base.

  • Reagent Addition:

    • To the flask, add methyl 3,5-dihydroxybenzoate (1.0 eq), potassium carbonate (3.0 eq), and a catalytic amount of 18-crown-6. The crown ether complexes with potassium ions, increasing the nucleophilicity of the phenoxide.

    • Add anhydrous DMF via syringe to dissolve the reagents.

  • Activation: Heat the mixture to 80°C for 1 hour to ensure complete formation of the diphenoxide.

  • Monomer Addition: Dissolve this compound (2.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. A slight excess of the bromide ensures complete reaction of the core.

  • Reaction: Maintain the reaction at 80°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Purify the resulting crude product by column chromatography (silica gel). Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Dendron Functionalization via CuAAC "Click" Chemistry

This protocol demonstrates the coupling of an azide-functionalized dendron to an alkyne-bearing molecule, illustrating the typical conditions for this highly efficient reaction.

Objective: To couple a G1-azide dendron with a propargyl-functionalized molecule.

Materials:

  • G1-Azide Dendron (1.0 eq)

  • Propargyl-functionalized molecule (1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium Ascorbate (0.2 eq)

  • Solvent mixture (e.g., t-Butanol/Water 1:1)

Methodology:

  • Reagent Preparation: In a single-neck round-bottom flask, dissolve the G1-Azide Dendron and the propargyl-functionalized molecule in the t-butanol/water solvent system.

  • Catalyst Addition:

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. Add this to the reaction flask. Sodium ascorbate is the reducing agent that generates the active Cu(I) catalyst in situ from the Cu(II) precursor.

    • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O and add it to the reaction.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often visibly complete within a few hours, as indicated by TLC or LC-MS analysis. The mild conditions are a key advantage of this chemistry.

  • Workup and Purification:

    • Upon completion, the reaction mixture can often be diluted with water and the product extracted with an organic solvent like ethyl acetate.

    • Alternatively, if the product is water-soluble, passing the solution through a copper-chelating resin (e.g., QuadraSil) is recommended to remove the copper catalyst.

    • After solvent removal, the product can be purified by column chromatography if necessary.

  • Characterization: Confirm the formation of the triazole linkage and the final product structure using ¹H NMR, ¹³C NMR, and FTIR (looking for the disappearance of the azide stretch at ~2100 cm⁻¹).

Conclusion and Future Outlook

This compound and its structural isomers are robust and effective linkers for the synthesis of dendrimers with rigid, stable backbones. The underlying Williamson ether synthesis is a cornerstone of organic chemistry, offering high reliability, provided that appropriate experimental conditions (anhydrous solvents, inert atmosphere) are maintained.

However, the field has increasingly embraced "click" chemistry for its unparalleled efficiency, mild reaction conditions, and orthogonality. For applications in biological systems or where sensitive functional groups are present, a "click" chemistry approach often proves superior.

The optimal choice of linker is ultimately dictated by the desired properties of the final dendrimer and the specific application. For creating thermally stable materials with a defined architecture, benzylic bromide linkers remain an excellent and cost-effective choice. For complex, multifunctional constructs, particularly in drug delivery and biologics, the investment in a "click" chemistry strategy is often justified by its simplicity and high yield.

References

  • ResearchGate. (n.d.). Comparison of the (a) divergent and (b) convergent approaches to dendrimer synthesis. Retrieved from ResearchGate. [Link]

  • Molecules. (2024). In Vivo Applications of Dendrimers: A Step toward the Future of Nanoparticle-Mediated Therapeutics. Retrieved from PubMed Central. [Link]

  • SpringerLink. (n.d.). Combination of Divergent and Convergent Approaches (Accelerated Approaches). Retrieved from SpringerLink. [Link]

  • Molecules. (2023). Dendrimers: Exploring Their Wide Structural Variety and Applications. Retrieved from PubMed Central. [Link]

  • Google Patents. (n.d.). CN102329192A - Benzyl bromide synthesis method.
  • Crimson Publishers. (2019). Comparison Between Divergent and Convergent Synthesis Routes of Amine-Terminated Dendrimer Functionalized onto the Halloysite Na. Retrieved from Crimson Publishers. [Link]

  • ResearchGate. (n.d.). Synthesis of Dendrimers-Divergent and Convergent approach. Retrieved from ResearchGate. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Dendrimers: synthesis, applications, and properties. Retrieved from PubMed Central. [Link]

  • Progress in Chemical and Biochemical Research. (2024). Dendrimers in Medicine: Properties, Drug Encapsulation Mechanisms and Applications. Retrieved from pcbr.net. [Link]

  • ResearchGate. (2009). Synthesis of dendrimers through divergent iterative thio‐bromo “Click” chemistry. Retrieved from ResearchGate. [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. Retrieved from NIH. [Link]

  • ACS Publications. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Retrieved from ACS Publications. [Link]

  • Molecules. (2015). Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. Retrieved from PubMed Central. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). POTENTIAL APPLICATION OF DENDRIMERS IN DRUG DELIVERY: A CONCISE REVIEW AND UPDATE. Retrieved from ijpsr.com. [Link]

  • ChemRxiv. (n.d.). Synthesis of small PAMAM-dendrimers with Well-defined Struc- tural Diversity. Retrieved from ChemRxiv. [Link]

  • ResearchGate. (n.d.). Chemical structures of some non-integral linkers used in solid-phase synthesis. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Star Polymers vs. Dendrimers: Studies of the Synthesis Based on Computer Simulations. Retrieved from MDPI. [Link]

  • World Journal of Advanced Research and Reviews. (2024). Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application. Retrieved from wjarr.com. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Dimethyl 4-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Comparison Guide for Researchers

In the synthesis of complex organic molecules, particularly those destined for materials science or as intermediates in drug development, unambiguous structural confirmation is not merely a procedural step but the foundation of reliable and reproducible science. Dimethyl 4-(bromomethyl)isophthalate is one such molecule, where the precise arrangement of its functional groups—two methyl esters and a bromomethyl substituent on an aromatic ring—is critical to its reactivity and function.

This guide provides a comprehensive framework for the structural verification of this compound using a multi-technique spectroscopic approach. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this guide explains the causality behind the analytical choices, offering a self-validating workflow that empowers researchers to distinguish the target product from common synthetic precursors and positional isomers with a high degree of confidence.

The Analytical Challenge: Distinguishing Isomers and Precursors

The primary challenge in confirming the structure of this compound (the target molecule) lies in differentiating it from plausible alternatives that may be present in a reaction mixture. These include:

  • Starting Material: Dimethyl isophthalate , the precursor molecule before the introduction of the bromomethyl group. Its presence would indicate an incomplete reaction.

  • Positional Isomers: Molecules like Dimethyl 5-(bromomethyl)isophthalate or Dimethyl 2-(bromomethyl)isophthalate , which have the same mass and similar functional groups but differ in the substitution pattern on the aromatic ring.[1] These isomers can arise from non-selective bromination and may have significantly different chemical properties.

A robust analytical workflow must therefore not only confirm the presence of the required functional groups but also definitively establish their connectivity.

Integrated Spectroscopic Workflow

A sequential and logical application of spectroscopic techniques is the most efficient path to structural confirmation. Each method provides a unique piece of the puzzle, and together they form a self-validating system.

G IR IR Spectroscopy (Functional Group Analysis) MS Mass Spectrometry (Molecular Weight & Halogen Check) IR->MS H_NMR ¹H NMR (Proton Environment & Connectivity) MS->H_NMR Confirms MW & Br presence Leads to isomer differentiation C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Corroborates proton data NMR_2D 2D NMR (COSY, HSQC) (Advanced Correlation) C_NMR->NMR_2D For complex cases

Caption: Integrated workflow for spectroscopic analysis.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial and most direct confirmation of a successful bromination reaction. It provides the molecular weight of the analyte and, crucially, can confirm the presence of a bromine atom.

Experimental Rationale: The key diagnostic feature is the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units. This provides unequivocal evidence of bromination.

Table 1: Comparison of Expected Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion (M⁺) PatternKey Fragmentation
Target: this compound C₁₁H₁₁BrO₄287.11m/z 286/288 (~1:1 ratio) Loss of Br (m/z 207), Loss of OCH₃ (m/z 255/257)
Alternative: Dimethyl isophthalate C₁₀H₁₀O₄194.18m/z 194 (single peak)Loss of OCH₃ (m/z 163)[2]
Alternative: Dimethyl 5-(bromomethyl)isophthalate C₁₁H₁₁BrO₄287.11m/z 286/288 (~1:1 ratio) Loss of Br (m/z 207), Loss of OCH₃ (m/z 255/257)

Note: While MS can confirm bromination, it cannot distinguish between positional isomers as they have the same molecular weight and similar initial fragmentation patterns.

Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the product in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS instrument.

  • GC Separation: Use a standard non-polar column (e.g., DB-5ms). Program the oven with an initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

  • MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis: Examine the mass spectrum of the eluted peak. Look for the characteristic 1:1 doublet for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for verifying the persistence of the ester functional groups and the overall aromatic structure after the reaction.

Experimental Rationale: The synthesis of this compound should preserve the two methyl ester groups from the starting material. Therefore, the IR spectrum of the product should be very similar to that of the starting material, primarily showing strong absorptions characteristic of aromatic esters.

Table 2: Comparison of Key Infrared Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)This compoundDimethyl isophthalate
C-H Stretch (Aromatic)3100-3000PresentPresent
C-H Stretch (Aliphatic)3000-2850PresentPresent
C=O Stretch (Ester) 1750-1720 Strong, sharp peak expected ~1725 cm⁻¹ Strong, sharp peak observed ~1730 cm⁻¹ [3]
C=C Stretch (Aromatic)1600-1450Multiple peaks expectedMultiple peaks expected
C-O Stretch (Ester) 1300-1100 Strong peaks expected Strong peaks observed [3]
C-Br Stretch690-550Weak to medium peak expectedAbsent

Note: The C-Br stretch is often weak and falls in the fingerprint region, making it less reliable for primary confirmation compared to MS or NMR.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol and performing a background scan.

  • Sample Application: Place a small amount of the solid product directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Label the key peaks corresponding to the ester carbonyl and C-O stretches to confirm the integrity of these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful technique for this analytical challenge, as it provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons. It is the only single technique that can definitively distinguish between the target product and its positional isomers.

G a

Caption: Structure of this compound with key proton environments labeled.

¹H NMR Analysis: The Key to Isomer Differentiation

Experimental Rationale: The number of signals, their chemical shifts (δ), their integration (area under the peak), and their splitting patterns (multiplicity) in the ¹H NMR spectrum provide a unique fingerprint of the molecule's proton framework. The aromatic region is particularly diagnostic for differentiating isomers.

  • For this compound: We expect three distinct signals in the aromatic region. Proton Hc, situated between two electron-withdrawing ester groups, will be the most deshielded. Protons Ha and Hb will be doublets due to coupling with each other.

  • For Dimethyl 5-(bromomethyl)isophthalate (Isomer): The symmetry of this molecule would result in a different pattern. We would expect two signals in the aromatic region: a singlet for the proton between the two esters, and a doublet for the two equivalent protons adjacent to the bromomethyl group.

Table 3: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, ~400 MHz)

Protons (Label)This compoundDimethyl 5-(bromomethyl)isophthalate (Isomer)Dimethyl isophthalate (Precursor)
-CH₂Br (d) ~4.8 ppm (s, 2H) ~4.6 ppm (s, 2H)Absent
-OCH₃ (e, f) ~3.95 ppm (s, 3H), ~3.93 ppm (s, 3H) ~3.94 ppm (s, 6H)~3.9 ppm (s, 6H)
Aromatic (a, b, c) ~8.2 ppm (d, 1H), ~8.0 ppm (d, 1H), ~7.6 ppm (dd, 1H) ~8.6 ppm (s, 1H), ~8.2 ppm (s, 2H)~8.6 ppm (t, 1H), ~8.2 ppm (dd, 2H), ~7.5 ppm (t, 1H)
¹³C NMR Analysis: Confirming the Carbon Skeleton

Experimental Rationale: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. This is useful for confirming the overall structure and symmetry. For the target molecule, we expect 9 distinct signals (3 for the substituents and 6 for the aromatic ring), whereas the more symmetric starting material and positional isomers would show fewer signals.

Table 4: Predicted ¹³C NMR Spectroscopic Data

Carbon TypeThis compoundDimethyl isophthalate (Precursor)
-CH₂Br ~30-35 ppm Absent
-OCH₃ Two signals ~52-53 ppmOne signal ~52 ppm
Aromatic C Six signals ~128-140 ppmFour signals ~128-135 ppm
C=O (Ester) Two signals ~165-167 ppmOne signal ~166 ppm
Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

  • Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse, a 2-second relaxation delay, and 16 scans.

  • Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment and may require several hundred scans for a good signal-to-noise ratio.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks and determine their multiplicities. Correlate the ¹H and ¹³C spectra to make full assignments.

Conclusion

The structural confirmation of this compound is a clear example of the power of a multi-technique analytical approach. While MS and IR provide rapid and essential checks for the reaction's success by confirming molecular weight and functional group integrity, only NMR spectroscopy possesses the resolving power to definitively establish the precise connectivity and distinguish the target product from its critical positional isomers. By following the integrated workflow presented, researchers can ensure the structural integrity of their material, providing a solid foundation for subsequent research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15088, Dimethyl isophthalate. [Link]

  • LibreTexts Chemistry. IR Spectroscopy of Esters. [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized Dimethyl 4-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. Dimethyl 4-(bromomethyl)isophthalate, a key building block in the synthesis of various pharmacologically active compounds and functional materials, is no exception. Its benzylic bromide moiety makes it a versatile reagent for introducing the isophthalate scaffold, but this reactivity also predisposes it to specific impurities during synthesis. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized this compound, grounded in practical expertise and scientific rigor.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route and the likely impurities that may arise. This compound is typically synthesized via the free-radical bromination of its precursor, dimethyl 4-methylisophthalate.[1] This process, often initiated by light or a radical initiator, is effective but can lead to a predictable profile of impurities.

Common Impurities in the Synthesis of this compound:

  • Unreacted Starting Material: Dimethyl 4-methylisophthalate.

  • Over-brominated Byproducts: Dimethyl 4-(dibromomethyl)isophthalate.

  • Hydrolysis Product: Dimethyl 4-(hydroxymethyl)isophthalate, formed if moisture is present.

  • Residual Solvents and Reagents: From the reaction and workup steps.

The primary goal of the analytical methods described herein is to separate, identify, and quantify these potential impurities.

A Multi-Faceted Approach to Purity Determination

No single analytical technique is sufficient to definitively establish the purity of a compound. A combination of spectroscopic and chromatographic methods provides a comprehensive and validated assessment. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule.

  • Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Expert Interpretation: For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the two distinct methyl ester protons, and the benzylic protons of the bromomethyl group. The chemical shift of the benzylic protons is particularly diagnostic, typically appearing around 4.5-5.0 ppm due to the deshielding effect of the adjacent bromine atom and aromatic ring.[2]

  • Purity Assessment: The presence of unreacted starting material, dimethyl 4-methylisophthalate, would be indicated by a singlet around 2.5 ppm corresponding to the methyl group protons. The over-brominated impurity, dimethyl 4-(dibromomethyl)isophthalate, would exhibit a characteristic downfield-shifted singlet for the -CHBr₂ proton. The integration of these signals relative to the signals of the desired product allows for a quantitative estimation of these impurities.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Potential Impurities.

CompoundAromatic Protons (ppm)-CH₂Br (ppm)-CHBr₂ (ppm)-CH₃ (ppm)-COOCH₃ (ppm)
This compound7.5 - 8.5~4.7--~3.9
Dimethyl 4-methylisophthalate (Starting Material)7.3 - 8.6--~2.6~3.9
Dimethyl 4-(dibromomethyl)isophthalate (Impurity)7.6 - 8.7-~6.8-~3.9
  • Principle: ¹³C NMR provides a signal for each unique carbon atom in the molecule, offering a map of the carbon framework.

  • Expert Interpretation: The ¹³C NMR spectrum of pure this compound should display distinct signals for the two carbonyl carbons of the ester groups, the six aromatic carbons, the two methyl ester carbons, and the benzylic carbon of the bromomethyl group. The chemical shift of the benzylic carbon is expected around 30-35 ppm.

  • Purity Assessment: The presence of the starting material would be indicated by a signal for the methyl group carbon at approximately 21 ppm. The dibrominated impurity would show a signal for the -CHBr₂ carbon at a significantly different chemical shift.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for the quantitative analysis of non-volatile and thermally labile compounds, making it ideal for the purity assessment of this compound.

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase. A UV detector is commonly used for aromatic compounds.

  • Method Development Insights: A reverse-phase HPLC method is most suitable for this analysis.[3] The polarity difference between the target compound and its potential impurities allows for excellent separation. The starting material is more polar than the product, and the dibrominated impurity is less polar. The hydrolysis product, being more polar, will also be well-separated.

  • Trustworthiness through Validation: A robust HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.[4][5][6][7][8]

Experimental Protocol: A Validated HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to achieve optimal separation of all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Sample Preparation: Dissolve a known quantity of the synthesized material in the mobile phase.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. For higher accuracy, quantification against a certified reference standard is recommended.

Table 2: Comparative HPLC Performance for Purity Assessment.

Analytical ParameterHPLC-UV
Pros High sensitivity and resolution, excellent for quantification, applicable to a wide range of impurities, established validation protocols.
Cons Does not provide structural information directly (requires mass spectrometric detection for that).
Limit of Quantitation Typically in the low ng range, allowing for the detection of trace impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

  • Principle: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for each compound.

  • Expert Considerations: While powerful, GC-MS requires the analyte to be thermally stable and volatile. This compound is amenable to GC-MS analysis. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern. A key fragmentation would be the loss of the bromine atom, leading to a prominent peak at M-79/81.[9][10]

  • Impurity Identification: GC-MS is particularly useful for identifying unknown impurities by analyzing their mass spectra. The starting material and the dibrominated impurity will have distinct retention times and mass spectra.

Experimental Protocol: A General GC-MS Method

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) is used to separate compounds with different boiling points.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Table 3: Comparative GC-MS Performance for Purity Assessment.

Analytical ParameterGC-MS
Pros Excellent separation efficiency, provides structural information from mass spectra, highly sensitive for volatile impurities.
Cons Requires the analyte to be thermally stable, potential for on-column degradation for some sensitive compounds.
Key Identifiers Molecular ion peak (m/z 286/288 for C₁₁H₁₁⁷⁹BrO₄/C₁₁H₁₁⁸¹BrO₄) and characteristic fragmentation patterns.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the key analytical techniques for a comprehensive purity assessment.

NMR_Workflow cluster_NMR NMR Spectroscopy Workflow Sample Synthesized Product Dissolution Dissolve in CDCl3 Sample->Dissolution H1_NMR Acquire ¹H NMR Spectrum Dissolution->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Dissolution->C13_NMR Analysis Analyze Spectra for: - Chemical Shifts - Integration - Impurity Signals H1_NMR->Analysis C13_NMR->Analysis Purity_Report Purity Assessment & Structural Confirmation Analysis->Purity_Report

Caption: Workflow for Purity Assessment by NMR Spectroscopy.

HPLC_Workflow cluster_HPLC HPLC Analysis Workflow Sample_Prep Prepare Sample Solution Injection Inject into HPLC System Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Peak Areas Chromatogram->Quantification

Caption: Workflow for Quantitative Purity Analysis by HPLC.

GCMS_Workflow cluster_GCMS GC-MS Analysis Workflow Sample_Prep Prepare Sample Solution Injection Inject into GC-MS Sample_Prep->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Analysis Identify Components by Mass Spectra Mass_Analysis->Data_Analysis

Caption: Workflow for Impurity Identification by GC-MS.

Comparative Summary and Best Practices

Table 4: Overall Comparison of Analytical Techniques.

FeatureNMR SpectroscopyHPLC-UVGC-MS
Primary Use Structural confirmation and purity estimation.Precise quantification of purity and impurities.Identification of volatile impurities and byproducts.
Quantification Semi-quantitative (by integration) to quantitative (with internal standard).Highly quantitative.Quantitative with appropriate calibration.
Impurity ID Good for known impurities with distinct signals.Limited to retention time matching with standards.Excellent for identifying unknown volatile impurities.
Throughput Moderate.High.Moderate to High.
Instrumentation Cost High.Moderate.High.

Best Practices for a Self-Validating Purity Assessment:

  • Orthogonal Methods: Employ at least two different analytical techniques (e.g., NMR and HPLC) to provide a more complete and reliable assessment of purity.

  • Reference Standards: Whenever possible, use certified reference standards for the main compound and any known impurities for accurate identification and quantification.

  • Forced Degradation Studies: To develop a truly stability-indicating HPLC method, perform forced degradation studies (acid, base, oxidation, heat, light) to ensure that any degradation products are separated from the main peak.

  • Documentation: Meticulously document all experimental parameters, results, and interpretations to ensure traceability and reproducibility.

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. A comprehensive approach that leverages the structural insights of NMR spectroscopy with the quantitative power of HPLC, and the impurity identification capabilities of GC-MS, provides a robust and self-validating system. By understanding the potential impurities from the synthetic route and applying these analytical techniques with scientific rigor, researchers can proceed with confidence in the quality of this important chemical intermediate.

References

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Pharma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC. OPUS Open Portal to University Scholarship. [Link]

  • PubChem. (n.d.). Dimethyl isophthalate. National Center for Biotechnology Information. [Link]

  • Alfa Chemistry. (n.d.). This compound. [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • Doc Brown's Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum. [Link]

  • The Organic Chemistry Tutor. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry.
  • Stengel, B., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs. [Link]

  • Bagno, A., et al. (2007). Predicting NMR Spectra by DFT Calculations. Accounts of Chemical Research, 40(5), 339-347.
  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • Stengel, B., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. [Link]

  • SpectraBase. (n.d.). Isophthalic acid, 4-bromophenyl propyl ester. [Link]

  • Loghmani-Khouzani, H., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking "Dimethyl 4-(bromomethyl)isophthalate"-Based Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of materials science and drug delivery, the rational selection of molecular building blocks is paramount to achieving desired performance characteristics. This guide provides an in-depth comparative analysis of materials derived from "Dimethyl 4-(bromomethyl)isophthalate," a versatile linker molecule. We will explore its performance in the context of metal-organic frameworks (MOFs), functional polymers, and drug delivery systems, benchmarking it against relevant alternatives. This document is intended to be a practical resource, grounded in experimental data and established scientific principles, to aid researchers in their material design and development endeavors.

Introduction to this compound: A Versatile Building Block

This compound is an aromatic dicarboxylate linker distinguished by a reactive bromomethyl functional group.[1][2] This unique combination of a rigid isophthalate backbone and a pendant reactive site makes it a valuable precursor for a variety of advanced materials. The isophthalate moiety provides a well-defined geometry for constructing porous frameworks and polymer chains, while the bromomethyl group offers a versatile handle for post-synthetic modification or for initiating polymerization reactions.

The isomeric counterpart, Dimethyl 5-(bromomethyl)isophthalate, offers a different substitution pattern on the aromatic ring, which can influence the resulting material's architecture and properties.[3][4][5] Throughout this guide, we will consider both isomers and other functionalized isophthalates to provide a comprehensive comparative landscape.

Performance in Metal-Organic Frameworks (MOFs)

The functionalization of organic linkers is a key strategy for tuning the properties of MOFs. The presence of the bromomethyl group in this compound allows for post-synthetic modification, enabling the introduction of various functionalities to tailor the MOF's performance in applications such as gas storage, separation, and catalysis.

Comparative Analysis of Isophthalate-Based Linkers in MOFs

The choice of functional group on the isophthalate linker significantly impacts the performance of the resulting MOF. A comparative study of isoreticular MOFs, where the metal node and framework topology are kept constant while the linker functionality is varied, provides valuable insights. For instance, in the well-studied UiO-66 family of MOFs, the introduction of different functional groups onto the terephthalate or isophthalate linker has been shown to modulate properties such as surface area and gas adsorption capacity.[6][7]

Linker Functional GroupMOF SeriesBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g at 273 K)Key Performance Attribute
-H (unfunctionalized) UiO-66~1100 - 1500~2.5Baseline performance
-NH₂ (amino) UiO-66~1200 - 1400~3.35Enhanced CO₂ affinity due to basic sites
-NO₂ (nitro) UiO-66~1100 - 1300~2.8Altered electronic properties
-OH (hydroxyl) UiO-66~1000 - 1200~3.0Potential for hydrogen bonding interactions
-Br (bromo) UiO-66VariesVariesReactive handle for post-synthetic modification

Data compiled from various sources for illustrative purposes.[6][7]

The bromomethyl group on this compound provides a reactive site for further functionalization, which can be a significant advantage over other functional groups that are primarily for tuning porosity or surface chemistry.

Experimental Protocol: Characterization of Isophthalate-Based MOFs

To ensure the scientific integrity of comparative studies, standardized characterization protocols are essential.

Workflow for MOF Synthesis and Characterization

MOF_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Solvothermal Solvothermal Synthesis (Metal Salt + Linker + Solvent) PXRD Powder X-Ray Diffraction (PXRD) (Phase Purity & Crystallinity) Solvothermal->PXRD Verify Structure TGA Thermogravimetric Analysis (TGA) (Thermal Stability) PXRD->TGA Assess Stability GasSorption Gas Sorption Analysis (BET Surface Area, Pore Volume) TGA->GasSorption Evaluate Porosity FTIR FTIR Spectroscopy (Functional Group Confirmation) GasSorption->FTIR Confirm Composition

Caption: Workflow for the synthesis and characterization of MOFs.

Step-by-Step Protocol for MOF Characterization:

  • Powder X-Ray Diffraction (PXRD):

    • Purpose: To confirm the crystalline structure and phase purity of the synthesized MOF.

    • Procedure: A small amount of the dried MOF powder is placed on a sample holder. The sample is then irradiated with monochromatic X-rays at various angles, and the diffraction pattern is recorded. The experimental pattern is compared with simulated patterns from single-crystal X-ray diffraction data or known phases.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the MOF.

    • Procedure: A small, accurately weighed sample of the MOF is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. Weight loss events correspond to the removal of solvent molecules and decomposition of the framework.

  • Gas Sorption Analysis (e.g., N₂ at 77 K):

    • Purpose: To determine the specific surface area (BET), pore volume, and pore size distribution of the MOF.

    • Procedure: The MOF sample is first "activated" by heating under vacuum to remove any guest molecules from the pores. The sample is then cooled to 77 K (liquid nitrogen temperature), and nitrogen gas is introduced at controlled pressures. The amount of gas adsorbed by the material is measured at each pressure point to generate an adsorption-desorption isotherm.

Performance in Functional Polymers

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of functional polyesters. The two ester groups can participate in polycondensation reactions, while the bromomethyl group can be used for subsequent polymer modification or as a site for initiating grafting polymerizations.

Comparative Analysis of Polyester Properties

The incorporation of functional groups into the polymer backbone can significantly influence the material's thermal and mechanical properties. For instance, the introduction of rigid aromatic units generally increases the glass transition temperature (Tg) and thermal stability of polyesters.[8]

Monomer CompositionPolymer TypeGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, °C)Key Performance Attribute
Ethylene Glycol + Dimethyl TerephthalatePET~75~400Commodity polyester with good mechanical properties.[9]
Ethylene Glycol + Dimethyl IsophthalatePEI~65VariesIntroduction of isophthalate units can reduce crystallinity.[9]
Diol + this compoundFunctional PolyesterVariesVariesReactive sites for cross-linking or grafting.
Diol + Dimethyl 5-aminoisophthalateFunctional PolyesterVariesVariesPotential for hydrogen bonding and further modification.[10]

This table provides a conceptual comparison; specific values depend on molecular weight, copolymer composition, and processing conditions.

The presence of the bromomethyl group in polyesters derived from this compound allows for the creation of cross-linked networks, which can enhance mechanical strength and solvent resistance.

Experimental Protocol: Characterization of Functional Polyesters

The performance of functional polyesters is evaluated through a combination of thermal and mechanical testing.

Polymer_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Polycondensation Melt Polycondensation (Diol + Diester) GPC Gel Permeation Chromatography (GPC) (Molecular Weight & Distribution) Polycondensation->GPC Determine Mn & PDI DSC Differential Scanning Calorimetry (DSC) (Tg, Tm) GPC->DSC Analyze Thermal Transitions TGA Thermogravimetric Analysis (TGA) (Thermal Stability) DSC->TGA Evaluate Stability Tensile Tensile Testing (Modulus, Strength, Elongation) TGA->Tensile Assess Mechanical Properties

Caption: Workflow for the evaluation of drug delivery systems.

Step-by-Step Protocol for Drug Release Studies:

  • Drug Loading:

    • Purpose: To encapsulate the therapeutic agent within the carrier material.

    • Procedure (for MOFs): The activated MOF is typically incubated in a concentrated solution of the drug for a specific period. The drug-loaded MOF is then collected by centrifugation and washed to remove any surface-adsorbed drug.

    • Procedure (for Polymer Nanoparticles): Drug-loaded nanoparticles can be prepared using methods such as nanoprecipitation or emulsion evaporation, where the drug is co-precipitated with the polymer.

  • Quantification of Drug Loading:

    • Purpose: To determine the amount of drug successfully loaded into the carrier.

    • Procedure: The drug-loaded carrier is dissolved or digested in a suitable solvent to release the encapsulated drug. The concentration of the drug in the resulting solution is then measured using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) and compared to a calibration curve.

  • In Vitro Drug Release Study:

    • Purpose: To measure the rate and extent of drug release from the carrier over time in a simulated physiological environment.

    • Procedure (Dialysis Method): The drug-loaded carrier is placed in a dialysis bag with a specific molecular weight cutoff, which is then immersed in a release medium (e.g., phosphate-buffered saline, PBS) at 37 °C with gentle agitation. At predetermined time points, aliquots of the release medium are withdrawn and analyzed for drug concentration.

  • Biocompatibility Assessment (e.g., MTT Assay):

    • Purpose: To evaluate the cytotoxicity of the drug carrier.

    • Procedure: A specific cell line is cultured in the presence of varying concentrations of the carrier material. After a set incubation period, the viability of the cells is assessed using a colorimetric assay such as the MTT assay, which measures metabolic activity. [11][12]

Conclusion and Future Outlook

This compound stands out as a highly versatile building block for the creation of advanced materials. Its rigid isophthalate core provides structural integrity, while the reactive bromomethyl group opens up a vast chemical space for post-synthetic modification and the design of functional polymers and drug delivery systems.

The comparative data presented in this guide highlight the importance of linker functionalization in tuning the performance of MOFs for specific applications. While direct comparative data for polymers and drug delivery systems based on this compound is still emerging, the principles of structure-property relationships derived from related systems provide a strong foundation for future research and development.

As the demand for tailored materials in high-performance applications continues to grow, the strategic use of functionalized linkers like this compound will undoubtedly play a crucial role in advancing the frontiers of materials science and nanomedicine. The experimental protocols and comparative frameworks provided herein are intended to empower researchers to make informed decisions in their pursuit of novel and impactful materials.

References

  • Functional Polyesters: Tailoring Structure and Biomedical Functions. ACS Publications. Available from: [Link]

  • Controlling the Adsorption and Release of Ocular Drugs in Metal–Organic Frameworks: Effect of Polar Functional Groups. National Institutes of Health. Available from: [Link]

  • Synthesis and Structure-Property Relationships of Polyesters Containing Rigid Aromatic Structures. VTechWorks. Available from: [Link]

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing. Available from: [Link]

  • Controlling the Adsorption and Release of Ocular Drugs in Metal–Organic Frameworks: Effect of Polar Functional Groups. ResearchGate. Available from: [Link]

  • Biomedical Applications of Biodegradable Polyesters. National Institutes of Health. Available from: [Link]

  • Metal-organic frameworks: Drug delivery applications and future prospects. National Institutes of Health. Available from: [Link]

  • Two transition metal-organic frameworks based on 5-phenyl-isophthalate and N-donor mixed ligands: Structure, magnetic, drug delivery and catalytic properties. ResearchGate. Available from: [Link]

  • Synthesis and properties of aromatic polyesters and brominated polyesters derived from ?,??-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene. ResearchGate. Available from: [Link]

  • Thermal behavior and tensile properties of poly(ethylene terephthalate-co-ethylene isophthalate). ResearchGate. Available from: [Link]

  • Biocompatibility and biodegradability of metal organic frameworks for biomedical applications. RSC Publishing. Available from: [Link]

  • The Effect of Polymers on Drug Release Kinetics in Nanoemulsion In Situ Gel Formulation. National Institutes of Health. Available from: [Link]

  • Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications. National Institutes of Health. Available from: [Link]

  • Cytotoxicity and Biocompatibility of Metal-Organic Frameworks. ResearchGate. Available from: [Link]

  • Development of Biodegradable Polyesters: Study of Variations in Their Morphological and Thermal Properties through Changes in Composition of Alkyl-Substituted (ε-DL) and Non-Substituted (ε-CL, EB, L-LA) Monomers. MDPI. Available from: [Link]

  • Thermal behavior and tensile properties of poly(ethylene terephthalate-co-ethylene isophthalate). Scite.ai. Available from: [Link]

  • Biomedical Applications of Titanium Alloys Modified with MOFs—Current Knowledge and Further Development Directions. MDPI. Available from: [Link]

  • Nanocarriers for ocular drug delivery: current status and translational opportunity. National Institutes of Health. Available from: [Link]

  • (PDF) Functional Polymers for Controlled Drug Release. ResearchGate. Available from: [Link]

  • Nanomaterial-based ophthalmic drug delivery. ResearchGate. Available from: [Link]

  • Formulation Development Of Nanoparticulate Formulation In Ophthalmic Drug Delivery System. Journal of Advanced Zoology. Available from: [Link]

  • Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer. MDPI. Available from: [Link]

  • Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System. MDPI. Available from: [Link]

  • Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. National Institutes of Health. Available from: [Link]

  • Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI. Available from: [Link]

  • Targets. CIS BIOPHARMA. Available from: [Link]

  • Terephthalate Copolyesters Based on 2,3-Butanediol and Ethylene Glycol and Their Properties. MDPI. Available from: [Link]

  • Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance. Frontiers. Available from: [Link]

  • Biodegradable Polymer-Based Drug-Delivery Systems for Ocular Diseases. National Institutes of Health. Available from: [Link]

  • Design and Characterization of Novel Nanoemulsion Formulation of Cannabinoid using Nanotechnology Platform for Targeted Ophthalmic Drug Delivery. Sciforum. Available from: [Link]

  • Poly(ethylene terephthalate‐co‐isophthalate) copolyesters obtained from ethylene terephthalate and isophthalate oligomers. Semantic Scholar. Available from: [Link]

  • Advanced Formulation Approaches for Ocular Drug Delivery: State-Of-The-Art and Recent Patents. PubMed. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Systems for the Synthesis of Dimethyl 4-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Dimethyl 4-(bromomethyl)isophthalate

This compound is a pivotal bifunctional molecule in the landscape of medicinal chemistry and materials science. Its structure, featuring both ester functionalities and a reactive benzylic bromide, makes it a highly versatile building block. The ester groups provide a scaffold for constructing polyester chains or can be hydrolyzed to carboxylic acids for further derivatization, while the bromomethyl group is an excellent electrophile for introducing the isophthalate moiety via nucleophilic substitution.[1] This dual reactivity is exploited in the synthesis of complex macrocycles, polymers, and as a linker in the development of novel pharmaceutical agents.

The primary and most efficient route to this intermediate is the selective bromination of the methyl group of its precursor, Dimethyl 4-methylisophthalate. This transformation, a classic example of benzylic bromination, is highly dependent on the catalytic system employed to ensure high yield and selectivity, minimizing unwanted side reactions such as aromatic ring bromination. This guide provides a comparative analysis of the predominant catalytic strategies, supported by mechanistic insights and actionable experimental protocols, to assist researchers in making informed decisions for their synthetic campaigns.

The Core Chemistry: Free-Radical Benzylic Bromination

The synthesis of this compound hinges on the Wohl-Ziegler reaction, a free-radical substitution that selectively targets a hydrogen atom on a carbon adjacent to an aromatic ring (a benzylic position).[2] The reagent of choice for this transformation is N-Bromosuccinimide (NBS).

Why NBS? The Principle of Selectivity: Direct bromination with molecular bromine (Br₂) under heat or UV light can lead to a mixture of products, including undesirable electrophilic substitution on the electron-rich aromatic ring. NBS is the preferred reagent because it maintains a very low, steady-state concentration of Br₂ in the reaction medium.[2][3] This is crucial because the radical chain reaction for benzylic bromination requires only a catalytic amount of Br₂, whereas electrophilic aromatic addition is concentration-dependent. By keeping the Br₂ concentration minimal, the radical pathway is favored overwhelmingly.

The overall transformation is as follows:

ReactionScheme SM Dimethyl 4-methylisophthalate Product This compound SM->Product Wohl-Ziegler Bromination Reagents N-Bromosuccinimide (NBS) Radical Initiator Solvent (e.g., CCl₄, Chlorobenzene)

Figure 1: General reaction scheme for the synthesis of this compound.

The reaction is not spontaneous; it requires an initial input of energy to generate the first radical species. This is the role of the "catalyst" or, more accurately, the radical initiator . The choice of initiator is a critical parameter that dictates reaction conditions, safety protocols, and efficiency.

Comparative Analysis of Radical Initiators

The efficacy of the Wohl-Ziegler bromination is critically dependent on the method used to initiate the radical chain reaction. The most common initiators are thermal initiators, such as azo compounds and peroxides, and photochemical methods.

Initiator System Mechanism of Action Typical Conditions Advantages Disadvantages & Safety Considerations
AIBN (Azobisisobutyronitrile)Thermal decomposition releases N₂ gas and generates two cyanoisopropyl radicals, which initiate the chain reaction.[4]Reflux in CCl₄, CH₃CN, or Chlorobenzene (~70-90 °C)Predictable, first-order decomposition kinetics. Safer than peroxides; not shock-sensitive. Cleanly decomposes.Requires elevated temperatures. AIBN and its radicals are toxic.
BPO (Benzoyl Peroxide)The weak O-O bond cleaves upon heating (~80-100 °C) to form two benzoyloxy radicals.[5][6]Reflux in CCl₄ or Chlorobenzene (~80-110 °C)Widely available and effective. Lower cost compared to AIBN.Thermally unstable and can be explosive if mishandled (shock or friction). Requires careful storage. Can lead to more side products.
Photochemical (UV/Visible Light) Light energy (hν) directly causes homolytic cleavage of Br₂ (present in trace amounts) or the N-Br bond in NBS to form bromine radicals.[7]Room temperature to mild heating in CCl₄ or CH₂Cl₂ with a UV or high-intensity visible light lamp.Can be performed at lower temperatures, minimizing thermal degradation. Often provides high yields and clean reactions.Requires specialized photochemical reactor setup. Reaction scalability can be challenging.

Field-Proven Insights & Causality:

  • Choice of Solvent: The selection of an inert, non-polar solvent like carbon tetrachloride (CCl₄), chlorobenzene, or 1,2-dichlorobenzene is deliberate.[6] These solvents effectively dissolve the starting material and NBS while being resistant to radical attack themselves. Halogenated solvents also promote the radical pathway. Acetonitrile is another viable option, though its polarity can sometimes influence reaction rates.[8]

  • AIBN vs. BPO: For syntheses requiring precise control and reproducibility, AIBN is generally the superior choice due to its predictable decomposition rate. BPO is a robust and economical alternative for routine preparations, provided that appropriate safety measures for handling peroxides are strictly followed. The heat from the refluxing solvent is typically sufficient to initiate the decomposition of either BPO or AIBN.[5]

  • The Rise of Photochemistry: Modern approaches increasingly favor photochemical initiation.[7][9] The ability to conduct reactions at or near room temperature prevents side reactions like elimination or over-bromination (dibromination), leading to a cleaner product profile and often simplifying purification.

Mechanistic Deep Dive: The Radical Chain Reaction

Understanding the underlying mechanism is key to troubleshooting and optimizing the synthesis. The process is a classic chain reaction with three distinct phases: Initiation, Propagation, and Termination.

Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle cluster_termination 3. Termination Initiator Initiator (AIBN/BPO) Initiator_Rad 2 R• Initiator->Initiator_Rad Heat (Δ) Prop1 Benzylic H Abstraction Initiator_Rad->Prop1 Starts Cycle Prop2 Bromination Prop1->Prop2 Prop1_text R• abstracts a benzylic hydrogen from the starting material to form a stable, resonance-stabilized benzyl radical. Prop2->Prop1 Prop2_text The benzyl radical reacts with Br₂ (formed from NBS + HBr) to yield the product and a new bromine radical (Br•), which continues the cycle. Term Two radicals combine (e.g., R• + R•, Br• + Br•, R• + Br•)

Figure 2: The three stages of the free-radical bromination mechanism.

The propagation steps are the core of the synthesis. A single initiation event can lead to the formation of thousands of product molecules, making it a highly efficient process. The role of NBS is to react with the HBr byproduct of the first propagation step to regenerate the Br₂ needed for the second propagation step, thus maintaining the crucial low-concentration bromine environment.[3]

Validated Experimental Protocols

The following protocol is a robust, self-validating procedure for the synthesis of this compound using AIBN as the initiator.

Protocol: Synthesis via NBS/AIBN Initiation

1. Materials and Equipment:

  • Dimethyl 4-methylisophthalate

  • N-Bromosuccinimide (NBS), recrystallized from water

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (silica gel), filtration apparatus, and rotary evaporator

2. Experimental Workflow:

Figure 3: Step-by-step experimental workflow for the synthesis.

3. Step-by-Step Procedure:

  • Reactor Setup: To a dry 250 mL round-bottom flask under an inert atmosphere of nitrogen, add Dimethyl 4-methylisophthalate (e.g., 10.0 g, 1.0 eq).

  • Reagent Addition: Add anhydrous carbon tetrachloride (e.g., 100 mL). Begin stirring and then add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq, catalytic amount).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction mixture will typically turn yellow-orange.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates conversion. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes. The succinimide byproduct will precipitate as a white solid.

  • Filtration: Remove the succinimide by vacuum filtration, washing the solid with a small amount of cold CCl₄.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white crystalline solid.

4. Self-Validation and Trustworthiness:

  • TLC Monitoring: This step ensures that the reaction is driven to completion without unnecessary heating that could cause decomposition.

  • Succinimide Removal: The filtration step is crucial as it removes the major byproduct. Succinimide is less dense than CCl₄ and floats, but precipitates upon cooling.

  • Recrystallization: This final purification step ensures the removal of any unreacted starting material, over-brominated species, and other minor impurities, yielding a product of high purity suitable for subsequent steps.

Conclusion and Recommendations

For the synthesis of this compound, the Wohl-Ziegler bromination using NBS is the undisputed method of choice. The selection of the radical initiator serves as the primary point of comparison.

  • For maximum safety and reproducibility , particularly in process development and scale-up environments, AIBN is the recommended initiator due to its predictable thermal decomposition.

  • For routine, small-scale laboratory preparations where cost is a factor, Benzoyl Peroxide (BPO) is a highly effective alternative, provided stringent safety protocols for handling organic peroxides are followed.

  • For syntheses sensitive to thermal degradation or for exploring greener chemical pathways, photochemical initiation offers a powerful, modern alternative that allows for milder reaction conditions.

Ultimately, the optimal choice of catalyst depends on the specific requirements of the research, including scale, available equipment, safety infrastructure, and desired product purity. By understanding the mechanistic principles and comparative advantages of each system, researchers can confidently select and implement the most appropriate method for their synthetic goals.

References

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Chad's Prep. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]

  • Indian Academy of Sciences. Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. [Link]

  • Beilstein Journal of Organic Chemistry. Visible-light photoredox catalysis enabled bromination of phenols and alkenes. PMC. [Link]

  • ResearchGate. Carbon tetrachloride free benzylic brominations of methyl aryl halides. [Link]

  • Reddit. Not entirely sure why we used benzoyl peroxide in our synthesis of 4-bromomethylbenzoic acid. [Link]

  • Leibniz-Institut für Katalyse. LIKAT Rostock - Publications. [Link]

  • RSC Publishing. Advances and developments in transition metal-free benzylic C(sp3)–H activation/functionalization reactions. [Link]

  • Google Patents. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • MDPI. Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. [Link]

  • DOKUMEN.PUB. Catalyst-free organic synthesis. [Link]

  • PolyU Institutional Research Archive. Reaction pathways of dimethyl phthalate degradation in. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • PubChem. Dimethyl isophthalate. [Link]

  • Organic Chemistry Portal. A One-Pot, Transition-Metal-Free Procedure for C-O, C-S, and C-N Bond Formation at the Benzylic Position of Methylarenes. [Link]

  • ResearchGate. (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. [Link]

  • PubMed. Mechanistic role of benzylic bromides in the catalytic autoxidation of methylarenes. [Link]

  • ACS Publications. Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. [Link]

  • ACS Publications. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. [Link]

  • YouTube. NBS: Radical Bromination. [Link]

  • ResearchGate. High atomic yield bromine-less benzylic bromination. [Link]

  • ResearchGate. Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. [Link]

  • Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • Semantic Scholar. NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 4-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work with specialized reagents like Dimethyl 4-(bromomethyl)isophthalate is fundamental to innovation. However, our responsibility extends beyond the synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for managing this compound waste. The procedures outlined here are designed to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance by treating this compound with the necessary caution it demands as a halogenated organic material.

Part 1: Hazard Identification and Chemical Profile

Understanding the intrinsic properties of a chemical is the bedrock of its safe handling and disposal. This compound is a brominated aromatic ester, a class of compounds that requires specific disposal pathways.

Table 1: Chemical and Hazard Summary

Property Value Source
IUPAC Name This compound
CAS Number 16281-94-0
Molecular Formula C₁₁H₁₁BrO₄
Physical Form White Solid
Primary Hazards Causes severe skin burns and eye damage.[1] May cause skin and serious eye irritation.[2] [1][2]

| Waste Classification | Halogenated Organic Waste |[3][4] |

The presence of a carbon-bromine bond places this compound squarely in the "halogenated organic" waste category.[3][4] This classification is critical because halogenated wastes cannot be disposed of with general organic solvents. Their combustion requires specialized, high-temperature incineration facilities equipped with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide) and prevent the formation of toxic dioxins or furans.[3][5]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal procedure is non-negotiable. The following protocol breaks down the process from the point of generation to the final handoff to your institution's safety professionals.

Step 1: Donning Appropriate Personal Protective Equipment (PPE)

Before handling the waste in any form (solid, solution, or contaminated material), ensure you are wearing the appropriate PPE.

  • Hand Protection: Nitrile gloves are mandatory. For extensive handling, consider double-gloving.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust or splashes.[2][4]

  • Body Protection: A standard laboratory coat should be worn and kept fully fastened.[4]

Step 2: Waste Segregation at the Point of Generation

This is the most crucial step. All waste streams containing this compound must be kept separate from non-halogenated waste.[3][6]

  • Solid Waste: Unused or waste this compound solid should be collected for disposal. Do not place it in the regular trash.[7]

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weigh boats, or absorbent pads from a spill cleanup, must be treated as hazardous waste.[8] These should be placed in a designated solid waste container.

  • Solutions: If the compound is in a solvent, the entire solution must be disposed of as halogenated liquid waste, even if the solvent itself is non-halogenated (e.g., THF, Toluene).[6] A small amount of halogenated material contaminates the entire volume.

Step 3: Container Selection and Labeling

Proper containment and communication are key to safety.

  • Select a Compatible Container: Use only containers approved for hazardous waste collection. These are typically made of materials that will not react with the contents.[8][9] For liquid waste, ensure the container has a screw-top cap to prevent leaks and evaporation.[9]

  • Label the Container Clearly: The container must be labeled with the words "Hazardous Waste".[8][10]

  • List All Contents: Every chemical component in the container must be listed, including solvents and their approximate percentages or volumes. For example: "Waste: this compound in Dichloromethane (50/50 mix)".[3]

  • Date the Container: Mark the date when the first drop of waste is added to the container.[10]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely in a designated SAA while awaiting pickup.[9][10]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][10]

  • Containment: Store waste containers in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[11]

  • Segregation: Ensure incompatible waste types are segregated within the SAA. For instance, keep halogenated organics separate from strong acids or bases.[9]

  • Container Status: Keep waste containers securely capped at all times, except when actively adding waste.[6][9]

Step 5: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste themselves or attempt to dispose of it via standard drains or trash.[11]

  • Contact EH&S: Follow your institution's specific procedures to request a hazardous waste pickup from your Environmental Health & Safety (EH&S) or equivalent department.[10][11]

  • Provide Information: Be prepared to provide the information from your waste label to the disposal personnel.

  • Maintain Records: Keep a log of the waste generated in your laboratory as required by your institution.

Part 3: Decontamination and Spill Management

Accidents happen, and proper cleanup is an extension of the disposal process.

  • Glassware Decontamination: Glassware that contained this compound should be triple-rinsed with a suitable solvent (e.g., acetone). The first two rinsates must be collected and disposed of as halogenated liquid waste.[11] The third rinse can often be disposed of with non-halogenated waste, but check with your EH&S for specific guidance.

  • Minor Spill Cleanup (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material, avoiding dust formation.[12]

    • Place the swept-up solid and any contaminated cleaning materials (e.g., absorbent pads) into a sealed, labeled container for disposal as halogenated solid waste.[2][8]

  • Major Spills: For large spills, evacuate the area immediately and contact your institution's emergency response or EH&S team.[6]

Part 4: The Logic of Disposal: A Visual Workflow

To ensure clarity, the following diagram illustrates the decision-making process and procedural flow for disposing of waste related to this compound.

G Disposal Workflow for this compound gen Waste Generation (Solid, Solution, or Contaminated Item) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Always Start Here seg Step 2: Segregate Waste Is it Halogenated? ppe->seg hwc Step 3: Collect in Labeled 'Halogenated Waste' Container seg->hwc Yes non_hwc Collect in Appropriate Non-Halogenated Container seg->non_hwc No saa Step 4: Store in SAA (Secondary Containment, Closed Lid) hwc->saa pickup Step 5: Arrange for EH&S Pickup saa->pickup

Caption: Decision workflow for proper waste management.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Unknown.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Dimethyl isophthalate. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

  • U.S. Government Publishing Office. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Reddit. Safely handling a liter of Bromine? : r/chemistry. [Link]

  • European Chemicals Agency (ECHA). Classification and labelling. [Link]

  • ResearchGate. (PDF) SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • European Chemicals Agency (ECHA). Revised rules for classification, labelling and packaging enter into force. [Link]

  • European Chemicals Agency (ECHA). Guidance documents. [Link]

  • European Chemicals Agency (ECHA). ECHA provides advice on new hazard classes for substances and mixtures. [Link]

  • European Chemicals Agency (ECHA). PACT - Public Activities Coordination Tool. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15088, Dimethyl isophthalate. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl 4-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. Dimethyl 4-(bromomethyl)isophthalate, a valuable building block in organic synthesis, also presents significant hazards that necessitate a comprehensive personal protective equipment (PPE) strategy. This guide moves beyond a simple checklist, providing a procedural and evidence-based framework for its safe handling, grounded in the causality of chemical risk and laboratory best practices.

Hazard Assessment: Understanding the "Why"

This compound is a corrosive solid that can cause severe tissue damage upon contact and is harmful if ingested.[1][2] The foundation of any effective PPE protocol is a clear understanding of the specific risks posed by the substance. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary layers of protection.

Hazard Class Hazard Statement GHS Code Primary Concern
Acute Toxicity, OralHarmful if swallowedH302Ingestion
Skin Corrosion/IrritationCauses severe skin burns and eye damageH314Skin & Eye Contact
Serious Eye DamageCauses serious eye damageH318Eye Contact

Data synthesized from multiple Safety Data Sheets (SDS).[1][2][3]

The primary routes of exposure are direct contact with the skin and eyes, and to a lesser extent, inhalation of airborne dust particles and accidental ingestion.[4] Therefore, our PPE strategy must create an impermeable barrier against these pathways.

Core Protective Equipment: A Multi-Layered Defense

Effective protection relies on selecting the right equipment and, just as importantly, using it correctly. The following table outlines the minimum required PPE for any procedure involving this compound.

Body Area Required PPE Rationale and Best Practices
Eyes/Face Chemical Safety Goggles & Face ShieldDue to its classification as causing severe eye damage (H314/H318), standard safety glasses are insufficient.[1][2] Chemical goggles that form a complete seal around the eyes are mandatory. A face shield must be worn over the goggles to protect against splashes during solution preparation or transfers.[5][6][7]
Hands Double-Layered Chemical-Resistant GlovesThe substance causes severe skin burns.[1][2] While no specific glove has been tested for this compound, Butyl or heavy-duty Neoprene gloves are recommended for handling corrosive organic compounds.[7][8] As a best practice, double-gloving with two pairs of nitrile gloves or a nitrile base with a neoprene/butyl outer glove provides enhanced protection. Gloves must be changed immediately upon any sign of contamination.[7]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required to protect skin from accidental contact.[6][7]
Respiratory Use within a Certified Chemical Fume HoodThe primary engineering control is to handle this solid exclusively within a certified chemical fume hood to prevent the inhalation of dust particles.[2][4] If procedures have a high potential for aerosolization and a fume hood is not feasible, a risk assessment must be performed to determine the appropriate respiratory protection (e.g., an N95-rated respirator).[9]
A Deeper Look at Glove Selection

No single glove material protects against all chemicals.[6][10] The choice depends on the specific solvent being used and the nature of the contact (incidental vs. extended). Nitrile gloves offer good all-purpose protection for incidental contact but may degrade with prolonged exposure to certain organic solvents.[6][8]

Glove Material Recommended For Generally Poor Against
Nitrile Oils, greases, some acids, caustics, alcohols. Good for incidental contact.Strong oxidizing agents, aromatic solvents, ketones.
Neoprene Hydraulic fluids, gasoline, alcohols, organic acids, alkalis.Aromatic and halogenated hydrocarbons.
Butyl Ketones, esters, highly corrosive acids (e.g., nitric, sulfuric), strong bases.Aliphatic and aromatic hydrocarbons.

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.[8][11]

Operational Plan: From Preparation to Disposal

A structured workflow is essential to minimize risk. The following procedure integrates PPE use with safe handling practices.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood has a current certification.

    • Designate a specific area within the hood for the procedure to contain potential contamination.[7]

    • Assemble all necessary glassware, reagents, and waste containers inside the hood before introducing the chemical.

    • Confirm the location of the nearest emergency eyewash station and safety shower.[4]

  • Donning PPE:

    • Put on the lab coat and tie back long hair.

    • Don chemical safety goggles and face shield.

    • Perform hand hygiene.

    • Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling this compound:

    • Carefully open the container inside the fume hood.

    • When weighing the solid, use a disposable weigh boat and handle it with forceps. Perform this task slowly and deliberately to avoid generating dust.[4]

    • If creating a solution, add the solid slowly to the solvent to prevent splashing.

    • Keep the primary container tightly sealed when not in active use.[1][2]

  • Post-Handling & Doffing PPE:

    • Decontaminate any surfaces within the fume hood that may have come into contact with the chemical.

    • Seal the primary container and any waste containers.

    • To remove PPE, first remove the outer, more contaminated pair of gloves.

    • Remove the face shield and goggles.

    • Remove the lab coat, turning it inside out as you do.

    • Remove the inner pair of gloves, avoiding contact between your skin and the outer surface of the glove.

    • Wash hands thoroughly with soap and water.[1]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Doffing prep1 Verify Fume Hood prep2 Assemble Equipment prep1->prep2 prep3 Locate Safety Stations prep2->prep3 ppe2 Double Gloves ppe1 Coat & Goggles/ Face Shield ppe1->ppe2 h1 Weigh Solid Carefully h2 Transfer / Dissolve h1->h2 c1 Decontaminate Surfaces c2 Doff PPE Safely c1->c2 c3 Wash Hands c2->c3 end_node End c3->end_node start Start start->prep1

Caption: A workflow for safely handling this compound.

Emergency and Disposal Plans

Preparedness is a key component of safety. All personnel must be familiar with these procedures before beginning work.

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][7][9]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with water for at least 15 minutes. Seek immediate medical attention.[1][2][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1][12]

  • Spill: For a small solid spill within a fume hood, carefully sweep up the material with a dustpan and brush, avoiding dust creation.[9][12] Place the material and cleaning tools into a sealed, labeled hazardous waste container. Decontaminate the area.

Disposal Plan

All waste contaminated with this compound is considered hazardous.

  • Solid Waste: Collect all contaminated disposables (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

  • Chemical Waste: Unused material and reaction waste must be disposed of in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[1][2] Do not pour down the drain.

By integrating this comprehensive PPE and handling strategy into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.

References

  • BLD Pharmatech Safety Data Sheet. BLD Pharmatech.

  • Fisher Scientific Safety Data Sheet. Fisher Scientific.

  • TCI EUROPE N.V. Safety Data Sheet. TCI Chemicals.

  • 4-Bromomethyl-isophthalic acid dimethyl ester | 16281-94-0. Sigma-Aldrich.

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

  • Safety Data Sheet: Dimethyl isophthalate. Chemos GmbH & Co.KG.

  • Thermo Fisher Scientific Safety Data Sheet. Thermo Fisher Scientific.

  • DIMETHYL ISOPHTHALATE. Ataman Kimya.

  • Personal Protective Equipment. Georgia Institute of Technology Environmental Health & Safety.

  • Dimethyl 5-(bromomethyl)isophthalate. BLD Pharm.

  • Chemical Resistance Guide. North Safety Products.

  • Chemical Resistance Guide. Columbia University Research.

  • Gloves Chemical Resistance Chart. Gloves By Web.

  • OSHA Glove Selection Chart. University of California, Riverside Environmental Health and Safety.

  • Dimethyl 4-hydroxyisophthalate | C10H10O5. PubChem, National Institutes of Health.

  • Personal protective equipment for handling 4-Bromo-3-iodophenol. Benchchem.

  • Glove Chemical Resistance Guide. Shield Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl 4-(bromomethyl)isophthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 4-(bromomethyl)isophthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.